Lenalidomide
描述
属性
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046664 | |
| Record name | Lenalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lenalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL., Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL, 2.33e+00 g/L | |
| Record name | Lenalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenalidomide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lenalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white to pale-yellow solid powder | |
CAS No. |
191732-72-6 | |
| Record name | Lenalidomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191732-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenalidomide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191732726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lenalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0P408N6V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lenalidomide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lenalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Lenalidomide: A Technical Guide
Introduction
Lenalidomide, marketed under the trade name Revlimid®, is a pivotal immunomodulatory drug (IMiD) with significant therapeutic impact in the treatment of various hematological malignancies.[1][2] It is a more potent molecular analog of thalidomide (B1683933), developed to enhance its therapeutic properties while mitigating some of its notorious side effects.[1][3] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
The journey of this compound begins with its predecessor, thalidomide. Initially marketed as a sedative in the 1950s, thalidomide was later found to possess anti-angiogenic and immunomodulatory properties, leading to its repurposing for treating certain cancers.[4][5] However, its severe teratogenicity prompted the development of analogs with a more favorable safety profile and enhanced efficacy.[6]
This compound, a 4-amino-glutamyl analog of thalidomide, was synthesized by Celgene Corporation as part of these efforts.[3] It was designed to maximize the anti-inflammatory and anti-cancer effects while reducing the neurological side effects associated with thalidomide.[3] The U.S. Food and Drug Administration (FDA) first approved this compound in December 2005 for the treatment of myelodysplastic syndromes (MDS).[1][7][8] Its approval was later expanded to include multiple myeloma (MM), mantle cell lymphoma (MCL), and follicular lymphoma (FL).[7][9]
Mechanism of Action: Modulating the Ubiquitin-Proteasome System
This compound and other IMiDs exert their therapeutic effects through a novel mechanism: the modulation of an E3 ubiquitin ligase complex.[10] The primary molecular target of this compound is the protein Cereblon (CRBN).[5][6][10] CRBN functions as the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN), which also includes DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (ROC1).[5][10][11]
Upon binding to CRBN, this compound alters the substrate specificity of the CRL4^CRBN complex. This "molecular glue" effect induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neo-substrates that are not typically targeted by this ligase.[10]
Key downstream effects include:
-
In Multiple Myeloma: this compound promotes the degradation of two essential B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5][10][11] The degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for myeloma cells, ultimately inducing apoptosis.[5][6]
-
In del(5q) Myelodysplastic Syndrome: The drug induces the degradation of casein kinase 1A1 (CK1α).[10] Cells in patients with del(5q) MDS are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further reduction, which leads to cell death.[10]
-
Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 also leads to increased transcription and production of Interleukin-2 (IL-2).[6][10][12] This cytokine stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing the body's anti-tumor immune response.[5][6][13]
Chemical Synthesis of this compound
The initial synthesis of this compound was disclosed in patents filed by Celgene.[1] The common route is a three-step process starting from methyl 2-methyl-3-nitrobenzoate. Alternative and more environmentally friendly ("green") syntheses have since been developed to improve efficiency and reduce the use of hazardous materials.[14][15][16]
Common Synthetic Route:
-
Bromination: The synthesis begins with the Wohl-Ziegler bromination of methyl 2-methyl-3-nitrobenzoate (1). This step typically uses N-bromosuccinimide (NBS) as the bromine source to selectively brominate the methyl group, yielding methyl 2-(bromomethyl)-3-nitrobenzoate (2).[1]
-
Cyclocondensation: The brominated intermediate (2) is then reacted with 3-amino-piperidine-2,6-dione hydrochloride (3) in a cyclocondensation reaction. This step forms the isoindolinone ring system, resulting in the nitro-intermediate of this compound, (3RS)-3-(7-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (4).[1][17]
-
Reduction: The final step is the reduction of the nitro group on intermediate (4) to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yielding the final product, this compound (5).[1][14]
Experimental Protocols
Below is a representative protocol for the synthesis of this compound, compiled from common methodologies.
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate (2)
-
Reactants: Dissolve methyl 2-methyl-3-nitrobenzoate (1) in a suitable solvent such as methyl acetate (B1210297), which is a greener alternative to chlorinated solvents.[15][16]
-
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light source).
-
Reaction: Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture, filter off the succinimide (B58015) byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or used directly in the next step.
Step 2: Synthesis of 3-(7-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (4)
-
Reactants: To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (2) in a polar aprotic solvent like DMF or acetonitrile, add 3-amino-piperidine-2,6-dione hydrochloride (3).[18]
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Heat the mixture at 80-85°C for approximately 12 hours.[14]
-
Work-up: After cooling, the product often precipitates. It can be collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried to yield the nitro precursor (4).
Step 3: Synthesis of this compound (5)
-
Reactants: Suspend the nitro precursor (4) in a solvent such as methanol, 1,4-dioxane, or a mixture of ethanol (B145695) and water.[14][18]
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Reaction: Stir the suspension under a hydrogen atmosphere (typically 50 psi, though atmospheric pressure can also be used) for several hours at room temperature.[18]
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization from a solvent system like dioxane/ethyl acetate to yield the final product (5) with high purity.[18]
Quantitative Data Presentation
The efficiency of this compound synthesis can vary significantly based on the chosen route and reaction conditions. Greener methods often aim to improve the overall yield while minimizing waste.
| Synthesis Method | Reported Overall Yield | Purity | Reference |
| Original Patented Route (Hydrogenation) | ~36% | Not specified | [18] |
| Alternative Three-Step Synthesis | 59.8% | 99.6% | [19] |
| Environmentally Benign Protocol | 62% | Not specified | [14] |
Alternative and Greener Synthesis Strategies
Recognizing the environmental and safety concerns of traditional synthesis, researchers have developed improved protocols:
-
Solvent Choice: Replacing egregious organic solvents with more environmentally friendly options like methyl acetate for bromination or using aqueous micellar solutions.[14][15]
-
Metal-Free Reduction: To avoid potential metal contamination in the final active pharmaceutical ingredient (API), alternative reduction methods have been explored. One such method uses iron powder and ammonium (B1175870) chloride in an ethanol/water mixture to reduce the nitro group, avoiding the use of palladium.[14][15][16] This is particularly important as nitrogen atoms in the this compound structure can chelate with transition metals, making their removal challenging.[14]
-
Process Optimization: Design of Experiments (DoE) has been utilized to optimize reaction conditions (e.g., temperature, reactant ratios, time) to maximize the yield and purity of intermediates, such as the this compound nitro precursor.[17][20]
Conclusion
This compound stands as a landmark achievement in medicinal chemistry, demonstrating how structural modification of a known therapeutic agent can lead to a new drug with a significantly improved profile. Its discovery as a thalidomide analog and its unique mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system, have opened new avenues for cancer therapy. The evolution of its chemical synthesis from initial patented routes to more efficient and environmentally benign processes highlights the continuous drive for innovation in pharmaceutical manufacturing. For researchers and drug development professionals, the story of this compound offers valuable insights into rational drug design, mechanistic biology, and sustainable chemical production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of the history, properties, and use of the immunomodulatory compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Novel insights into the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. The story of the development of generic this compound: How one company thwarted the Hatch-Waxman Act to generate billions of dollars in revenue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Revlimid) | FDA [fda.gov]
- 10. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Molecular Mechanism of this compound in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scalable and green process for the synthesis of anticancer drug this compound | Semantic Scholar [semanticscholar.org]
- 16. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 17. researchgate.net [researchgate.net]
- 18. US8946265B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 19. Alternative synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Molecular Pharmacology of Lenalidomide and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide and its analogues, including pomalidomide (B1683931) and iberdomide, represent a cornerstone of therapy for various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes. These immunomodulatory drugs (IMiDs) exert their pleiotropic effects through a novel mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound and its analogues, detailing their core mechanism, downstream signaling consequences, quantitative pharmacological data, and key experimental methodologies.
Core Mechanism of Action: Molecular Glue and Neosubstrate Degradation
The central mechanism of action for this compound and its analogues is their function as a "molecular glue" that modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This complex, comprising Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor Cereblon (CRBN), is a key component of the ubiquitin-proteasome system.[1]
This compound and its analogues bind to a specific pocket in CRBN, inducing a conformational change that creates a novel binding surface.[1] This new surface recruits proteins that are not endogenous substrates of CRBN, termed "neosubstrates."[2] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[1][3]
The primary neosubstrates responsible for the therapeutic effects of this compound in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] In del(5q) myelodysplastic syndrome, this compound also promotes the degradation of casein kinase 1α (CK1α).[1][7]
Downstream Signaling Pathways and Therapeutic Effects
The degradation of neosubstrates by this compound and its analogues triggers a cascade of downstream signaling events that contribute to their anti-cancer and immunomodulatory properties.
2.1. Anti-proliferative and Pro-apoptotic Effects in Multiple Myeloma:
-
Degradation of IKZF1 and IKZF3: These transcription factors are critical for the survival of multiple myeloma cells.[4][8] Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.[9][10]
2.2. Immunomodulatory Effects:
-
T-Cell Co-stimulation: this compound enhances T-cell activation and proliferation.[11][12] The degradation of IKZF1 and IKZF3 in T-cells leads to de-repression of the interleukin-2 (B1167480) (IL-2) promoter, resulting in increased IL-2 production.[4][8][13] this compound also promotes the tyrosine phosphorylation of the T-cell co-stimulatory molecule CD28.[14]
-
Enhanced Natural Killer (NK) Cell Activity: IMiDs augment the cytotoxic activity of NK cells and enhance antibody-dependent cellular cytotoxicity (ADCC).[12]
-
Cytokine Modulation: this compound and its analogues inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1, and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10.[14][15]
Quantitative Pharmacological Data
The binding affinity of this compound and its analogues to CRBN, and their potency in inducing neosubstrate degradation, are critical determinants of their therapeutic activity.
| Compound | Binding Affinity to CRBN (IC50/Kd) | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | Reference(s) |
| Thalidomide (B1683933) | ~2.5 µM (Kd, R-enantiomer) | >10 µM | ~1 µM | [16] |
| This compound | ~1.5 µM (IC50) | ~0.1-1 µM | ~0.05-0.5 µM | [16][17] |
| Pomalidomide | ~1.2 µM (IC50) | ~0.01-0.1 µM | ~0.005-0.05 µM | [16] |
| Iberdomide | Significantly higher affinity than this compound | More potent than this compound | More potent than this compound | [18] |
Note: Values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
4.1. Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding of a compound to CRBN by competing with a fluorescently labeled ligand.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant purified CRBN protein.
-
Prepare a stock solution of a fluorescently labeled thalidomide analogue (e.g., Cy5-labeled thalidomide).[19]
-
Prepare serial dilutions of the test compound (this compound or analogue).
-
-
Assay Reaction:
-
In a microplate, combine the CRBN protein, the fluorescently labeled ligand, and the test compound at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the test compound to CRBN will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
4.2. In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.
Methodology:
-
Reaction Components:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ complex.[2]
-
Recombinant neosubstrate protein (e.g., IKZF1).
-
Ubiquitin and ATP.
-
This compound or analogue.
-
-
Reaction Setup:
-
Combine the reaction components in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination.[2]
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against the neosubstrate and ubiquitin.
-
-
Analysis:
-
The appearance of a ladder of higher molecular weight bands corresponding to the polyubiquitinated neosubstrate in the presence of this compound indicates successful ubiquitination.[2]
-
4.3. Cellular Protein Degradation Assay (Western Blot)
This is a standard method to confirm the degradation of a target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM1.S).
-
Treat the cells with various concentrations of this compound or analogue for a specific duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the neosubstrate of interest (e.g., IKZF1 or IKZF3).
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
-
Analysis:
-
Quantify the band intensities to determine the relative amount of the neosubstrate protein in treated versus untreated cells. A dose-dependent decrease in the protein level indicates degradation.[20]
-
Conclusion
This compound and its analogues have revolutionized the treatment of several hematological malignancies through their unique mechanism of action as molecular glues that co-opt the CRL4^CRBN^ E3 ubiquitin ligase. A thorough understanding of their molecular pharmacology, including the intricacies of CRBN binding, neosubstrate recognition, and downstream signaling, is crucial for the development of next-generation therapies with improved efficacy and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these important therapeutic agents.
References
- 1. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. This compound Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 7. This compound induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, this compound and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory agents this compound and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of this compound and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. mdpi.com [mdpi.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Binding Affinity of Lenalidomide with the Cereblon (CRBN) E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide, a cornerstone immunomodulatory drug (IMiD), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific neosubstrates. This technical guide provides an in-depth analysis of the binding affinity between this compound and CRBN. It consolidates quantitative binding data from various biophysical and biochemical assays, presents detailed experimental protocols for key methodologies, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of targeted protein degradation and the development of novel CRBN-modulating therapeutics.
Introduction: The this compound-CRBN Interaction
This compound is a derivative of thalidomide (B1683933) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[1] Its primary molecular target is Cereblon (CRBN), which functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, also comprising DDB1, CUL4A, and RBX1.[2][3] The binding of this compound to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[4] This interaction creates a novel protein interface that promotes the recruitment of "neosubstrates," which are not endogenous targets of CRBN.[5] Key neosubstrates with therapeutic relevance in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The formation of the ternary complex (CRBN-lenalidomide-neosubstrate) leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors, resulting in the downstream anti-myeloma effects.[3][4]
Quantitative Binding Affinity Data
The affinity of this compound for CRBN has been quantified using various biophysical and biochemical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the strength of this interaction. The following table summarizes representative binding affinity data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, assay format, and the protein constructs used.
| Parameter | Value (µM) | Method | Protein Construct | Reference |
| Kd | 0.64 ± 0.24 | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 complex | [7] |
| Kd | 6.7 ± 0.9 | Isothermal Titration Calorimetry (ITC) | CRBN Thalidomide Binding Domain (TBD) | [7] |
| Kd | 0.178 | Competitive Titration Assay (Fluorescence Polarization) | hsDDB1-hsCRBN | [8][9] |
| IC50 | ~3 | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | [1][10] |
| IC50 | ~2 | Competitive Binding Assay (Thalidomide analog beads) | Endogenous CRBN in U266 myeloma cell extracts | [10][11] |
| IC50 | 1.5 | Time-Resolved FRET | Not Specified | [5] |
Signaling Pathway and Mechanism of Action
The binding of this compound to CRBN initiates a cascade of events leading to the targeted degradation of neosubstrates. This mechanism of action, often referred to as "molecular glue," is depicted in the following signaling pathway diagram.
This compound-induced neosubstrate degradation pathway.
Experimental Protocols
Accurate determination of binding affinity is crucial for the development and characterization of CRBN-targeting compounds. Below are detailed methodologies for two gold-standard biophysical assays and a common biochemical assay used to study the this compound-CRBN interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant human CRBN protein (often in complex with DDB1 for stability).
-
This compound powder.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Express and purify the CRBN-DDB1 complex.
-
Dialyze the protein extensively against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final dialysis buffer. The final DMSO concentration should be matched in the protein solution.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN protein solution (titrand) into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the this compound solution (titrant) into the injection syringe (typically at a 10-fold higher concentration than the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Purified recombinant human CRBN protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CRBN protein solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
A reference flow cell (without immobilized protein) should be used to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model).
-
Globally fit the data from all analyte concentrations to obtain the association rate constant (ka) and dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of kd to ka.
-
Workflow for a Surface Plasmon Resonance experiment.
Competitive Binding Assay (Thalidomide Analog Beads)
This biochemical assay measures the ability of a test compound (this compound) to compete with an immobilized thalidomide analog for binding to CRBN in cell lysates.
Materials:
-
Thalidomide analog-coupled magnetic beads.
-
Myeloma cell line (e.g., U266).
-
Lysis buffer (e.g., 0.5% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).
-
This compound.
-
Wash buffer (e.g., lysis buffer).
-
SDS-PAGE sample buffer.
-
Anti-CRBN antibody for immunoblotting.
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest U266 myeloma cells.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound (or DMSO as a control) for a defined period (e.g., 1 hour at 4°C).
-
Add the thalidomide analog-coupled magnetic beads to each lysate and incubate to allow CRBN binding.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an immunoblot analysis using an anti-CRBN antibody to detect the amount of CRBN that was pulled down.
-
Quantify the band intensities to determine the IC50 value of this compound.
-
Workflow for a competitive binding assay.
Conclusion
The interaction between this compound and CRBN is a paradigm of targeted protein degradation, a rapidly evolving therapeutic modality. A thorough understanding of the binding affinity and the underlying molecular mechanisms is paramount for the rational design of novel molecular glues and PROTACs that leverage the CRBN E3 ligase complex. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. The continued exploration of the CRBN-ligand interface will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by this compound or Pomalidomide [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐this compound treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Downstream Signaling Pathways Modulated by Lenalidomide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action that involves hijacking the cellular ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the core molecular pathways affected by this compound. It details how this compound functions as a "molecular glue" to induce the degradation of specific protein targets, leading to potent anti-neoplastic and immunomodulatory outcomes. The primary mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which redirects its activity towards the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), marking them for proteasomal degradation.[1][2][3] The downstream consequences of this targeted degradation are twofold: direct cytotoxicity in multiple myeloma cells through the disruption of the critical IRF4-MYC survival axis, and enhancement of anti-tumor immunity through the activation of T cells and Natural Killer (NK) cells.[1][4][5] This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and uses pathway diagrams to visualize the complex signaling networks.
Core Mechanism of Action: The CRL4CRBN E3 Ligase Complex
This compound's primary mechanism of action is not inhibition but rather the neofunctionalization of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) serving as the substrate receptor (CRL4CRBN).[1][6] this compound acts as a molecular glue, binding to a pocket in CRBN and altering its substrate-binding surface.[7][8] This drug-induced interface promotes the recruitment of proteins that are not normally recognized by CRBN, known as neosubstrates.
The most well-characterized neosubstrates responsible for this compound's therapeutic effects in hematological malignancies are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][3][9] Upon recruitment to the CRL4CRBN complex in the presence of this compound, IKZF1 and IKZF3 are polyubiquitinated.[2][10] This process marks them for subsequent degradation by the 26S proteasome.[1][11] This targeted protein degradation is the central event that triggers all subsequent downstream signaling effects.[9]
References
- 1. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. This compound induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, this compound and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 10. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
immunomodulatory properties of lenalidomide in B-cell malignancies
An In-depth Technical Guide to the Immunomodulatory Properties of Lenalidomide in B-cell Malignancies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a second-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in a range of B-cell malignancies. Its mechanism of action is multifaceted, extending beyond direct cytotoxicity to encompass a profound reprogramming of the tumor microenvironment. The core of this activity lies in its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event redirects the ligase's activity, inducing the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). The downstream consequences of this targeted degradation are twofold: direct anti-tumor effects on malignant B-cells and a robust stimulation of anti-tumor immunity, mediated by the enhancement of T-cell and Natural Killer (NK) cell function. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Molecular Mechanism: Cereblon-Mediated Degradation
This compound's primary mechanism of action involves the molecular hijacking of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][3] In the absence of the drug, this complex targets a set of endogenous proteins for degradation. Upon binding to a hydrophobic pocket in CRBN, this compound acts as a "molecular glue," creating a novel binding surface that recruits neosubstrates—proteins not normally targeted by this ligase.[3][4]
In the context of B-cell malignancies and immune cells, the most critical neosubstrates are the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][5][4][6][7] this compound enhances the binding of IKZF1 and IKZF3 to CRBN, leading to their polyubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein loss is the central event that triggers both the direct anti-myeloma effects and the immunomodulatory activities of the drug.[1][8][6]
Direct Anti-Tumor Effects on Malignant B-Cells
The degradation of IKZF1 and IKZF3 has direct, potent anti-proliferative and pro-apoptotic effects on malignant B-cells, particularly those dependent on specific signaling pathways.
-
Downregulation of IRF4 and c-Myc: IKZF1 and IKZF3 are crucial transcription factors for the survival of multiple myeloma cells and other B-cell malignancies.[5][6] Their degradation leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc, resulting in cell cycle arrest and apoptosis.[1][9] This effect is particularly pronounced in the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), which is highly dependent on IRF4 and NF-κB signaling.[9][10][11][12]
-
Cell Cycle Arrest: this compound induces G0/G1 cell cycle arrest in lymphoma cell lines.[9][10] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF-1.[10][13]
-
Inhibition of Angiogenesis: The drug has been shown to inhibit the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), disrupting the supportive tumor microenvironment.[10]
| Parameter | Cell Type / Condition | Observation | Reference |
| Cell Proliferation | ABC-DLBCL cell lines | Preferentially suppressed compared to non-ABC-DLBCL cells. | [9][10][11][12] |
| Cell Cycle | Malignant B-cell lines | Increased percentage of cells arrested in the G0-G1 phase. | [9][10][13] |
| Key Protein Levels | Multiple Myeloma cells | Selective degradation of IKZF1 and IKZF3. | [1][5][4][6] |
| Downstream Signaling | ABC-DLBCL cells | Downregulation of IRF4 and subsequent inhibition of NF-κB activity. | [9][12] |
| Clinical Response | Relapsed/Refractory FLG3 | Overall Response Rate (ORR) of 42-60% with single-agent this compound. | [11] |
Immunomodulatory Effects in the Tumor Microenvironment
This compound's most defining characteristic is its ability to enhance innate and adaptive anti-tumor immunity.
T-Cell Modulation
The degradation of IKZF1 and IKZF3 in T-cells removes transcriptional repressors of Interleukin-2 (IL-2) expression, leading to a cascade of stimulatory effects.[1][5][6]
-
T-Cell Co-stimulation and Proliferation: this compound promotes the proliferation and activation of both CD4+ and CD8+ T-cells.[14] It acts as a co-stimulatory signal, likely through the CD28 pathway, leading to increased T-cell clonal proliferation.[13][15]
-
Enhanced Cytokine Production: Treatment leads to significantly increased production of key Th1-type cytokines, such as IL-2 and Interferon-gamma (IFN-γ), which are critical for cytotoxic T-lymphocyte (CTL) responses.[16]
-
Immune Synapse Restoration: In follicular lymphoma, this compound has been shown to repair the dysfunctional immunological synapse between tumor cells and T-cells, overcoming tumor immune evasion.[17]
Natural Killer (NK) Cell Enhancement
This compound potently stimulates NK cell anti-tumor activity, both directly and indirectly.
-
Increased Activation and Cytotoxicity: The drug augments the cytotoxic activity of NK cells against various tumor cells.[10][14][18] This effect is mediated, at least in part, by the increased IL-2 production from T-cells.[9]
-
Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC): this compound significantly enhances ADCC when combined with monoclonal antibodies like rituximab.[9][10][19] It can increase the number of NK cells up to 10-fold and augment rituximab-dependent cytotoxicity by increasing CD16 expression on NK cells.[9] This leads to synergistic anti-tumor effects.[17][19]
Other Microenvironmental Effects
-
Checkpoint Inhibition: this compound can downregulate the expression of the immune checkpoint molecule PD-L1 on the surface of lymphoma cells, further enhancing T-cell and NK cell-mediated killing.[9][10]
-
Costimulatory Molecule Upregulation: In chronic lymphocytic leukemia (CLL), this compound upregulates costimulatory molecules like CD80 on tumor cells, which correlates with T-cell activation.[20] It also enhances the expression of CD40, CD58, and CD86 in mantle cell lymphoma (MCL).[10]
| Parameter | Immune Cell Type | Observation | Reference |
| Cytokine Production | T-Cells | Increased production of IL-2 and IFN-γ. | [14][16] |
| Proliferation | T-Cells | Increased proliferation of CD4+ and CD8+ T-cells. | [14] |
| Activation Marker | T-Cells (in CLL) | 95% average increase in CD69 expression in vitro. | [20] |
| Cell Population | NK Cells | Up to a 10-fold increase in NK cell number. | [9] |
| Cytotoxicity | NK Cells | Enhanced NK cell-mediated cytotoxicity and ADCC. | [9][10][18] |
| Cytokine Levels (Serum) | MM Patients | IFN-γ increased during therapy; IL-2Rα, IL-18, TNF-α decreased. | [16][21] |
| Surface Molecules | Lymphoma Cells | Downregulation of PD-L1. | [9][10] |
Key Experimental Protocols
NK Cell-Mediated Cytotoxicity Assay
This protocol is designed to quantify the enhancement of NK cell cytotoxic activity by this compound.
1. Materials:
-
Target Tumor Cells (e.g., K562, lymphoma cell lines)
-
Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells from healthy donors.
-
This compound (dissolved in DMSO).
-
Culture Medium: RPMI-1640 with 10% FBS.
-
Cytotoxicity Detection Kit (e.g., Lactate Dehydrogenase (LDH) release assay).[22]
2. Methodology:
-
Effector Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. For purified NK cells, use a negative selection kit.[14] Culture effector cells overnight with a low dose of IL-2 (e.g., 10 ng/mL). Treat effector cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 24-72 hours.[14]
-
Target Cell Preparation: Culture target tumor cells to 70-80% confluency. Harvest and resuspend cells in culture medium.
-
Co-culture Setup: Seed effector and target cells together in a 96-well round-bottom plate at various Effector:Target (E:T) ratios (e.g., 25:1, 50:1).[22]
-
Incubation: Incubate the co-culture plate for 4-6 hours at 37°C in a 5% CO2 incubator.[22][23]
-
Data Acquisition: Measure cytotoxicity using an LDH release assay according to the manufacturer's protocol.[22] Calculate the percentage of specific lysis.
T-Cell Proliferation Assay (CFSE-based)
This protocol assesses the effect of this compound on T-cell proliferation.
1. Materials:
-
PBMCs or purified T-cells.
-
Antigen-Presenting Cells (APCs) if using purified T-cells.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
T-cell activation stimulus (e.g., anti-CD3 antibody).
-
This compound (dissolved in DMSO).
-
Flow cytometer and fluorescently labeled antibodies (e.g., anti-CD4, anti-CD8).
2. Methodology:
-
Cell Labeling: Label T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by the dilution of the signal.
-
Culture Setup: Plate CFSE-labeled T-cells (e.g., 5 x 104 cells/well) and APCs (if needed).[14] Add T-cell stimulus (e.g., anti-CD3).
-
Treatment: Add varying concentrations of this compound or a DMSO vehicle control to the wells.[14]
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[14]
-
Data Acquisition: Harvest cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).[14]
-
Analysis: Analyze the cells by flow cytometry. T-cell proliferation is measured by the progressive halving of the CFSE fluorescence intensity in daughter cell populations.[14]
Cytokine Release Assay
This protocol is used to measure the levels of cytokines secreted by immune cells following treatment.
1. Materials:
-
Immune cells (e.g., PBMCs) and optional tumor cells for co-culture.
-
This compound (dissolved in DMSO).
-
96-well flat-bottomed culture plates.
-
Cytokine/chemokine analysis kit (e.g., Luminex multiplex assay or ELISA).
2. Methodology:
-
Cell Culture: Seed immune cells (e.g., 2 x 105 per well) in a 96-well plate. If studying interactions, tumor cells can be pre-seeded overnight.[23]
-
Treatment: Add this compound at desired concentrations. Include appropriate controls.
-
Incubation: Incubate for a specified period (e.g., 48 hours) to allow for cytokine production and secretion.[23]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free culture supernatants.
-
Analysis: Analyze the supernatants for cytokine and chemokine levels using a Luminex multiplex assay or specific ELISAs according to the manufacturer's instructions.[23]
Conclusion
The are driven by a unique and potent mechanism of action. By co-opting the CRL4CRBN E3 ubiquitin ligase to degrade the key lymphoid transcription factors IKZF1 and IKZF3, this compound simultaneously exerts direct anti-tumor effects and unleashes a powerful, multi-pronged anti-tumor immune response. It enhances T-cell activation and cytokine production while boosting the number and cytotoxic function of NK cells. This dual activity underscores its clinical efficacy and provides a strong rationale for its use in combination with other therapeutic modalities, such as monoclonal antibodies and checkpoint inhibitors, to further leverage the host immune system in the fight against cancer. A thorough understanding of these pathways and the experimental methods used to probe them is critical for the continued development of novel IMiDs and the optimization of cancer immunotherapy.
References
- 1. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by this compound or Pomalidomide [pubs.sciepub.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. This compound induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Drugs for the Treatment of B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. This compound efficacy in activated B-cell-like subtype diffuse large B-cell lymphoma is dependent upon IRF4 and cereblon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of this compound in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after this compound and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. ashpublications.org [ashpublications.org]
- 19. Immunomodulation therapy with this compound in follicular, transformed and diffuse large B cell lymphoma: current data on safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 21. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after this compound and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iji.sums.ac.ir [iji.sums.ac.ir]
- 23. This compound enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Lenalidomide's Therapeutic Action: An In-depth Guide to the Cereblon Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of the lenalidomide-Cereblon (CRBN) complex, a critical interaction in modern cancer therapy. This compound, an immunomodulatory drug (IMiD), exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event triggers the recruitment and subsequent degradation of specific target proteins, known as neosubstrates, leading to the drug's anti-neoplastic and immunomodulatory activities. This guide delves into the structural details of this interaction, the mechanism of neosubstrate recruitment, and the experimental methodologies used to elucidate these processes.
Molecular Mechanism of Action
This compound functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and its neosubstrates.[1][2] The glutarimide (B196013) moiety of this compound binds to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, while its isoindolinone ring is exposed to the solvent.[3][4][5] This drug-induced interface facilitates the recruitment of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α), to the CRL4-CRBN E3 ubiquitin ligase complex.[6][7][8] Once recruited, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[2][9] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of this compound, while the degradation of CK1α is implicated in its efficacy against myelodysplastic syndromes with a 5q deletion.[2][8]
Quantitative Analysis of the this compound-Cereblon Interaction
The binding affinity and structural parameters of the this compound-CRBN complex have been characterized through various biophysical and structural techniques. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| This compound to CRBN-DDB1 | ~178 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| This compound to CRBN-DDB1 | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| This compound to CRBN TBD | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| Structural Data | |||
| PDB ID: 4TZ4 | |||
| Resolution | 3.01 Å | X-ray Diffraction | [12] |
| Complex | Human CRBN-DDB1-Lenalidomide | [3][12] | |
| PDB ID: 5FQD | |||
| Resolution | Not specified in snippets | X-ray Diffraction | Mentioned in[11] |
| Complex | Human full-length CRBN-DDB1-Lenalidomide | [11] | |
| PDB ID: 9FJX | |||
| Resolution | 2.00 Å | X-ray Diffraction | [13] |
| Complex | Human CRBN-DDB1-Lenalidomide | [13] | |
| PDB ID: 4CI2 | |||
| Resolution | Not specified in snippets | X-ray Diffraction | Mentioned in[14] |
| Complex | Human CRBN-Lenalidomide | [14] | |
| PDB ID for Ternary Complex | |||
| DDB1-CRBN-Lenalidomide-CK1α | 2.45 Å | X-ray Crystallography | [8] |
Signaling Pathway and Experimental Workflow
To visualize the complex biological processes and experimental procedures involved in studying the this compound-CRBN interaction, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound signaling pathway.
Caption: Experimental workflow for structure determination.
Detailed Experimental Protocols
The following sections outline the generalized protocols for key experiments used to characterize the this compound-CRBN complex.
Protein Expression and Purification of the CRBN-DDB1 Complex
-
Gene Cloning and Expression Vector Construction: The human CRBN and DDB1 genes are cloned into appropriate expression vectors, often with affinity tags (e.g., His-tag, Strep-tag) to facilitate purification. For insect cell expression, baculoviruses are generated.
-
Protein Expression: The complex is typically co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five cells) to ensure proper folding and complex formation.[12]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents, protease inhibitors, and DNase to release the protein complex.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the CRBN-DDB1 complex from aggregates and other contaminants, ensuring a homogenous sample for downstream applications.
X-ray Crystallography of the this compound-CRBN-DDB1 Complex
-
Complex Formation: Purified CRBN-DDB1 is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The complex is concentrated and subjected to high-throughput crystallization screening using various commercially available or custom-made screens. Vapor diffusion (hanging or sitting drop) is a common method.
-
Crystal Optimization: Initial crystal hits are optimized by varying parameters such as precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement with known structures of DDB1 and a CRBN homolog as search models. The model is then built and refined against the diffraction data to yield the final atomic coordinates.[12][13]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
-
Sample Preparation: Purified CRBN-DDB1 complex is dialyzed into a specific buffer, and this compound is dissolved in the same buffer. The concentrations of both are precisely determined.
-
ITC Experiment: The protein solution is placed in the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of this compound are made into the protein solution, and the heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram is integrated and fit to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10][11]
In Vivo Ubiquitination and Degradation Assays
-
Cell Culture and Treatment: Multiple myeloma cell lines (e.g., MM.1S) are cultured and treated with this compound at various concentrations and for different time points.
-
Immunoprecipitation: Cells are lysed, and the target neosubstrate (e.g., IKZF1) is immunoprecipitated using a specific antibody.
-
Western Blotting for Ubiquitination: The immunoprecipitated protein is resolved by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated forms of the neosubstrate.
-
Western Blotting for Degradation: Whole-cell lysates are resolved by SDS-PAGE and immunoblotted with antibodies against the neosubstrates (IKZF1, IKZF3) to assess their protein levels following this compound treatment.[6] A decrease in protein levels indicates degradation. The use of a proteasome inhibitor (e.g., MG132) can be used to confirm that the degradation is proteasome-dependent.[6]
This guide provides a foundational understanding of the structural and mechanistic aspects of the this compound-CRBN interaction. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to further investigate this important therapeutic target and develop novel molecular glues for targeted protein degradation.
References
- 1. The Myeloma Drug this compound Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 5. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of this compound-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
Beyond Oncology: A Technical Guide to the Novel Therapeutic Applications of Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a thalidomide (B1683933) analogue, is a potent immunomodulatory agent with a well-established role in the treatment of various hematological malignancies.[1][2] However, its pleiotropic effects on the immune system and other biological pathways have opened up a new frontier of investigation into its therapeutic potential beyond oncology. This technical guide provides an in-depth exploration of the emerging non-oncological applications of this compound, focusing on its mechanism of action, clinical and preclinical data in autoimmune and inflammatory disorders, and detailed experimental protocols for researchers.
Core Mechanism of Action: The Cereblon Connection
The primary molecular target of this compound is the protein cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] By binding to CRBN, this compound modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4]
Key downstream targets with relevance to both oncological and immunological effects are the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these transcription factors in immune cells, particularly T-cells, leads to a cascade of immunomodulatory effects.
Immunomodulatory Effects:
-
T-Cell Co-stimulation: this compound enhances T-cell activation and proliferation. It has been shown to increase the phosphorylation of tyrosines within the intracellular domain of the CD28 co-stimulatory receptor, amplifying downstream signaling pathways.[5][6] This leads to increased production of T helper type 1 (Th1) cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6]
-
Cytokine Modulation: this compound exhibits a complex and context-dependent effect on cytokine production. While it enhances the production of Th1 cytokines, it can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 from other immune cells.[7]
-
Natural Killer (NK) Cell Activation: By increasing IL-2 production, this compound indirectly enhances the proliferation and cytotoxic activity of NK cells.[7]
-
Regulatory T-Cell (Treg) Inhibition: this compound has been shown to inhibit the proliferation and suppressive function of regulatory T-cells, which can be beneficial in overcoming immune tolerance in certain disease states.[8]
Novel Therapeutic Applications in Autoimmune and Inflammatory Disorders
Cutaneous and Systemic Lupus Erythematosus
This compound has shown significant promise in the treatment of refractory cutaneous lupus erythematosus (CLE), a condition often resistant to standard therapies.[5][9][10]
Quantitative Data from Clinical Studies in Cutaneous Lupus Erythematosus
| Study/Trial | Number of Patients | Dosage | Key Outcomes | Reference |
| Single-center, open-label, non-comparative pilot trial | 15 | 5 to 10 mg/day (tapered) | 86% achieved complete response (CR); clinical improvement noticeable after 2 weeks. Relapse was common after withdrawal. | [5] |
| Retrospective review (Mayo Clinic) | 9 | 2.5 to 10.0 mg/day | 5 patients achieved CR, 2 achieved partial response (PR). Median time to CR was 3 months. | [9] |
| Prospective, open-label trial | 5 | 5 mg/day initially, adjusted to 5 mg every other day or 10 mg/day | All patients had at least a 4-point decrease in CLASI activity at 12 weeks. | [10] |
| Retrospective chart review (pediatric SLE) | 10 | 5 to 12.5 mg/day | All patients demonstrated complete or near resolution of cutaneous manifestations within 6 months. | [11] |
Rheumatoid Arthritis
Preclinical studies have demonstrated the potential of this compound in mitigating the inflammatory processes characteristic of rheumatoid arthritis (RA).
Quantitative Data from Preclinical Studies in Rheumatoid Arthritis
| Experimental Model | Treatment | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) in DBA/1 male mice | This compound (100 mg/kg) for 14 days | Significantly reduced arthritis score and joint destruction. Decreased serum levels of anti-collagen II antibody, TNF-α, IL-6, and IL-17. | [8] |
| In vitro human RA fibroblast-like synoviocytes (RA-FLS) | This compound | Dose-dependent decrease in the secretion of IL-6 and IL-17. | [8] |
Inflammatory Bowel Disease (Crohn's Disease)
The efficacy of this compound in Crohn's disease has been investigated, with mixed results.
Quantitative Data from a Clinical Trial in Crohn's Disease
| Study Design | Number of Patients | Dosage | Key Outcomes | Reference |
| Multicentre, double-blind, placebo-controlled parallel group study | 89 | 25 mg/day or 5 mg/day for 12 weeks | No significant difference in clinical response rate between this compound groups and placebo. | [12] |
Beta-Hemoglobinopathies (Sickle Cell Disease and Beta-Thalassemia)
This compound has been explored for its ability to induce fetal hemoglobin (HbF) production, a potential therapeutic strategy for beta-hemoglobinopathies.
Quantitative Data from In Vitro Studies in Erythropoiesis
| Cell Type | Treatment | Key Outcomes | Reference |
| Human CD34+ progenitor cells from normal and SCD donors | This compound | Slowed erythroid maturation, increased proliferation of immature erythroid cells, and potent induction of HbF. | [13] |
Other Potential Applications
Case reports and small series suggest potential efficacy of this compound in other immune-mediated conditions:
-
Behçet's Disease: Successful treatment of refractory oral and genital ulcers has been reported with low-dose this compound.[6][11][14]
-
POEMS Syndrome: this compound, often in combination with dexamethasone (B1670325), has shown significant clinical improvement in this rare paraneoplastic syndrome.[5][7][13][15][16]
-
Autoimmune Hemolytic Anemia (AIHA): While this compound has been associated with the development of AIHA in some cases, its immunomodulatory properties are also being explored as a potential treatment.[17][18][19]
-
Graft-versus-Host Disease (GvHD): this compound's effects on T-cell function have led to its investigation in the context of GvHD, with some studies suggesting it may suppress acute GvHD.[9][20][21][22]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine CII with IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) several times a week. A common scoring system is 0 = no signs, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
-
This compound Treatment:
-
This compound can be administered via oral gavage or intraperitoneal injection. A typical therapeutic dose in mouse models is in the range of 50-100 mg/kg/day.[8] Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
In Vitro Erythroid Differentiation of Human CD34+ Cells
This protocol is used to assess the effects of compounds on the proliferation and differentiation of hematopoietic stem and progenitor cells into red blood cells.
Materials:
-
Cryopreserved or fresh human CD34+ cells (from bone marrow, peripheral blood, or cord blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokines: Stem Cell Factor (SCF), Interleukin-3 (IL-3), Erythropoietin (EPO)
-
This compound
-
Flow cytometry antibodies: anti-CD71, anti-Glycophorin A (CD235a)
Procedure:
-
Thawing and Initial Culture:
-
Thaw cryopreserved CD34+ cells according to the supplier's protocol.
-
Culture the cells in serum-free expansion medium supplemented with SCF (e.g., 100 ng/mL), IL-3 (e.g., 20 ng/mL), and EPO (e.g., 3 U/mL).
-
-
Erythroid Differentiation:
-
After an initial expansion phase (typically 3-4 days), transfer the cells to a differentiation medium containing SCF and EPO.
-
Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
-
Cell Culture Maintenance:
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Perform partial media changes every 2-3 days, adding fresh cytokines and this compound.
-
-
Assessment of Differentiation:
-
At various time points (e.g., day 7, 14, 21), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against erythroid surface markers such as CD71 (transferrin receptor) and CD235a (Glycophorin A).
-
Analyze the cell populations by flow cytometry to determine the percentage of cells at different stages of erythroid differentiation.
-
-
Assessment of Fetal Hemoglobin:
-
For studies on hemoglobinopathies, intracellular staining for fetal hemoglobin (HbF) can be performed using a specific anti-HbF antibody and analyzed by flow cytometry.
-
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism of Action
Caption: this compound binds to CRBN, leading to the ubiquitination and degradation of Ikaros and Aiolos.
This compound's Effect on T-Cell Co-stimulation
Caption: this compound enhances T-cell activation by augmenting CD28 co-stimulatory signaling.
Experimental Workflow for Assessing this compound in CIA
Caption: Workflow for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
Conclusion
The therapeutic landscape of this compound is rapidly expanding beyond its established role in oncology. Its unique immunomodulatory properties, centered around the targeting of the CRL4-CRBN E3 ubiquitin ligase complex, present a compelling rationale for its investigation in a variety of autoimmune and inflammatory disorders. While clinical data in some conditions, such as cutaneous lupus erythematosus, are highly encouraging, further research is needed to fully elucidate its efficacy and safety profile in other diseases and to identify biomarkers that can predict patient response. The experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire future research into the novel therapeutic applications of this remarkable molecule.
References
- 1. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Successful treatment of Behçet's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Therapy with this compound in a Patient with POEMS Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Early administration of this compound after allogeneic hematopoietic stem cell transplantation suppresses graft-versus-host disease by inhibiting T-cell migration to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
- 11. This compound: An Alternative Treatment for Refractory Behçet’s Disease and Relapsing Polychondritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Efficacy of this compound in POEMS syndrome: a retrospective study of 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: An Alternative Treatment for Refractory Behçet's Disease and Relapsing Polychondritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. POEMS syndrome with severe neurological damage clinically recovered with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and dexamethasone in patients with POEMS syndrome: results of a prospective, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma exchange and rituximab treatment for this compound-associated cold agglutinin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound-induced warm autoimmune hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. This compound as salvage treatment for multiple myeloma relapsing after allogeneic hematopoietic stem cell transplantation: a report from the French Society of Bone Marrow and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound maintenance after allogeneic HSCT seems to trigger acute graft-versus-host disease in patients with high-risk myelodysplastic syndromes or acute myeloid leukemia and del(5q): results of the LENAMAINT trial - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Synthesis and Screening of Novel Lenalidomide Analogues and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenalidomide, a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, exerts its therapeutic effects through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This mechanism, which induces the targeted degradation of specific "neosubstrate" proteins such as Ikaros (IKZF1) and Aiolos (IKZF3), has opened a new frontier in targeted protein degradation.[1] The development of novel analogues and derivatives of this compound is a highly active area of research, driven by the goals of enhancing potency, refining neosubstrate specificity, overcoming drug resistance, and improving safety profiles. This guide provides a comprehensive overview of the core methodologies involved in the synthesis and screening of these next-generation immunomodulatory agents. It details common synthetic strategies, a cascade of in vitro screening assays, and the crucial signaling pathways that form the basis of their mechanism of action.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues primarily focuses on modifying the phthalimide (B116566) or glutarimide (B196013) rings to alter CRBN binding affinity and subsequent neosubstrate recruitment. Key strategies include derivatization at the C-4 position of the isoindolinone ring and the introduction of isosteric replacements for the 4-amino group.[2][3]
General Synthetic Strategies
A common approach involves the use of a key intermediate, 3-aminopiperidine-2,6-dione (B110489), which is condensed with a modified methyl 2-(bromomethyl)benzoate derivative.[4][5] For instance, the Suzuki cross-coupling reaction has been successfully employed to install various aryl groups at the C-4 position of the isoindolinone ring, creating a library of novel compounds.[2][6] Another strategy involves the alkylation, acylation, or sulfonylation of the amino group on the phthalimide ring to generate derivatives with potentially enhanced pharmacological activity.[7]
Experimental Protocol: Synthesis via Suzuki Cross-Coupling
This protocol describes a method for C-4 derivatization of the this compound isoindolinone ring.[2][6]
-
Preparation of the Nitro Intermediate: Couple 4-nitro-phthalic anhydride (B1165640) with 2,6-dioxopiperidine-3-ammonium chloride in glacial acetic acid with sodium acetate (B1210297) to yield 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitro-isoindoline.[5]
-
Bromination: The key raw material, methyl 2-methyl-3-nitrobenzoate, is brominated to prepare for the coupling reaction.
-
Suzuki Cross-Coupling Reaction:
-
To a solution of the C-4 bromo-isoindolinone intermediate in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Reduction of Nitro Group: The purified, C-4 modified nitro-intermediate is then reduced to the corresponding amino group (the final this compound analogue) via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]
-
Characterization: The final compound's structure is confirmed using ¹H NMR, ¹³C NMR, and LC-MS.[7]
Screening of Novel this compound Analogues
A hierarchical screening process is essential to identify promising candidates. This process begins with target engagement and functional cellular assays, followed by detailed mechanism-of-action studies.
Primary Screening: CRBN Target Engagement
It is crucial to first confirm that novel analogues retain their ability to bind to CRBN.
-
Cell-Based Target Engagement Assay: This type of assay can evaluate the binding affinity of compounds to the CRBN E3 ligase within a cellular context.[8][9] One method involves using a known PROTAC (Proteolysis Targeting Chimera) that recruits CRBN to a target protein. The novel analogue is then used as a competitor. The degree to which the analogue prevents the degradation of the target protein correlates with its binding affinity for CRBN.[8]
-
AlphaScreen Assay: This is a bead-based biochemical assay used to analyze compound-dependent complex formation between recombinant CRBN and a known neosubstrate like IKZF1.[10]
Secondary Screening: Functional Cellular Assays
The primary therapeutic effect of this compound in MM is its antiproliferative activity. Novel analogues are tested against various cancer cell lines.
-
Cell Lines: Multiple myeloma (MM.1S, Mino), esophageal carcinoma (EC9706), and lymphoma (Namalwa) cell lines are commonly used.[2][3][7]
-
Data Presentation: Antiproliferative Activity of this compound Analogues
| Compound | Cell Line | IC₅₀ (μM) | Source |
| This compound | - | - | - |
| Analogue 4c | MM.1S | 0.27 ± 0.03 | [2][6] |
| Mino | 5.65 ± 0.58 | [2][6] | |
| Analogue 4 | Namalwa | Potent Activity | [3] |
| Analogue 15 | Namalwa | Potent Activity | [3] |
| Degrader 9q | U937 | 0.019 | [11][12] |
| MOLT-4 | 0.006 | [11][12] | |
| MV4-11 | 0.027 | [11][12] |
-
Experimental Protocol: CCK-8 Cell Proliferation Assay [7]
-
Cell Seeding: Seed tumor cells (e.g., EC9706) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (e.g., from 1 nM to 10 μM) for a specified duration (e.g., 96 hours).[13] Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37 °C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell proliferation inhibition rate and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
This compound analogues are potent immunomodulators. Key assays measure their effects on cytokine production and T-cell activity.
-
Cytokine Production Assays: These assays are critical for evaluating the immunomodulatory properties of new compounds.[14] The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and IL-10 are measured in the supernatant of cultured immune cells.[3][14]
-
Experimental Protocol: TNF-α Production Assay [15][16]
-
Cell Source: Use human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
Cell Stimulation: Culture the cells in 96-well plates. Add the test compounds at various concentrations. Stimulate TNF-α production using a mitogen like lipopolysaccharide (LPS).[15]
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[14][17]
-
Analysis: Compare the levels of TNF-α produced in the presence of the test compounds to the vehicle control. Potent analogues are expected to inhibit LPS-stimulated TNF-α production.[3]
-
-
T-Cell Co-stimulation Assay: To measure the stimulatory effect on adaptive immunity, analogues are tested for their ability to enhance IL-2 production in a human T-cell co-stimulation assay.[3]
Mechanism of Action & Signaling Pathways
Understanding how novel analogues engage with cellular machinery is vital for rational drug design.
CRBN-Mediated Protein Degradation
This compound and its analogues function as "molecular glues," redirecting the CRBN E3 ligase to degrade neosubstrates not normally targeted by this enzyme.[1]
-
Verification: The degradation of key neosubstrates like IKZF1 and IKZF3 can be confirmed using Western blot analysis of cell lysates treated with the novel compounds. A reduction in the protein levels of IKZF1/3 indicates successful CRBN-mediated degradation.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival and is often constitutively active in MM.[18][19] this compound has been shown to inhibit NF-κB signaling.[20] Specifically, it diminishes the sustained binding of the RelA transcription factor to open chromatin by promoting the degradation of IKZF1 and IKZF3.[18][21]
-
Verification: Assays to measure NF-κB activity, such as reporter gene assays or electrophoretic mobility shift assays (EMSA), can be used to quantify the inhibitory effect of novel analogues on this critical signaling pathway.
Conclusion
The rational design, synthesis, and systematic screening of novel this compound analogues represent a promising strategy for the development of next-generation cancer therapeutics. By leveraging established synthetic routes and a robust cascade of in vitro assays, researchers can efficiently identify and characterize new chemical entities with superior potency and refined biological activity. The methodologies outlined in this guide provide a foundational framework for professionals in the field to advance the discovery of innovative drugs targeting the CRBN E3 ligase pathway.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new this compound analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isosteric analogs of this compound and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 5. US8946265B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Design and synthesis of new this compound analogs via Suzuki cross‐coupling reaction | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of this compound derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new this compound derivatives as potent and selective GSPT1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial Testing of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 15. TNF-alpha production as an in vitro assay predictive of cytokine-mediated toxic reactions induced by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of immunomodulatory drugs on TNF-α and IL-12 production by purified epidermal langerhans cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constitutive NF- κ B Activation Underlines Major Mechanism of Drug Resistance in Relapsed Refractory Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
The Pharmacokinetic and Bioavailability Profile of Lenalidomide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability profiles of lenalidomide in key preclinical models. The data herein is curated to support researchers and drug development professionals in designing and interpreting preclinical studies, facilitating the translation of findings to the clinical setting. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice, rats, and non-human primates (cynomolgus and rhesus monkeys) across various doses and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| ICR | 0.5 | IV | - | - | 0.17 | - | [1][2] |
| ICR | 10 | IV | - | - | 7.91 | - | [1][2] |
| ICR | 0.5 | PO | 0.092 | 20 | 0.12 | 69 | [1][2] |
| ICR | 10 | PO | 2.447 | 40 | 5.91 | 75 | [1][2] |
| ICR | 0.5 | IP | 0.246 | 10 | 0.15 | 90 | [1][2] |
| ICR | 10 | IP | 8.343 | 10 | 8.34 | 105 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Sprague Dawley | 2 | IV | - | - | - | - | [3] |
| Sprague Dawley | 20 | PO | - | - | - | 39.4 | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Non-Human Primates
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Terminal Half-Life (h) | CSF Penetration (%) | Reference |
| Rhesus Monkey | 20 | PO | - | - | 9 | 5.6 | 11 | [4][5] |
| Cynomolgus Monkey | 0.5 | PO | - | - | - | - | - | [6] |
| Cynomolgus Monkey | 1 | PO | - | - | - | - | - | [6] |
| Cynomolgus Monkey | 2 | PO | - | - | - | - | - | [6] |
| Cynomolgus Monkey | 4 | PO | - | - | - | - | - | [6] |
Experimental Protocols
In-Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in mice following oral (PO), intravenous (IV), and intraperitoneal (IP) administration.[1][2]
References
- 1. Pharmacokinetics and Tissue Disposition of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue disposition of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Plasma and cerebrospinal fluid pharmacokinetics of thalidomide and this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Embryo-fetal exposure and developmental outcome of this compound following oral administration to pregnant cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing Lenalidomide-Resistant Multiple myeloma Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is a cornerstone of therapy for multiple myeloma (MM); however, the development of resistance is a significant clinical challenge that often leads to disease relapse.[1] Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutic strategies. In vitro models of this compound resistance are invaluable tools for this area of research. These models are typically generated by chronically exposing this compound-sensitive MM cell lines to escalating concentrations of the drug, leading to the selection and expansion of resistant clones.
The primary mechanism of action for this compound involves its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors results in the downregulation of key myeloma survival factors, including MYC and interferon regulatory factor 4 (IRF4), ultimately leading to cell cycle arrest and apoptosis.[3]
Resistance to this compound can arise through various mechanisms, with the most common being the downregulation or mutation of CRBN, which prevents the drug from engaging its target.[5][6][7] However, resistance can also occur in cells with intact CRBN through alterations in downstream signaling pathways or the activation of bypass pathways. These CRBN-independent mechanisms may involve the activation of STAT3 signaling, dysregulation of the Wnt/β-catenin pathway, or changes in the expression of RNA editing enzymes like ADAR1.[2][5][8]
These application notes provide a comprehensive guide for establishing and characterizing this compound-resistant multiple myeloma cell line models. Detailed protocols for the generation of resistant cell lines and for the key assays used to confirm and characterize the resistant phenotype are provided below.
Data Presentation
Table 1: Representative Data for this compound-Sensitive vs. -Resistant MM Cells
| Parameter | Parental Cell Line (e.g., MM.1S) | This compound-Resistant Cell Line (e.g., MM.1S-LR) |
| This compound IC50 | ~1-10 µM | >50 µM (or significant fold-increase) |
| Apoptosis (Annexin V+) | ||
| - Vehicle Control | 5-10% | 5-10% |
| - this compound (10 µM) | 40-60% | 10-20% |
| Cell Cycle Distribution | ||
| - G0/G1 Phase (Vehicle) | 45-55% | 45-55% |
| - G0/G1 Phase (this compound) | 65-75% (G1 arrest) | 45-55% (No significant change) |
| Protein Expression Levels | ||
| - CRBN | High | Low / Absent (in many cases) |
| - IKZF1 | High | High (no degradation post-treatment) |
| - IRF4 | High | High (no downregulation post-treatment) |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Multiple Myeloma Cell Lines
This protocol describes a general method for generating this compound-resistant MM cell lines through continuous exposure to escalating doses of this compound.
Materials:
-
This compound-sensitive MM cell line (e.g., H929, MM.1S, OPM2, KMS11)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates or T-25 flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine Parental IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for the parental MM cell line using the MTT assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium. Begin by treating the cells with a low concentration of this compound, typically 1/10th to 1/5th of the determined IC50.[9] A parallel culture should be maintained with an equivalent concentration of DMSO as a vehicle control.
-
Monitoring and Dose Escalation:
-
Culture the cells in a 37°C, 5% CO2 incubator.
-
Monitor cell viability and proliferation regularly. Initially, a significant reduction in cell growth is expected.
-
When the cell growth rate begins to recover and the culture reaches approximately 80% confluency, subculture the cells.
-
Once the cells are stably proliferating at the current this compound concentration (typically after 2-4 weeks), double the concentration of this compound.
-
-
Iterative Process: Repeat the process of monitoring, recovery, and dose escalation. This is a lengthy process that can take several months.
-
Establishment of Resistance: The resistant cell line is considered established when it can proliferate steadily in a high concentration of this compound (e.g., 5-10 µM or higher, representing a significant fold-increase in IC50 compared to the parental line).
-
Confirmation and Characterization: Once established, the resistance of the cell line should be confirmed using the MTT assay (Protocol 2). Further characterization should be performed using apoptosis assays (Protocol 3), cell cycle analysis (Protocol 4), and Western blotting (Protocol 5) to investigate the underlying resistance mechanisms.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock. The resistant phenotype should be maintained by continuously culturing the cells in the presence of the final concentration of this compound.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on MM cells.
Materials:
-
Parental and this compound-resistant MM cells
-
Complete RPMI-1640 medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug solutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: For suspension cells, centrifuge the plate at 1000 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the cell pellet. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Plot the percentage of cell viability versus the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis in MM cells following this compound treatment.
Materials:
-
Parental and this compound-resistant MM cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL and treat with the desired concentration of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of MM cells.
Materials:
-
Parental and this compound-resistant MM cells
-
Complete RPMI-1640 medium
-
This compound
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blotting for Key Signaling Proteins
This protocol is for detecting the expression levels of proteins involved in this compound's mechanism of action and resistance.
Materials:
-
Parental and this compound-resistant MM cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRBN, anti-IKZF1, anti-IKZF3, anti-IRF4, anti-c-Myc, anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours for degradation studies). Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for establishing and characterizing this compound-resistant MM cell lines.
Caption: Key signaling pathways in this compound action and resistance.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of this compound and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETV4-Dependent Transcriptional Plasticity Maintains MYC Expression and Results in IMiD Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cereblon expression is required for the antimyeloma activity of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
Application Notes and Protocols for Cereblon (CRBN) Binding Assay Using Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of lenalidomide to the Cereblon (CRBN) protein, a critical interaction for the therapeutic mechanism of immunomodulatory drugs (IMiDs). The primary method detailed is a competitive Fluorescence Polarization (FP) assay, a robust and widely used technique for studying molecular binding events in drug discovery. Additionally, alternative high-throughput and biophysical methods are discussed.
Introduction
This compound is an analog of thalidomide (B1683933) used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Its mechanism of action involves binding to Cereblon (CRBN), a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3][4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][4][5][6] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of this compound.[1][6][7]
Accurately quantifying the binding of this compound to CRBN is essential for understanding its structure-activity relationship, for the development of novel CRBN-targeting therapeutics like Proteolysis Targeting Chimeras (PROTACs), and for screening compound libraries.[8][9]
Signaling Pathway and Mechanism of Action
This compound acts as a "molecular glue," inducing an interaction between CRBN and its neosubstrates.[8] The glutarimide (B196013) ring of this compound is crucial for its binding to a pocket within the thalidomide-binding domain (TBD) of CRBN.[10] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of proteins that are not endogenous substrates of the CRL4^CRBN^ complex.[1][6] The subsequent ubiquitination and degradation of IKZF1 and IKZF3 lead to downstream effects, including T-cell co-stimulation and direct cytotoxicity to multiple myeloma cells.[4][5][7]
Caption: this compound binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates.
Quantitative Data Summary
The binding affinity of this compound and related compounds to CRBN can be expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. These values can vary depending on the assay format and experimental conditions.[8]
| Compound | Binding Affinity | Assay Method | Reference |
| This compound | IC50: ~1-2 µM | Affinity Bead Competition | [10][11] |
| IC50: 1.5 µM | Time-Resolved FRET (TR-FRET) | [8][12] | |
| IC50: 268.6 nM | Fluorescence Polarization (FP) | [13] | |
| Kd: 0.64 µM | Isothermal Titration Calorimetry (ITC) | [14] | |
| Pomalidomide (B1683931) | IC50: ~1-2 µM | Affinity Bead Competition | [10][11] |
| IC50: 1.2 µM | Time-Resolved FRET (TR-FRET) | [8][12] | |
| IC50: 153.9 nM | Fluorescence Polarization (FP) | [13] | |
| Thalidomide | Kd: ~250 nM (S-enantiomer) | Surface Plasmon Resonance (SPR) | [8] |
| Kd: ~2.5 µM (R-enantiomer) | Surface Plasmon Resonance (SPR) | [8] | |
| IC50: 347.2 nM | Fluorescence Polarization (FP) | [13] |
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled thalidomide probe from the CRBN protein.[15][16]
Materials and Reagents:
-
Purified Recombinant Protein: Human CRBN, often in a complex with DDB1 for enhanced stability and solubility.[8][10][17][18][19][20]
-
Fluorescent Probe: Cy5-labeled Thalidomide or a similar fluorescently conjugated CRBN ligand.[15][16][21]
-
Test Compound: this compound.
-
Control Inhibitor: Pomalidomide or unlabeled thalidomide.[15]
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.[8]
-
Plate: Black, low-binding, 96-well or 384-well microtiter plate.[15][16]
-
Plate Reader: Capable of measuring fluorescence polarization.[16]
Experimental Workflow Diagram:
Caption: Workflow for the competitive Fluorescence Polarization (FP) binding assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration might be 100 µM. Also, prepare solutions for positive control (no inhibitor) and negative control (no CRBN).
-
Plate Setup:
-
To each well, add 25 µL of the diluted this compound or control solutions.
-
Add 25 µL of the purified CRBN/DDB1 protein complex (e.g., at a final concentration of 50-100 nM) to all wells except the negative control.
-
For the negative control well, add 25 µL of assay buffer instead of the protein.
-
-
Initial Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle shaking.[15]
-
Probe Addition: Add 5 µL of the fluorescently-labeled thalidomide probe to all wells. The final concentration of the probe should be low (e.g., 5-10 nM) to ensure that it is largely bound to the protein in the absence of a competitor.
-
Final Incubation: Incubate the plate at room temperature for 1.5 to 2 hours, protected from light.[15]
-
Measurement: Read the fluorescence polarization (FP) of each well using a microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for Cy5, excitation ~630-640 nm, emission ~672-692 nm).[15]
-
Data Analysis:
-
The FP signal is typically measured in millipolarization units (mP).
-
Subtract the blank (well with only the fluorescent probe) from all readings.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Alternative Biophysical and Biochemical Assays
While FP is a common method, other techniques can provide complementary data on binding kinetics and thermodynamics.[9]
-
Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat released or absorbed during binding.[8][22] ITC provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9][23] The protocol involves titrating this compound into a solution containing the purified CRBN/DDB1 protein and measuring the resulting heat changes.[8][9]
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding events.[24] One binding partner (e.g., CRBN/DDB1) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface.[8] SPR provides kinetic data (association rate, ka; dissociation rate, kd) from which the dissociation constant (Kd) can be calculated.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive, high-throughput assay that measures the proximity of two molecules.[5][21] In a competitive format, a terbium-labeled anti-tag antibody (e.g., anti-His) binds to a tagged CRBN protein, and a fluorescently labeled ligand binds to the active site. Displacement of the fluorescent ligand by this compound leads to a decrease in the FRET signal.[21]
Conclusion
The detailed protocols and comparative data provided in these application notes serve as a comprehensive resource for researchers investigating the interaction between this compound and Cereblon. The Fluorescence Polarization assay is a robust and accessible method for initial screening and IC50 determination. For a more in-depth characterization of the binding event, biophysical techniques like ITC and SPR are highly recommended. A thorough understanding of this crucial binding interaction is paramount for the continued development of next-generation molecular glue degraders and other therapies targeting the CRL4^CRBN^ E3 ligase complex.
References
- 1. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by this compound or Pomalidomide [pubs.sciepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Myeloma Drug this compound Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. genscript.com [genscript.com]
- 18. trilogiebio.com [trilogiebio.com]
- 19. rndsystems.com [rndsystems.com]
- 20. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 21. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative Proteomics Analysis of Cellular Response to Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative proteomic analysis of cellular responses to lenalidomide. This document outlines the core mechanisms of this compound action, methodologies for identifying and quantifying protein degradation events, and the resulting impact on cellular signaling pathways.
Introduction
This compound is an immunomodulatory drug (IMiD) with significant clinical efficacy in treating hematologic malignancies, including multiple myeloma and del(5q) myelodysplastic syndrome (MDS).[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][5] Quantitative proteomics has been instrumental in elucidating this mechanism and identifying the key protein targets of this compound.[1][6]
The primary therapeutic targets of this compound identified through proteomics are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.[1][4][7] In del(5q) MDS, this compound promotes the degradation of casein kinase 1A1 (CK1α).[3] The degradation of these proteins leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for myeloma cell survival.[7][8] Furthermore, this compound's immunomodulatory effects, such as the induction of Interleukin-2 (IL-2) production in T cells, are also a consequence of IKZF1 and IKZF3 degradation.[1][9]
These application notes will detail the experimental workflows and protocols for quantitative proteomics studies aimed at investigating the cellular response to this compound.
Key Signaling Pathways Affected by this compound
The binding of this compound to the CRL4-CRBN E3 ligase complex initiates a cascade of events leading to the degradation of specific protein targets and the modulation of downstream signaling pathways.
Caption: this compound-induced signaling cascade.
Experimental Workflows
A typical quantitative proteomics workflow to analyze the cellular response to this compound involves several key stages, from sample preparation to data analysis.
Caption: Quantitative proteomics experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative proteomics data from seminal studies on this compound's mechanism of action.
Table 1: SILAC-based Quantification of Protein Abundance Changes in MM1S Cells Treated with this compound. [10]
| Protein | Log2 Ratio (this compound/DMSO) | Description |
| IKZF3 | -2.09 | Ikaros family zinc finger 3 (Aiolos) |
| IKZF1 | -1.54 | Ikaros family zinc finger 1 (Ikaros) |
Table 2: TMT-based Quantification of Protein Abundance Changes in SU-DHL-1 Cells Treated with this compound. [11]
| Protein | Log2 Fold Change | -Log10(P-value) |
| IKZF1 | Decreased | Significant |
| ZFP91 | Decreased | Significant |
| RAB28 | No significant change | Not significant |
Detailed Experimental Protocols
Protocol 1: SILAC-based Quantitative Proteomics
This protocol is adapted from studies identifying IKZF1 and IKZF3 as this compound targets.[3][12]
1. Cell Culture and SILAC Labeling:
-
Culture multiple myeloma (e.g., MM1S) cells in RPMI-1640 medium for SILAC, deficient in L-arginine and L-lysine.
-
Supplement the medium with either "light" (Arg0, Lys0), "medium" (Arg6, Lys4), or "heavy" (Arg10, Lys8) isotopes of arginine and lysine (B10760008).
-
Culture cells for at least five passages to ensure complete incorporation of the stable isotopes.
2. This compound Treatment:
-
Treat "heavy" labeled cells with 1 µM this compound for 12 hours.
-
Treat "medium" labeled cells with 20 µM thalidomide (B1683933) for 12 hours as a comparison.
-
Treat "light" labeled cells with DMSO as a vehicle control for 12 hours.
-
For ubiquitination analysis, add 5 µM MG132 for the final 3 hours of treatment to inhibit proteasomal degradation.
3. Cell Lysis and Protein Digestion:
-
Harvest and combine equal numbers of cells from the "light," "medium," and "heavy" populations.
-
Lyse the cell pellet in a urea-based buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce cysteine bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the lysate to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
4. Peptide Fractionation and Enrichment (for Ubiquitination Analysis):
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
For ubiquitination analysis, enrich for di-glycine remnant-containing peptides (a signature of ubiquitination after tryptic digest) using an antibody specific for K-ε-GG.[12]
-
Fractionate the peptides using off-line high-pH reversed-phase chromatography.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-liquid chromatography system.[3]
-
Use a data-dependent acquisition method to select the most abundant precursor ions for fragmentation.
6. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins and ubiquitination sites based on the intensity ratios of the "heavy," "medium," and "light" isotopic peaks.
Protocol 2: TMT-based Quantitative Proteomics
This protocol is suitable for multiplexed analysis of cellular responses to different IMiDs or time-course experiments.[11][13]
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., T-cell lymphoma lines or multiple myeloma cells) in standard growth medium.
-
Treat cells with the desired concentrations of this compound, other IMiDs (e.g., pomalidomide), or DMSO control for a specified duration (e.g., 5 hours).[11][13]
2. Protein Extraction and Digestion:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Take equal amounts of protein from each sample and proceed with reduction, alkylation, and tryptic digestion as described in the SILAC protocol.
3. TMT Labeling:
-
Resuspend the digested peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to proceed.
-
Quench the reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
4. Peptide Fractionation:
-
Desalt the pooled, labeled peptide mixture.
-
Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.
5. LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a mass spectrometer capable of MS3 analysis (e.g., Orbitrap Fusion Lumos) to minimize reporter ion ratio distortion.
-
Use a synchronous precursor selection (SPS)-based MS3 method for accurate quantification of the TMT reporter ions.
6. Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative protein abundance based on the intensities of the TMT reporter ions in the MS3 spectra.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
Resistance Mechanisms
Quantitative proteomics can also be employed to investigate mechanisms of resistance to this compound. Studies have shown that resistance can be associated with:
-
Reduced CRBN Expression: Downregulation of CRBN protein levels can lead to decreased drug efficacy.[8]
-
Upregulation of Bypass Pathways: Increased expression of proteins such as CDK6 has been identified as a non-genetic mechanism of resistance in multiple myeloma.[8]
-
Post-Translational Modifications: Changes in post-translational modifications, such as lysine lactylation, have been implicated in this compound resistance.[14]
The protocols described above can be adapted to compare the proteomes of this compound-sensitive and -resistant cell lines to identify proteins and pathways associated with drug resistance.
Conclusion
Quantitative proteomics is a powerful tool for dissecting the molecular mechanisms of action of drugs like this compound. The detailed protocols and application notes provided here offer a framework for researchers to design and execute experiments to identify drug targets, elucidate downstream signaling events, and investigate mechanisms of drug resistance. By applying these methodologies, the scientific community can continue to advance our understanding of this compound's therapeutic effects and develop strategies to overcome resistance.
References
- 1. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Evaluation of this compound Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 4. New mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel insights into the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Proteomics Reveals the Role of Lysine Lactylation in this compound-Resistance in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transcriptomic Profiling of Lenalidomide Effects via RNA-Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide, an immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is complex, involving direct tumoricidal effects and immunomodulation. A powerful tool to elucidate the molecular consequences of this compound treatment is RNA-sequencing (RNA-seq), which allows for a comprehensive analysis of the transcriptome. These application notes provide a detailed overview and protocols for studying the transcriptomic effects of this compound, enabling researchers to identify key signaling pathways, biomarkers of response, and mechanisms of resistance.
The primary mechanism of this compound involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] The degradation of these transcription factors is a critical event that mediates the anti-myeloma effects of this compound.[3][4]
Key Signaling Pathways Affected by this compound
Transcriptomic studies have revealed that this compound impacts several key signaling pathways. Understanding these pathways is crucial for interpreting RNA-seq data and for developing novel therapeutic strategies.
One of the most significantly affected pathways is the Interferon (IFN) signaling pathway . Studies have shown that this compound treatment upregulates interferon-stimulated genes (ISGs), suggesting an activation of both type I and type II interferon responses.[5] This immunomodulatory effect is thought to contribute significantly to its anti-tumor activity.
Furthermore, the degradation of IKZF1 and IKZF3 leads to the downstream transcriptional repression of Interferon Regulatory Factor 4 (IRF4) and MYC , both of which are critical for the survival of multiple myeloma cells.[5][6]
Mechanisms of resistance to this compound often involve alterations in these pathways. For instance, the loss of CRBN expression is a well-established mechanism of acquired resistance.[1] Additionally, CRBN-independent resistance mechanisms can emerge, often involving the modulation of interferon response genes.[1][5] For example, upregulation of NLRP4, a negative regulator of type I IFN signaling, and downregulation of NFKBIZ, which is required for the induction of the IFN response, have been observed in this compound-resistant patients.[5]
This compound Mechanism of Action
Caption: this compound's core mechanism of action.
Experimental Workflow for Transcriptomic Profiling
Caption: A typical workflow for RNA-seq analysis of this compound effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from transcriptomic studies of this compound.
Table 1: Differentially Expressed Genes in this compound-Sensitive vs. Resistant Multiple Myeloma
| Gene | Regulation in Resistant Cells | Fold Change (approx.) | Putative Function | Reference |
| CRBN | Downregulated | >2-fold | This compound target | [1] |
| NLRP4 | Upregulated | - | Negative regulator of IFN signaling | [5] |
| NFKBIZ | Downregulated | - | Required for IFN response | [5] |
| SORT1 | Upregulated | - | EV secretion | [2] |
| LAMP2 | Upregulated | - | EV secretion | [2] |
Table 2: Key Genes in this compound-Induced Interferon Response
| Gene | Regulation by this compound | Fold Change (approx.) | Function | Reference |
| IFNγ | Upregulated | 3.3-fold | Interferon gamma | [5] |
| XAF1 | Upregulated | - | IFN-stimulated gene | [5] |
| DDX58 | Upregulated | - | IFN-stimulated gene | [5] |
| IFIT3 | Upregulated | - | IFN-stimulated gene | [5] |
| IL1α | Upregulated in sensitive | - | Pro-inflammatory cytokine | [5] |
| IL1β | Upregulated in sensitive | - | Pro-inflammatory cytokine | [5] |
| TBK1 | Upregulated in sensitive | - | Kinase in IFN pathway | [5] |
| NLRP3 | Upregulated in sensitive | - | Inflammasome component | [5] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture multiple myeloma cell lines (e.g., MM.1S, OPM2) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells for RNA isolation.
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation:
-
Isolate total RNA from cell pellets or patient-derived CD138+ plasma cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq library preparation.[7]
-
Protocol 3: RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads for poly(A) selection.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the PCR products to remove primer-dimers and other artifacts.
-
-
Sequencing:
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
-
Read Alignment:
-
Gene Expression Quantification:
-
Differential Gene Expression Analysis:
-
Pathway and Functional Annotation Analysis:
Conclusion
Transcriptomic profiling using RNA-sequencing is a powerful approach to unravel the complex molecular mechanisms of this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design, execute, and analyze experiments aimed at understanding the effects of this compound on the transcriptome. By identifying key gene expression changes and affected signaling pathways, these studies can contribute to the development of more effective therapeutic strategies and the identification of biomarkers for personalized medicine in the treatment of multiple myeloma and other malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The novel mechanism of this compound activity. | Broad Institute [broadinstitute.org]
- 4. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Transcriptional profiles define drug refractory disease in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative analysis of the genomic and transcriptomic landscape of double-refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq of newly diagnosed patients in the PADIMAC study leads to a bortezomib/lenalidomide decision signature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Xenograft Mouse Models for In Vivo Lenalidomide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory agent with anti-angiogenic and anti-neoplastic properties, has demonstrated significant clinical efficacy in the treatment of various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes.[1] Its mechanism of action is complex, involving the modulation of the tumor microenvironment, enhancement of T-cell and Natural Killer (NK) cell function, and direct pro-apoptotic and anti-proliferative effects on tumor cells.[1] A key molecular action of this compound is its binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.
Preclinical in vivo evaluation of this compound efficacy is crucial for understanding its therapeutic potential in new cancer indications and for developing novel combination strategies. Xenograft mouse models, established by implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, are a cornerstone for these investigations. This document provides detailed application notes and protocols for the development and utilization of xenograft mouse models for in vivo efficacy testing of this compound.
Selecting a Suitable Xenograft Model
The choice of an appropriate xenograft model is critical for the successful preclinical evaluation of this compound. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, each with its own advantages and disadvantages.
1.1. Cell Line-Derived Xenograft (CDX) Models:
CDX models are established from well-characterized, commercially available human cancer cell lines. They offer high reproducibility and are valuable for initial efficacy screening. A variety of cancer cell lines from different tissue origins have been shown to be sensitive to this compound. The Genomics of Drug Sensitivity in Cancer (GDSC) database is a valuable resource for identifying cell lines with low IC50 values for this compound, indicating higher sensitivity.[2][3][4][5]
Table 1: Examples of this compound-Sensitive Cancer Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM) - GDSC Database |
| SLVL | Diffuse Large B-cell Lymphoma | Blood | 2.79 |
| JSC-1 | Diffuse Large B-cell Lymphoma | Blood | 2.85 |
| MM1.S | Multiple Myeloma | Blood | Not listed in GDSC, but widely used |
| H929 | Multiple Myeloma | Blood | Not listed in GDSC, but widely used |
| JJN3 | Multiple Myeloma | Blood | Not listed in GDSC, but widely used |
| OPM2 | Multiple Myeloma | Blood | Not listed in GDSC, but widely used |
| Mino | Mantle Cell Lymphoma | Blood | Not listed in GDSC, but widely used |
| CHLA-255 | Neuroblastoma | Nervous System | Not listed in GDSC, but widely used |
Note: IC50 values can vary between different screening assays and conditions. It is recommended to perform in vitro sensitivity testing prior to in vivo studies.
1.2. Patient-Derived Xenograft (PDX) Models:
PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunocompromised mouse. These models are considered to more accurately recapitulate the heterogeneity and microenvironment of human tumors. However, they are more technically challenging and time-consuming to establish.
Experimental Protocols
2.1. Ethical Considerations:
All animal experiments must be conducted in accordance with institutional guidelines and regulations. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the commencement of any studies. Key ethical considerations include minimizing animal suffering, using the minimum number of animals required to obtain statistically significant results, and defining humane endpoints. For PDX models, ethical governance policies regarding the use of human tissue must be strictly followed.
2.2. Animal Models:
Immunocompromised mouse strains are essential for establishing human tumor xenografts. The choice of strain depends on the tumor type and the specific research question.
-
Nude (nu/nu) mice: T-cell deficient, suitable for many CDX models.
-
SCID (Severe Combined Immunodeficiency) mice: Deficient in both T and B cells.
-
NOD/SCID (Non-obese diabetic/SCID) mice: SCID mice with additional defects in innate immunity.
-
NSG (NOD scid gamma) mice: Highly immunodeficient, lacking T cells, B cells, and functional NK cells, and deficient in cytokine signaling. This strain is often preferred for PDX models and studies involving the human immune system.
2.3. Protocol for Establishing Subcutaneous Xenografts:
-
Cell Culture: Culture the selected cancer cell line in the recommended medium and conditions until they reach the logarithmic growth phase.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count. Ensure cell viability is >90%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL). To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
-
Tumor Implantation:
-
Anesthetize a 6-8 week old immunocompromised mouse.
-
Shave and sterilize the injection site on the flank.
-
Inject the cell suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
2.4. Protocol for this compound Preparation and Administration:
This compound can be administered via intraperitoneal (IP) injection or oral gavage (PO).
Vehicle Preparation:
-
For Intraperitoneal (IP) Injection: this compound can be dissolved in DMSO.[6][7]
-
For Oral Gavage (PO): this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
Preparation of this compound Solution (Example for 10 mg/kg IP injection):
-
Weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of DMSO.
-
Further dilute with sterile PBS to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <10%) to minimize toxicity.
-
Prepare the solution fresh daily or store at -20°C for short periods, protecting from light.
Administration:
-
IP Injection: Administer the prepared this compound solution into the peritoneal cavity of the mouse using an appropriate gauge needle.
-
Oral Gavage: Administer the this compound suspension directly into the stomach using a gavage needle.
Dosing Regimen: The dosing regimen should be optimized based on the specific xenograft model and the study objectives. Common doses reported in the literature range from 5 mg/kg to 100 mg/kg, administered daily or on a 5-day on/2-day off schedule.[6]
2.5. Protocol for Immunohistochemistry (IHC) Analysis:
IHC can be used to assess the effect of this compound on biomarkers of proliferation (Ki-67) and angiogenesis (CD31) within the tumor tissue.
-
Tissue Collection and Fixation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 for Ki-67, EDTA buffer pH 9.0 for CD31).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Ki-67, anti-CD31) at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Capture images of the stained sections and quantify the percentage of Ki-67 positive cells or the microvessel density (MVD) for CD31.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model (Cell Line) | Mouse Strain | This compound Dose and Route | Treatment Schedule | % Tumor Growth Inhibition (TGI) | Survival Increase | Reference |
| 5TGM1 (Multiple Myeloma) | C57BL/KaLwRij | 25 mg/kg/day, IP | 21 consecutive days | Significant inhibition of tumor growth | Prolonged survival, 2/12 mice tumor-free at day 90 | [7] |
| MM1.S (Multiple Myeloma) | SCID | 10 mg/kg, IP (with dexamethasone) | 10 consecutive days | 16% (as Rd) | Not Reported | [8][9] |
| JJN3 (Multiple Myeloma) | NOD/SCID | 5 mg/kg, IP | 5 days/week for 3 weeks | ~50% | Not Reported | [6] |
| OPM2 (Multiple Myeloma) | NOD/SCID | 5 mg/kg, IP | 5 days/week for 3 weeks | ~40% | Not Reported | [6] |
| H929 (Multiple Myeloma) | SCID | 0.2 mg/kg, IP | Daily until day 47 | Significant tumor growth inhibition | Prolonged survival | [10] |
| Mino (Mantle Cell Lymphoma) | NSG | Not Specified | Not Specified | Significant growth retardation | Not Reported | [11] |
| Human Blastic NK Cell Lymphoma (PDX) | NSG | Not Specified | Not Specified | Significant reduction in tumor cells in blood, bone marrow, and spleen | Prolonged survival | [11][12] |
Table 3: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Xenograft Model | Biomarker | Analytical Method | Effect of this compound | Reference |
| Human Blastic NK Cell Lymphoma (PDX) | Active Caspase-3 | Not Specified | Significantly augmented | [11][12] |
| Human Blastic NK Cell Lymphoma (PDX) | Proliferating Cell Nuclear Antigen (PCNA) | Not Specified | Decreased | [11][12] |
| JJN3 (Multiple Myeloma) | p27 | Not Specified | Increased nuclear expression | [6] |
| Mino (Mantle Cell Lymphoma) | LYVE-1, Podoplanin (Lymphatic markers) | Immunofluorescence | Dramatic reduction in lymphatic vessel density | [11] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Experimental Workflow for this compound Xenograft Study
Caption: General workflow for a xenograft efficacy study.
Conclusion
The development and utilization of xenograft mouse models are indispensable for the preclinical evaluation of this compound. The protocols and data presented in these application notes provide a framework for conducting robust in vivo efficacy studies. Careful selection of the appropriate xenograft model, adherence to ethical guidelines, and meticulous execution of experimental procedures are paramount for obtaining reliable and translatable results that can inform the clinical development of this compound and its future applications in oncology.
References
- 1. Pharmacokinetics and Tissue Disposition of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. The anti-tumoral effect of this compound is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. AT-101 Enhances the Antitumor Activity of this compound in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The immunomodulatory drugs this compound and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Therapeutic effect of this compound in a novel xenograft mouse model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening of Lenalidomide Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), is a cornerstone of therapy for multiple myeloma and other hematological malignancies. Its mechanism of action relies on the induction of targeted protein degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex. This compound acts as a "molecular glue," redirecting the CRL4-CRBN complex to ubiquitinate and subsequently degrade neosubstrate proteins, most notably the transcription factors IKZF1 and IKZF3, which are essential for myeloma cell survival.[1][2][3] Resistance to this compound is a significant clinical challenge, often linked to alterations in the components of this degradation pathway.
CRISPR-Cas9 genome-editing technology has emerged as a powerful tool for unbiased, genome-wide interrogation of the genetic factors influencing drug sensitivity. By systematically knocking out every gene in the genome, CRISPR screens can identify genes whose loss confers resistance or sensitivity to a given compound. This application note provides detailed protocols and data analysis guidelines for performing CRISPR-Cas9 screens to identify genes that modulate cellular sensitivity to this compound.
Signaling Pathway Overview
This compound's primary mechanism of action involves the CRL4-CRBN E3 ubiquitin ligase complex. The drug binds to CRBN, the substrate receptor of the complex, altering its substrate specificity to include IKZF1 and IKZF3.[1] This leads to the polyubiquitination of these transcription factors and their subsequent degradation by the proteasome, resulting in myeloma cell death. Key components of this pathway, consistently identified in CRISPR screens as essential for this compound's efficacy, include CRBN itself, as well as core components of the Cullin-RING ligase machinery such as CUL4A/B, DDB1, and RBX1.[1][2][4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Identifying Lenalidomide Cellular Targets Using Photo-Affinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins.[3][4] Identifying the full spectrum of this compound's cellular targets is crucial for understanding its therapeutic effects and potential side effects. Photo-affinity labeling (PAL) combined with chemical proteomics has emerged as a powerful technique for the unbiased identification of drug-protein interactions in a cellular context.[5][6]
These application notes provide a detailed overview and protocols for utilizing a this compound-based photo-affinity probe, photo-lenalidomide (pLen) , to identify its cellular targets.[7][8][9] This probe incorporates a photo-activatable diazirine group and an alkyne handle for enrichment, allowing for covalent capture and subsequent identification of interacting proteins by mass spectrometry.[10]
Principle of the Technique
The experimental workflow involves treating live cells with the pLen probe. Upon UV irradiation, the diazirine moiety on pLen forms a highly reactive carbene that covalently crosslinks to nearby amino acid residues of interacting proteins.[5] Following cell lysis, the alkyne handle on the crosslinked proteins is utilized for "click chemistry" to attach a biotin (B1667282) tag.[10] These biotinylated proteins are then enriched using streptavidin beads and identified by quantitative mass spectrometry. A competition experiment, where cells are co-incubated with pLen and an excess of the parent this compound, is performed to distinguish specific binders from non-specific interactions.[7]
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][3] This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][11] The degradation of these factors is critical for the anti-myeloma activity of this compound.[2] The pLen probe has been shown to preserve the biological activities of this compound, including the degradation of IKZF1 and IKZF3.[12]
Caption: this compound signaling pathway.
Experimental Workflow for Photo-Affinity Labeling
The overall workflow for identifying this compound targets using pLen is depicted below. This process involves cell treatment, UV crosslinking, enrichment of labeled proteins, and identification by mass spectrometry.[9]
Caption: Photo-affinity labeling workflow.
Protocols
Materials and Reagents
-
Cell Lines: Multiple myeloma (MM.1S) or other relevant cell lines (e.g., HEK293T).
-
Photo-lenalidomide (pLen): Synthesized as described in Lin et al., 2021.[7]
-
This compound: For competition experiments.
-
Cell Culture Media and Supplements: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.
-
Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Streptavidin-agarose beads
-
Mass Spectrometry Grade Reagents: Trypsin, Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA), Formic Acid, Acetonitrile.
Protocol 1: Cell Treatment and UV Crosslinking
-
Cell Seeding: Seed MM.1S cells at a density of 1 x 10^7 cells per 15 cm plate. For adherent cells like HEK293T, seed to achieve ~90% confluency on the day of the experiment.[13]
-
Probe Incubation:
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS.
-
Place the plates on ice and irradiate with 365 nm UV light for 10-20 minutes in a UV crosslinker.[14]
-
After irradiation, harvest the cells by scraping in ice-cold PBS.
-
Protocol 2: Protein Enrichment
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing protease inhibitors. Sonicate the lysate to ensure complete lysis and shear DNA. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Click Chemistry:
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Streptavidin Pulldown:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at 4 °C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing 8 M urea.
-
Reduce the proteins with 10 mM DTT for 30 minutes at 37 °C.
-
Alkylate with 20 mM IAA for 30 minutes in the dark at room temperature.
-
Dilute the urea to < 2 M with ammonium (B1175870) bicarbonate buffer.
-
Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.
-
-
Peptide Cleanup: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable quantitative proteomics workflow (e.g., TMT labeling or label-free quantification).[7]
Data Presentation
Quantitative proteomics analysis will identify proteins that are significantly enriched in the pLen-treated sample compared to the competition control. The results are typically presented in a volcano plot and a data table.
Table 1: Proteins Significantly Enriched by photo-lenalidomide in MM.1S Cells
| Protein Name | Gene Symbol | Enrichment Ratio (pLen/Competition) | p-value | Known/Novel Target |
| Cereblon | CRBN | 8.01 | <0.01 | Known |
| Ikaros | IKZF1 | 6.86 | <0.01 | Known |
Data is representative and based on findings from Lin et al., 2021.[7]
Table 2: Proteins Significantly Enriched by photo-lenalidomide in HEK293T-CRBN Cells
| Protein Name | Gene Symbol | Enrichment Ratio (pLen/Competition) | p-value | Known/Novel Target |
| Cereblon | CRBN | 1.34 | 0.002 | Known |
| Eukaryotic translation initiation factor 3 subunit i | eIF3i | >2 | <0.05 | Novel |
Data is representative and based on findings from Lin et al., 2021. This study identified eIF3i as a novel interactor that forms a complex with CRBN in the presence of this compound but is not degraded.[7][9]
Conclusion
The photo-affinity labeling strategy using the photo-lenalidomide probe is a robust method for the unbiased identification of cellular targets of this compound.[7][8] The detailed protocols provided herein will enable researchers to apply this powerful chemoproteomic technique to discover novel protein interactions, further elucidate the mechanism of action of this compound and other molecular glue degraders, and potentially identify new therapeutic opportunities.[9] The identification of non-degraded binding partners like eIF3i highlights the potential for this approach to uncover a broader range of functional interactions beyond protein degradation.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The myeloma drug this compound promotes the cereblon-dependent destruction of Ikaros proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. The Myeloma Drug this compound Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Assessing Lenalidomide's Impact on T-Cell Proliferation and Cytokine Release
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lymphomation.org [lymphomation.org]
- 4. This compound Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Action of this compound in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Immunomodulatory agents this compound and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents this compound and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after this compound and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mucosalimmunology.ch [mucosalimmunology.ch]
- 20. criver.com [criver.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Populations Post-Lenalidomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory drug (IMiD) with both direct anti-tumor and immunomodulatory effects, widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Its mechanism of action involves binding to the Cereblon (CRBN) protein, which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This degradation is cytotoxic to myeloma cells and also modulates the function of various immune cells, including T cells and Natural Killer (NK) cells.[1][4] Flow cytometry is a powerful tool for dissecting the complex effects of this compound on the immune system, allowing for multi-parametric analysis of individual cells within heterogeneous populations.[4][5] These application notes provide detailed protocols and data interpretation guidelines for analyzing immune cell populations following this compound treatment.
Key Immunomodulatory Effects of this compound
This compound treatment has been shown to induce a range of changes in the immune cell landscape:
-
T Cell Modulation : this compound can increase the numbers of naïve CD8+ T cells and memory T cells while reducing terminal effector T cells.[6] It also enhances T-cell and NK cell function and can increase the production of IFN-γ and IL-2 by T cells.[4][7][8] Furthermore, it can lead to an increase in activated CD4+ and CD8+ T cells, as indicated by increased HLA-DR expression.[9]
-
NK Cell Expansion and Activation : this compound treatment can lead to a significant increase in the percentage and proliferation of NK cells.[7][10]
-
Regulatory T Cell (Treg) Modulation : While some studies suggest this compound inhibits the proliferation and suppressive function of Tregs, others have observed an increase in CD8+ Tregs post-treatment.[6][8][11]
-
Myeloid-Derived Suppressor Cell (MDSC) Reduction : A modest but significant reduction in the percentages of monocytic MDSCs has been observed with this compound treatment.[6]
Quantitative Analysis of Immune Cell Populations Post-Lenalidomide
The following tables summarize representative quantitative data on the effects of this compound on various immune cell populations as determined by flow cytometry.
Table 1: T Cell Subsets
| T Cell Subset | Pre-Lenalidomide (Mean %) | Post-Lenalidomide (Mean %) | Key Findings | Reference |
| Naïve CD8+ T cells | 0.36 | 1.15 | Significant increase | [6] |
| Naïve CD4+ T cells | 2.99 | 3.03 | Stable | [6] |
| CD4+ T cells expressing IFN-γ | Varies | ~2-fold increase | Increased Th1 polarization | [8] |
| CD8+ T cells expressing IFN-γ | Varies | ~2-fold increase | Increased Th1 polarization | [8] |
| CD4+ T cells expressing HLA-DR | Varies | Significantly increased | T cell activation | [9] |
| CD8+ T cells expressing HLA-DR | Varies | Significantly increased | T cell activation | [9] |
| CD4+ Tregs (CD4+CD25highCD127lowFoxp3high) | Varies | No significant change reported | [6] | |
| CD8+ Tregs (CD8+CD25hi+FoxP3+) | Lower | Significantly increased | Increase in suppressive population | [11] |
Table 2: NK Cells and MDSCs
| Cell Population | Pre-Lenalidomide | Post-Lenalidomide | Key Findings | Reference |
| NK cells (CD3-CD56+) | Varies | 3.4 to 9.8-fold increase in percentage | Significant proliferation | [7] |
| Monocytic MDSCs (CD14+HLA-DRlow) | Varies | Modest but significant reduction | Reduction in suppressive population | [6] |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining PBMCs to identify various immune cell subsets.
Materials:
-
Ficoll-Paque
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from peripheral blood using Ficoll density centrifugation.
-
Cell Culture and Treatment: Culture PBMCs and treat with the desired concentrations of this compound for the specified duration. Include an untreated control. A physiologically relevant concentration of 1 µM is often used.[8]
-
Cell Harvesting: Collect the cells and transfer them to flow cytometry tubes.[4]
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.[4]
-
Antibody Staining: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and add the pre-titrated fluorochrome-conjugated antibodies.[4]
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.[4]
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.[4]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.[4]
-
Analysis: Analyze the samples on a flow cytometer.
Table 3: Suggested Antibody Panel for Immunophenotyping
| Marker | Cell Type Association |
| CD3 | T cells |
| CD4 | Helper T cells |
| CD8 | Cytotoxic T cells |
| CD45RA | Naïve T cells |
| CCR7 | Naïve and Central Memory T cells |
| CD25 | Activated T cells, Tregs |
| CD127 | Tregs (low expression) |
| FoxP3 | Tregs (intracellular) |
| CD56 | NK cells |
| CD14 | Monocytes/MDSCs |
| HLA-DR | Activated T cells, Monocytes/MDSCs (low expression) |
| PD-1 | Exhausted T cells |
Protocol 2: Intracellular Staining for Cytokines and Transcription Factors
This protocol is for the analysis of intracellular proteins like IFN-γ, IL-2, and FoxP3.
Materials:
-
PBMCs (isolated and treated as in Protocol 1)
-
Cell stimulation cocktail (e.g., PMA/Ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Fluorochrome-conjugated intracellular antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation (for cytokines): After this compound treatment, stimulate cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Perform surface staining as described in Protocol 1.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add the fluorochrome-conjugated intracellular antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with Permeabilization Buffer.
-
Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for immunophenotyping.
Gating Strategy
Caption: Gating strategy for T-cell subsets.
References
- 1. This compound: an update on evidence from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunomodulatory drug this compound: Topics by Science.gov [science.gov]
- 3. The immunomodulatory-drug, this compound, sustains and enhances interferon-α production by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dissecting immunophenotypic diversity in multiple myeloma via mass cytometry: a call for harmonized gating strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound maintenance on the immune environment of multiple myeloma patients with low tumor burden after autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with this compound induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry-based enumeration and functional characterization of CD8 T regulatory cells in patients with multiple myeloma before and after this compound plus dexamethasone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenalidomide Solution Preparation in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide is an immunomodulatory agent with potent anti-tumor and anti-inflammatory properties. It is a crucial compound in both clinical settings and preclinical research for hematological malignancies. Accurate and consistent preparation of this compound solutions for in vivo animal studies is paramount to ensure reliable and reproducible experimental outcomes. These application notes provide detailed guidelines and protocols for the solubilization, formulation, and administration of this compound in animal models.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent/Vehicle | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | ~16 mg/mL[1] | A stock solution can be made and then diluted.[1] |
| DMF (Dimethylformamide) | ~16 mg/mL[1] | A stock solution can be made and then diluted.[1] |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] | For aqueous buffers, dissolve in DMF first, then dilute.[1] |
| PBS with 1% HCl | Up to 3 mg/mL | Incomplete solubility observed at 3.5 mg/mL.[2] |
| 0.1 N HCl | High solubility | This compound exhibits its greatest solubility in this buffer.[3] |
| Water | <1.5 mg/mL[3] | Sparingly soluble in aqueous buffers.[1] |
Table 2: Recommended Vehicles and Dosing Parameters for this compound in Murine Models
| Administration Route | Vehicle | Maximum Tolerated Dose (Single Dose) | Typical Dosing Volume |
| Intravenous (IV) | Sterile PBS with 1% HCl, pH adjusted to 7.0-7.6[2] | 15 mg/kg[2][4] | 100-150 µL[2] |
| Intraperitoneal (IP) | Sterile PBS with 1% HCl, pH adjusted to 7.0-7.6[2] | 22.5 mg/kg[2][4] | 150-250 µL[2] |
| Oral Gavage (PO) | Sterile PBS with 1% HCl, pH adjusted to 7.0-7.6[2] | 45 mg/kg[2][4] | 150-250 µL[2] |
| Oral (Voluntary) | Palatable food, jelly, or paste[5][6] | Dependent on study design | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for IV, IP, or PO Administration
This protocol is adapted from a pharmacokinetic study in mice and is suitable for achieving a concentration of up to 3 mg/mL.[2]
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
1% Hydrochloric acid (HCl) in sterile water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N) for pH adjustment
-
Sterile 0.22 µm syringe filter
-
Sterile vials and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Solubilization: Add the appropriate volume of sterile PBS containing 1% HCl to the this compound powder. For example, to prepare a 3 mg/mL solution, add this compound to the corresponding volume of the acidic PBS.
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect for any remaining particulates.
-
pH Adjustment: Carefully adjust the pH of the solution to a physiological range of 7.0-7.6 using a NaOH solution. Monitor the pH closely during this step.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.[2]
-
Storage and Use: It is recommended to use the freshly prepared aqueous solution. One source suggests not storing aqueous solutions for more than one day.[1] For longer-term storage, stock solutions in DMSO or DMF at -20°C are preferable.[1]
Protocol 2: Preparation of this compound in a Co-solvent Formulation
For higher concentrations or alternative formulations, a co-solvent approach can be used.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile PBS (pH 7.2) or other aqueous buffer
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO or DMF (e.g., 16 mg/mL).[1] Ensure the powder is completely dissolved.
-
Dilution: For the final dosing solution, dilute the stock solution with the desired aqueous buffer (e.g., PBS) to the final target concentration.
-
Mixing: Mix thoroughly by vortexing. Be aware that adding an aqueous buffer to a concentrated organic stock may cause precipitation if the final solubility is exceeded.
-
Administration: Administer the solution to the animals immediately after preparation. Note that high concentrations of organic solvents may cause local irritation or toxicity. It is crucial to keep the final concentration of the organic solvent as low as possible.
Mandatory Visualization
Diagram 1: this compound Solution Preparation Workflow
Caption: Workflow for preparing this compound solution for in vivo studies.
Diagram 2: Simplified this compound Mechanism of Action
Caption: this compound binds to Cereblon, leading to degradation of IKZF1/3.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacokinetics and Tissue Disposition of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pharmacokinetics and tissue disposition of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nal.usda.gov [nal.usda.gov]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lenalidomide-Induced Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to investigate the effects of lenalidomide on apoptosis and cell cycle progression in cancer cells. The following protocols and supporting information are intended to assist in the design, execution, and interpretation of key assays to elucidate the mechanism of action of this compound and its analogs.
Introduction
This compound, an immunomodulatory agent, has demonstrated significant anti-tumor activity in various hematological malignancies. Its mechanisms of action are multifaceted, including direct effects on tumor cells by inducing apoptosis (programmed cell death) and cell cycle arrest.[1][2] Accurate and reproducible measurement of these cellular processes is critical for preclinical drug evaluation and for understanding the molecular pathways targeted by this compound. This document outlines detailed protocols for the most common and robust methods to assess this compound-induced apoptosis and cell cycle arrest.
Key Concepts and Signaling Pathways
This compound's anti-proliferative effects are largely attributed to its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The downstream consequences of this action include the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF-1/Cip1, which leads to G0/G1 cell cycle arrest.[1][3][5][6] Furthermore, this compound can trigger apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases, modulation of Bcl-2 family proteins, and increased sensitivity to Fas-mediated cell death.[1][2][5]
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Section 1: Measurement of Apoptosis
Apoptosis can be assessed through various methods that detect distinct biochemical and morphological changes in cells. The following are standard protocols for quantifying this compound-induced apoptosis.
Annexin V and Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry
This is the most common method for detecting early and late apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will prevent confluence at the end of the experiment. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound for various time points (e.g., 24, 48, 72 hours). Include an untreated control.[7]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the detached cells with the floating cells from the supernatant.[7]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[7][9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[9]
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can provide a quantitative measure of apoptosis induction.
Experimental Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[10]
Data Presentation:
| Treatment Group | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Untreated Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.
Key Markers:
-
Cleaved Caspase-3: The active form of caspase-3.
-
Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[5][11]
Experimental Protocol:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.[12]
Data Presentation:
| Treatment Group | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP | Bcl-2/Bax Ratio |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Section 2: Measurement of Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G0/G1 phase.[1][6] This can be quantified by analyzing the DNA content of a cell population using flow cytometry.
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.
Experimental Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as described for the apoptosis assays.
-
Cell Harvesting: Harvest the cells by trypsinization (if adherent) and centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or overnight at -20°C.[7][14][15]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.[7]
-
Staining: Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.[7][14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.[7][16]
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Section 3: Western Blot Analysis of Cell Cycle Regulators
To further investigate the mechanism of cell cycle arrest, Western blotting can be performed to measure the expression of key cell cycle regulatory proteins.
Key Markers:
-
p21WAF-1/Cip1: A CDK inhibitor that is often upregulated by this compound.[1][6]
-
Cyclin D1: A key regulator of the G1/S transition.
-
CDK4/6: Cyclin-dependent kinases that partner with Cyclin D1.
-
Phospho-Rb: The phosphorylated (inactive) form of the retinoblastoma protein.
Experimental Protocol:
The protocol for Western blotting is the same as described in section 1.3. Primary antibodies specific for the cell cycle regulatory proteins of interest should be used.
Data Presentation:
| Treatment Group | Relative Expression of p21 | Relative Expression of Cyclin D1 | Relative Phospho-Rb/Total Rb Ratio |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the pro-apoptotic and cell cycle inhibitory effects of this compound. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of action of this important anti-cancer agent and facilitate the development of novel therapeutic strategies. Consistent and well-controlled experimental execution is paramount for generating high-quality, reproducible data.
References
- 1. Mechanism of action of this compound in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Lenalidomide Resistance in Multiple Myeloma Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving acquired lenalidomide resistance in multiple myeloma (MM) cell lines.
Troubleshooting Guides
Issue 1: My MM cell line has become resistant to this compound. How can I confirm the resistance and characterize the mechanism?
Answer:
Acquired resistance to this compound is a common challenge in long-term MM cell culture. Confirmation and characterization of this resistance are crucial for subsequent experiments.
1. Confirmation of Resistance:
-
Dose-Response Curve and IC50 Determination: The most definitive way to confirm resistance is to perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Protein Degradation Assay: this compound's mechanism of action involves the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). Perform a Western blot to assess the levels of these proteins in both parental and suspected resistant cells after treatment with this compound. Resistant cells will likely show impaired degradation of IKZF1 and IKZF3.[1]
2. Characterization of Resistance Mechanism:
-
Cereblon (CRBN) Expression: CRBN is the primary target of this compound.[1][2] A common mechanism of resistance is the downregulation or loss of CRBN expression.[1][3][4]
-
Western Blot: Compare CRBN protein levels between the sensitive and resistant cell lines. A significant reduction or absence of CRBN in the resistant line is a strong indicator of the resistance mechanism.
-
qPCR: Analyze CRBN mRNA levels to determine if the downregulation occurs at the transcriptional level.
-
-
CRBN Gene Sequencing: Mutations in the CRBN gene can prevent this compound binding and are a known cause of resistance.[5] Sequence the CRBN gene in your resistant cell line to identify any potential mutations.
-
CRBN-Independent Pathways: If CRBN expression and sequence are normal, investigate alternative resistance pathways:
-
STAT3 Activation: Constitutive activation of the STAT3 pathway has been observed in some this compound-resistant cell lines.[6] Assess the phosphorylation status of STAT3 (p-STAT3) via Western blot.
-
Wnt/β-catenin Signaling: Upregulation of the Wnt/β-catenin pathway can also confer resistance.[7] Examine the levels of key pathway components like β-catenin by Western blot.
-
MEK/ERK Pathway: Activation of the MEK/ERK pathway has been implicated in resistance.[8] Analyze the phosphorylation of ERK (p-ERK) by Western blot.
-
Issue 2: My this compound-resistant MM cells are not responding to pomalidomide (B1683931). What could be the reason and what are the next steps?
Answer:
While pomalidomide is a more potent immunomodulatory drug (IMiD) that can overcome this compound resistance in some cases, cross-resistance can occur.[7][8]
Potential Reasons for Cross-Resistance:
-
Complete Loss of CRBN: If the resistance mechanism in your cell line is the complete loss of CRBN protein, it is expected that the cells will be resistant to all IMiDs that rely on CRBN for their activity, including pomalidomide.[3][4]
-
Mutations in the CRBN Drug-Binding Domain: Specific mutations in the region of CRBN where this compound and pomalidomide bind can lead to resistance to both drugs.[5]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of both this compound and pomalidomide, leading to resistance.
Recommended Next Steps:
-
Confirm CRBN Status: If not already done, confirm the expression level and sequence of CRBN in your resistant cell line.
-
Test Next-Generation IMiDs (CELMoDs): Consider testing newer generation Cereblon E3 Ligase Modulatory Drugs (CELMoDs) such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480).[9][10] These agents have a higher binding affinity for CRBN and may overcome resistance even in cells with low CRBN expression.[9][11]
-
Explore Combination Therapies:
-
Proteasome Inhibitors: Combine pomalidomide with a proteasome inhibitor like bortezomib (B1684674) or carfilzomib. This combination has shown synergistic effects in overcoming IMiD resistance.
-
Monoclonal Antibodies: The addition of monoclonal antibodies such as daratumumab (anti-CD38) can be effective against this compound-refractory cells.
-
-
Investigate CRBN-Independent Pathways: As outlined in Issue 1, investigate the activation status of pathways like STAT3, Wnt/β-catenin, and MEK/ERK. Inhibitors of these pathways could potentially re-sensitize the cells to pomalidomide.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for generating a this compound-resistant multiple myeloma cell line?
A1: A common method for generating this compound-resistant MM cell lines involves continuous exposure to gradually increasing concentrations of the drug.[12][13]
Experimental Protocol: Generation of this compound-Resistant MM Cell Lines
-
Initial Culture: Begin by culturing the parental MM cell line in standard culture medium.
-
Determine Starting Concentration: Perform an initial IC50 determination for this compound on the parental cell line. The starting concentration for generating resistance is typically below the IC50.
-
Stepwise Dose Escalation:
-
Expose the cells to the starting concentration of this compound.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
Allow the surviving cells to repopulate.
-
Once the cells are growing steadily at the current concentration, increase the this compound concentration by a small increment (e.g., 1.5-2 fold).
-
Repeat this process of gradual dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically, test the IC50 of the cultured cells to monitor the development of resistance.
-
A resistant cell line is typically defined by a significant (e.g., >10-fold) increase in the IC50 compared to the parental line.
-
-
Establishment of Resistant Line: Once the desired level of resistance is achieved, the cell line can be maintained in a culture medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Q2: How do I perform an MTT assay to determine the IC50 of this compound?
A2: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest and count your MM cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Include wells with medium only as a blank control.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for the untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a commercial solubilizing agent) to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Q3: How can I detect CRBN protein expression levels in my cell lines?
A3: Western blotting is the standard method for determining the protein expression levels of CRBN.
Experimental Protocol: Western Blot for CRBN Detection
-
Protein Extraction:
-
Harvest sensitive and resistant MM cells.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Loading Control and Analysis:
-
Probe the same membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to compare the relative expression of CRBN between the sensitive and resistant cell lines.
-
Data Presentation
Table 1: Comparative IC50 Values of IMiDs in this compound-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Pomalidomide IC50 (µM) | Reference |
| H929 (Parental) | ~10 | ~1 | [14] |
| H929 (Len-Resistant) | >100 | >10 | [14] |
| MM1.S (Parental) | ~1 | ~0.1 | [4] |
| MM1.S (Len-Resistant) | >10 | >1 | [4] |
| OPM2 (Parental) | ~5 | ~0.5 | [3] |
| OPM2 (CRBN Knockdown) | >50 | >10 | [3] |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Table 2: Activity of Next-Generation IMiDs (CELMoDs) in this compound-Resistant Models
| Compound | Target | Potency vs. This compound | Activity in this compound-Resistant Models | Reference |
| Iberdomide (CC-220) | CRBN | 20-40x more potent | Overcomes this compound and pomalidomide resistance | [9] |
| Mezigdomide (CC-92480) | CRBN | High potency | Active in this compound-resistant and extramedullary disease models | [9][11] |
Visualizations
Caption: Key mechanisms of acquired this compound resistance.
Caption: Workflow for testing strategies to overcome resistance.
Caption: this compound's mechanism and a key resistance point.
References
- 1. mdpi.com [mdpi.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Cereblon expression is required for the antimyeloma activity of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple cereblon genetic changes are associated with acquired resistance to this compound or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 9. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 10. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1 promotes tumor proliferation in this compound-resistant multiple myeloma via the downregulation of microRNA-192-5p-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical effect of this compound on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in lenalidomide dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in lenalidomide dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary mechanism involves binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors is central to this compound's anti-proliferative and immunomodulatory effects.[3] Additionally, this compound has been shown to modulate cytokine production, such as increasing IL-2 and decreasing pro-inflammatory cytokines like TNF-α, and to have anti-angiogenic properties.[4][5]
Q2: What are the key parameters I should be measuring in my this compound dose-response curve?
The key parameters to quantify the effects of this compound are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50%.[3]
-
DC50 (Half-maximal degradation concentration): The concentration of this compound that results in 50% degradation of a target protein (e.g., IKZF1/IKZF3).[3]
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum possible effect for a specific endpoint, such as cytokine secretion.[3]
These values are typically derived by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve.[3]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
Q: I'm observing significant variability between my technical replicates for the same this compound concentration. What could be the cause?
A: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here are some potential causes and solutions:
-
Inaccurate Pipetting: Small errors in pipetting can lead to large variations, especially when dealing with small volumes.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Inhomogeneous Cell Suspension: If cells are not evenly distributed in the suspension when plating, different wells will start with a different number of cells.
-
Solution: Gently swirl the cell suspension before and during plating to prevent cells from settling. Avoid vigorous pipetting that could cause cell stress or death.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: To mitigate this, fill the outer wells with sterile PBS or culture medium without cells and do not use them for data collection.[3]
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition or plate reading can affect the results.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the time between the last addition and the plate reading is consistent for all plates.
-
Issue 2: No Dose-Response or a Poor Curve Fit
Q: My results don't show a clear dose-response relationship, or the data doesn't fit a sigmoidal curve well. What should I check?
A: A lack of a clear dose-response or a poor curve fit can indicate issues with the experimental setup or the biological system itself.
-
Inappropriate Concentration Range: The selected concentrations of this compound may be too high or too low to capture the dynamic range of the response.
-
Solution: Test a wider range of concentrations, for example, from 100 µM down to 0.01 nM, using a 10-point serial dilution.[3]
-
-
Compound Stability and Solubility: this compound may not be fully dissolved or could be unstable in the culture medium.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in the culture medium.[3] Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells.
-
-
Cell Line Sensitivity: The chosen cell line may be resistant to this compound. Resistance can be linked to low expression of Cereblon (CRBN).[3]
-
Insufficient Number of Data Points: Too few data points across the concentration range can lead to a poor curve fit.
-
Solution: Use a sufficient number of concentrations to adequately define the top and bottom plateaus of the curve. Check for and consider excluding outliers.[3]
-
Issue 3: Inconsistent Results Between Experiments
Q: I'm getting different IC50 values for this compound on the same cell line in different experimental runs. Why is this happening?
A: Inconsistency between experiments is often due to subtle variations in cell culture conditions and experimental protocols.
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers, affecting their response to drugs.[8]
-
Solution: Use cells with a consistent and low passage number for all experiments. It is good practice to establish a master cell bank and thaw a new vial of cells after a certain number of passages.[8]
-
-
Cell Culture Conditions: Factors like cell density at the time of plating, confluency of the culture from which cells were harvested, and variations in media composition (e.g., serum batches) can impact drug response.[9][10] The microenvironment, including oxygen levels and pH, can also play a role.[11][12]
-
Solution: Standardize your cell culture protocol. Record the passage number, seeding density, and media batch for each experiment. Ensure cells are in the logarithmic growth phase when harvested for an assay.[9]
-
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to stimuli, leading to unreliable and irreproducible results.[8]
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Discard any contaminated cultures and decontaminate the cell culture hood and incubator.[8]
-
Data Presentation
Table 1: Summary of Factors Causing Variability in this compound Dose-Response Curves
| Factor | Potential Impact on Dose-Response Curve | Suggested Mitigation Strategy |
| Cell Line Characteristics | ||
| CRBN Expression | Low expression can lead to resistance (high IC50). | Verify CRBN expression in the cell line. |
| Cell Passage Number | High passage numbers may alter drug sensitivity.[8] | Use cells with a consistent and low passage number. |
| Mycoplasma Contamination | Can alter cellular response and lead to irreproducible results.[8] | Regularly test for and eliminate mycoplasma. |
| Assay Conditions | ||
| Cell Seeding Density | Can affect cell growth rate and drug sensitivity.[10] | Optimize and standardize the cell seeding density. |
| Culture Media Components | Variations in serum batches can impact cell behavior. | Use the same batch of serum for a set of experiments. |
| Incubation Time | Can affect the magnitude of the response. | Standardize incubation times for drug treatment and assays. |
| Technical Execution | ||
| Pipetting Accuracy | Errors can lead to high variability between replicates. | Calibrate pipettes and use proper pipetting techniques. |
| Edge Effects | Can cause inconsistent results across a multi-well plate.[3] | Avoid using the outer wells for experimental data. |
| Compound Solubility | Poor solubility can lead to inaccurate concentrations. | Ensure the compound is fully dissolved in the stock solution. |
Experimental Protocols
Protocol: Cell Viability Assay to Determine this compound IC50
This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric assay like MTT or a fluorescence-based assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Prepare a cell suspension of the desired density. A typical seeding density is 5,000 cells/well in a 96-well plate, but this should be optimized for your specific cell line and assay duration.[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A 10-point dilution series from 100 µM to 0.01 nM is a good starting point.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.[3]
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).[3]
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for your chosen viability assay (e.g., MTT, MTS, resazurin, or CellTiter-Glo).
-
For example, for an MTT assay, you would add the MTT reagent to each well and incubate for a few hours to allow for formazan (B1609692) crystal formation. Then, solubilize the crystals and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the data as a percentage of the vehicle control (DMSO-treated cells), which is set to 100% viability.[3]
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data using a non-linear regression model, specifically a four-parameter logistic (sigmoidal) dose-response curve, to determine the IC50 value.[3]
-
Visualizations
Caption: this compound binds to CRBN, altering the E3 ligase complex to degrade IKZF1/3.
Caption: General workflow for a cell-based dose-response experiment.
Caption: A logical workflow for troubleshooting common dose-response assay issues.
References
- 1. Novel Molecular Mechanism of this compound in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responsiveness of cytogenetically discrete human myeloma cell lines to this compound: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of this compound on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Lenalidomide Treatment for Maximal IKZF1 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing lenalidomide treatment duration for maximal Ikaros (IKZF1) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced IKZF1 degradation?
A1: this compound acts as a "molecular glue" that induces the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the transcription factor IKZF1.[1][2][3] This proximity leads to the polyubiquitination of IKZF1 by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking it for subsequent degradation by the 26S proteasome.[2][3][4] This targeted degradation is highly specific to IKZF1 and a related protein, IKZF3 (Aiolos).[1][5]
Q2: How quickly can I expect to see IKZF1 degradation after this compound treatment?
A2: Significant degradation of IKZF1 can be observed in as little as 3 hours after treatment with this compound in multiple myeloma (MM) cell lines, such as MM1S.[2][6] Maximal degradation is typically observed within 24 hours of treatment.[6]
Q3: Is the degradation of IKZF1 by this compound dose-dependent?
A3: Yes, this compound induces the degradation of IKZF1 in a dose-dependent manner.[2][6] Increased concentrations of this compound generally lead to a greater and more rapid reduction in IKZF1 protein levels, up to a saturation point.
Q4: What are the downstream consequences of IKZF1 degradation?
A4: The degradation of IKZF1, a key transcription factor in lymphoid development, leads to several downstream effects. In multiple myeloma cells, it results in the decreased transcription of interferon regulatory factor 4 (IRF4) and c-MYC, leading to cell growth inhibition.[1][7] In T cells, the degradation of IKZF1 and IKZF3 leads to the de-repression of Interleukin-2 (IL-2) expression, contributing to the immunomodulatory effects of this compound.[1][5]
Troubleshooting Guides
Issue 1: No or Low IKZF1 Degradation Observed
| Potential Cause | Troubleshooting Step |
| Low CRBN expression in cells | Verify CRBN protein levels in your cell line by Western blot. This compound-induced degradation of IKZF1 is dependent on CRBN expression.[8] |
| Inactive this compound | Ensure the this compound used is from a reputable source and has been stored correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Insufficient treatment duration or dose | Perform a time-course (e.g., 0, 3, 6, 12, 24 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment to determine the optimal conditions for your specific cell line.[6] |
| Proteasome inhibitor interference | Concomitant treatment with proteasome inhibitors like bortezomib (B1684674) or carfilzomib (B1684676) can block the degradation of ubiquitinated IKZF1.[9] Ensure no such compounds are present in your culture medium unless it is part of the experimental design. |
| Incorrect antibody for detection | Verify the specificity of your anti-IKZF1 antibody for the intended application (e.g., Western blot, flow cytometry). Use a positive control cell line known to express IKZF1. |
Issue 2: High Variability in IKZF1 Degradation Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell density or health | Ensure uniform cell seeding density and viability across all wells and experiments. Passage cells consistently and avoid using cells that are over-confluent. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well. For small volumes, consider preparing a master mix. |
| Uneven protein extraction or loading | Ensure complete cell lysis and accurate protein quantification using a reliable method (e.g., BCA assay). Load equal amounts of protein for each sample in your Western blot. Use a loading control (e.g., β-actin, GAPDH) to normalize your results.[10] |
Quantitative Data Summary
The following tables summarize the time- and dose-dependent effects of this compound on IKZF1 protein levels in the MM1S multiple myeloma cell line, as determined by immunoblotting.
Table 1: Time-Course of this compound-Induced IKZF1 Degradation in MM1S Cells
| Treatment Duration (hours) | IKZF1 Protein Level (relative to control) |
| 0 | 100% |
| 3 | Decreased |
| 6 | Further Decreased |
| 12 | Substantially Decreased |
| 24 | Maximal Degradation |
| Data adapted from time-course experiments showing depletion of IKZF1 protein evident as early as 3 hours.[2][6] |
Table 2: Dose-Response of this compound-Induced IKZF1 Degradation in MM1S Cells (24-hour treatment)
| This compound Concentration | IKZF1 Protein Level (relative to control) |
| Vehicle (DMSO) | 100% |
| Low Concentration (e.g., 0.1 µM) | Partially Decreased |
| Medium Concentration (e.g., 1 µM) | Significantly Decreased |
| High Concentration (e.g., 10 µM) | Maximally Decreased |
| Data conceptualized from reports of dose-dependent degradation.[2][6] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound-Induced IKZF1 Degradation
Caption: this compound-induced IKZF1 degradation pathway.
Experimental Workflow: Western Blot for IKZF1 Degradation
References
- 1. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. Novel insights into the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitors block Ikaros degradation by this compound in multiple myeloma | Haematologica [haematologica.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of Lenalidomide
Welcome to the technical support center for improving the aqueous solubility of lenalidomide in research applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is sparingly soluble in aqueous buffers.[1] Its solubility is reported to be low, particularly in less acidic buffers, ranging from approximately 0.4 to 0.5 mg/mL.[2] Some sources state the solubility in water is less than 1.5 mg/mL.[3]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. It is significantly more soluble in acidic conditions. For instance, its solubility is greatest in 0.1N HCl buffer, reaching up to 18 mg/mL.[3][4] In contrast, at a more neutral pH of 6.8, the apparent solubility is much lower.[5][6]
Q3: What are the common organic solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 16 mg/mL.[1] It is also soluble in other organic solvents like N,N-dimethylacetamide (DMA).[7]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in Aqueous Buffers for In Vitro Assays
If you are encountering problems with this compound solubility in your aqueous experimental buffers, consider the following troubleshooting steps.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. tga.gov.au [tga.gov.au]
- 4. WO2019081749A1 - this compound immediate release formulations - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US20130172563A1 - this compound solvates and processes - Google Patents [patents.google.com]
how to minimize off-target effects of lenalidomide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity when working with lenalidomide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to off-target effects?
A1: this compound is an immunomodulatory drug (IMiD) that functions as a "molecular glue."[1] It binds to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[1]
The primary on-target effects of this compound are mediated by the degradation of:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): Degradation of these lymphoid transcription factors is crucial for the anti-myeloma and immunomodulatory activities of this compound.[3][4][5]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is responsible for the therapeutic effect in del(5q) myelodysplastic syndrome (MDS).[1]
Off-target effects in cellular assays can arise from CRBN-independent mechanisms or the degradation of unintended proteins. Therefore, a key strategy to minimize off-target effects is to rigorously demonstrate that the observed cellular phenotype is dependent on CRBN and the degradation of the intended neosubstrate.
Q2: What are essential negative controls for my this compound experiments?
A2: To ensure that the observed effects are specific to this compound's mechanism of action, the following negative controls are crucial:
-
Vehicle Control (DMSO): Since this compound is typically dissolved in DMSO, a vehicle-only control is essential to account for any effects of the solvent on the cells.[6][7] The final DMSO concentration should ideally be below 0.1% to avoid cytotoxicity.[6]
-
Inactive Analogs: The use of a structurally similar but inactive analog of this compound that does not bind to CRBN is a powerful control. N-methylated pomalidomide (B1683931) is a known negative control that cannot bind to the CRBN E3 ligase. While not a direct this compound analog, it can serve as a useful tool to demonstrate CRBN-dependent effects in similar IMiD-based assays.
-
CRBN Knockout/Knockdown Cells: The most definitive negative control is to use cells where CRBN has been genetically depleted (e.g., via CRISPR-Cas9 or shRNA).[3][8][9] In these cells, this compound should not induce the degradation of its neosubstrates or the associated downstream cellular effects.[3][8][9]
Q3: How can I confirm that the effects I'm seeing are due to the degradation of a specific neosubstrate (e.g., IKZF1)?
A3: To link the observed phenotype to the degradation of a specific neosubstrate, you can perform the following experiments:
-
Rescue Experiments: After treating cells with this compound to induce degradation of the endogenous neosubstrate, introduce a degradation-resistant mutant of that neosubstrate (e.g., by transient transfection or a stable cell line). If the cellular phenotype is reversed, it strongly suggests that the effect is mediated by the degradation of that specific protein. A single amino acid substitution in IKZF3 has been shown to confer resistance to this compound-induced degradation and rescue the inhibition of cell growth.[4]
Q4: What is the importance of a dose-response and time-course analysis?
A4: Performing comprehensive dose-response and time-course experiments is critical for several reasons:
-
Determining Potency: These experiments allow you to determine key quantitative parameters like the half-maximal inhibitory concentration (IC50) for effects on cell viability, the half-maximal degradation concentration (DC50) for your target protein, and the half-maximal effective concentration (EC50) for other biological effects.[10]
-
Distinguishing On-Target vs. Off-Target Effects: On-target effects are typically observed at lower concentrations of this compound, consistent with its binding affinity for CRBN. Off-target effects may only appear at much higher concentrations.
-
Understanding Kinetics: A time-course experiment will reveal how quickly the target protein is degraded and when downstream effects become apparent. This can help in designing experiments with appropriate endpoints.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | 1. Inconsistent cell health or passage number. 2. Variation in this compound concentration due to improper storage or handling. 3. Inconsistent cell seeding density. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Ensure a homogenous cell suspension before plating and verify cell counts and viability. |
| This compound has no effect on my cells. | 1. The cell line may have low or no CRBN expression. 2. The target neosubstrate (e.g., IKZF1) may not be expressed in your cell line. 3. The experimental endpoint is not sensitive to this compound's mechanism of action in that cell type. | 1. Verify CRBN expression at both the mRNA and protein level (e.g., via qPCR and Western blot). 2. Confirm the expression of the expected neosubstrate in your cell line. 3. Consider alternative assays. For example, if you are not seeing an anti-proliferative effect, you could measure the degradation of IKZF1/IKZF3 or changes in cytokine secretion (e.g., IL-2).[10] |
| Observed effects are not consistent with the known mechanism of action. | 1. The effects may be CRBN-independent (off-target). 2. The high concentration of this compound is causing non-specific toxicity. | 1. Perform your experiment in CRBN knockout cells. If the effect persists, it is CRBN-independent. 2. Conduct a dose-response experiment to determine if the effect is only seen at high concentrations. 3. Use a negative control analog that does not bind CRBN. |
| Difficulty confirming target degradation by Western blot. | 1. The antibody may be of poor quality. 2. The time point of analysis is not optimal for observing degradation. 3. The proteasome is inhibited, preventing degradation. | 1. Validate your primary antibody using a positive control (e.g., a cell line known to express the target) and a negative control (e.g., a knockout cell line or siRNA-treated cells). 2. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point for maximal degradation. 3. Ensure that you are not co-treating with a proteasome inhibitor unless it is for a specific ubiquitination assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various cellular assays. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Anti-Proliferative Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 / GI50 | Reference |
| MM.1S (Multiple Myeloma) | MTT Assay | 59.2 nM | [11] |
| U937 (Leukemia) | MTT Assay | 15.2 nM | [11] |
| LB771-HNC (Head and Neck Cancer) | Growth Inhibition Assay | 2.15 µM | [7] |
| L-363 (Multiple Myeloma) | Growth Inhibition Assay | 2.92 µM | [7] |
| JAR (Choriocarcinoma) | Growth Inhibition Assay | 2.97 µM | [7] |
Table 2: Immunomodulatory Effects of this compound
| Assay Type | Cell Type | Effect | Concentration | Reference |
| TNF-α Secretion Inhibition | Human PBMCs | IC50 of 13 nM | 13 nM | [7] |
| NK Cell-Mediated ADCC | SK-BR-3 (Breast Cancer) | Increased from 12% to 44% | 1 µM | [12] |
| NK Cell-Mediated ADCC | MCF-7 (Breast Cancer) | Increased from 30% to 70% | 0.1 µM | [12] |
| NK Cell-Mediated ADCC | HCT-116 (Colorectal Cancer) | Increased from 19% to 39% | 10 µM | [12] |
| NK Cell-Mediated ADCC | HT-29 (Colorectal Cancer) | Increased from 32% to 50% | 1 µM | [12] |
Experimental Protocols
Protocol 1: CRBN Knockout using CRISPR-Cas9 to Create a Negative Control Cell Line
This protocol provides a general workflow for generating a CRBN knockout cell line to serve as a definitive negative control for this compound experiments.
Materials:
-
Target cell line (e.g., MM.1S)
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the CRBN gene
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin or another selection antibiotic
-
Polybrene
-
Single-cell cloning plates (96-well)
Methodology:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting an early exon of the CRBN gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, Cas9 vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Expand the clones and screen for CRBN knockout by Western blot and Sanger sequencing of the targeted genomic region.
-
Functionally validate the knockout clones by treating them with this compound and confirming the absence of IKZF1/IKZF3 degradation.[9]
-
Protocol 2: Competitive Immunoprecipitation Assay to Confirm CRBN-Dependent Interactions
This assay demonstrates that the interaction between a neosubstrate and CRBN is dependent on this compound.
Materials:
-
Cell line co-expressing tagged versions of CRBN (e.g., Myc-CRBN) and the neosubstrate (e.g., HA-IKZF1)
-
This compound and a negative control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for immunoprecipitation (e.g., anti-Myc) and Western blotting (e.g., anti-HA, anti-Myc)
-
Protein A/G magnetic beads
Methodology:
-
Cell Treatment: Treat the cells with a proteasome inhibitor for 2-4 hours to prevent the degradation of the ubiquitinated substrate. During the last 1-2 hours of this incubation, add this compound or DMSO.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Myc antibody to pull down CRBN and its interacting partners.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using anti-HA and anti-Myc antibodies.
-
Analysis: A stronger HA-IKZF1 band in the this compound-treated sample compared to the DMSO control indicates that this compound promotes the interaction between CRBN and IKZF1.
Protocol 3: Global Proteomics to Identify Off-Target Neosubstrates
This protocol outlines a general workflow for using quantitative proteomics to identify unintended proteins degraded by this compound.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
Lysis buffer for proteomics
-
Materials for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) for quantitative proteomics (optional but recommended)
-
LC-MS/MS instrumentation
Methodology:
-
Experimental Setup: Culture cells in multiple replicates for each condition (e.g., DMSO control, this compound-treated).
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a duration sufficient to induce degradation (e.g., 8-24 hours). Lyse the cells and quantify the protein concentration.
-
Protein Digestion and Labeling:
-
Digest the proteins from each sample into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Pool the labeled samples.
-
-
LC-MS/MS Analysis: Analyze the pooled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Generate a volcano plot to visualize proteins that are significantly downregulated in the this compound-treated samples compared to the control.[13] These are potential on-target and off-target neosubstrates.
-
Further validation of novel off-target candidates should be performed using methods like Western blotting and genetic controls.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for validation.
References
- 1. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon expression is required for the antimyeloma activity of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Myeloma Drug this compound Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
addressing the chemical stability and degradation of lenalidomide in media
Welcome to the Technical Support Center for lenalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical stability and degradation of this compound in various media. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting Guides
This section provides a summary of this compound's stability under various stress conditions, helping you to anticipate potential degradation in your experiments.
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed under different conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.5N HCl | 80°C | 16 hours | 12.01 | [1] |
| 0.2N HCl | 50°C | 2 hours | 19.1 | ||
| Basic Hydrolysis | 0.2N NaOH | Benchtop | 15 minutes | 3.44 | [1] |
| 0.01N NaOH | Benchtop | 15 minutes | 10.0 | ||
| Oxidative Degradation | 30% H₂O₂ | Benchtop | 14 hours | 11.22 | [1] |
| 30% H₂O₂ | Room Temp | 4 hours | 10.7 | ||
| Thermal Degradation | Hot Air Oven | 80°C | 7 days | 0.19 | [1] |
| Hot Air Oven | 80°C | 48 hours | 5.3 | ||
| Photolytic Degradation | UV light & 1.2 million lux hours | Photostability chamber | 16 hours | 0.27 | [1] |
| Hydrolytic Degradation | Water | 80°C | 16 hours | 24.07 | [1] |
Note: The extent of degradation can vary based on the specific experimental conditions. It is recommended to perform a stability study under your specific experimental conditions.
Frequently Asked Questions (FAQs)
1. My this compound is precipitating in my aqueous buffer/cell culture medium. What can I do?
This compound has low solubility in neutral aqueous solutions. Precipitation is a common issue. Here are some steps to troubleshoot this problem:
-
Prepare a high-concentration stock solution in an organic solvent: this compound is soluble in DMSO and DMF. Prepare a concentrated stock solution (e.g., 10 mM) in one of these solvents.
-
Use a drop-wise addition method: When preparing your working solution, add the stock solution drop-by-drop to your aqueous buffer or cell culture medium while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to precipitation.[2]
-
Control the final concentration of the organic solvent: Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Consider the pH of your medium: this compound is more soluble in acidic conditions. If your experimental conditions allow, a slightly acidic pH may improve solubility.
-
Warm the medium: Briefly warming the cell culture medium to 37°C before adding the this compound stock can sometimes help with solubility.
2. I am seeing unexpected peaks in my HPLC chromatogram after my experiment. What could they be?
Unexpected peaks could be degradation products of this compound. This compound is known to degrade under certain conditions:
-
Hydrolysis: The glutarimide (B196013) and phthalimide (B116566) rings of this compound can undergo hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule is susceptible to oxidation, which can lead to the formation of N-oxide and other related impurities.
To identify these peaks, you can:
-
Run a forced degradation study: Subject a sample of this compound to acidic, basic, and oxidative stress and run it on your HPLC system. This will help you to identify the retention times of the major degradation products.
-
Use a mass spectrometer (LC-MS): If available, LC-MS can be used to determine the mass of the unknown peaks, which can help in their identification.
3. How stable is this compound in cell culture medium during a typical experiment (e.g., 24-72 hours)?
While extensive data on the stability of this compound in specific cell culture media like DMEM or RPMI is limited, its stability in aqueous solutions provides some insights. This compound undergoes slow non-enzymatic hydrolysis in aqueous solutions at physiological pH.[3] The in vitro half-life in human plasma is approximately 8 hours.[3]
For long-term experiments (over 24 hours), it is advisable to:
-
Replenish the medium with freshly prepared this compound: This will ensure that the cells are exposed to a consistent concentration of the drug throughout the experiment.
-
Perform a stability study in your specific cell culture medium: You can analyze samples of your this compound-containing medium at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to determine the extent of degradation under your experimental conditions.
4. What are the recommended storage conditions for this compound?
-
Solid form: this compound as a solid should be stored at -20°C in a desiccator. It is stable for at least four years under these conditions.
-
Stock solutions: Stock solutions in organic solvents like DMSO or DMF should be stored at -20°C or -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous solutions: Aqueous solutions of this compound are not recommended for storage for more than one day due to the risk of hydrolysis. Always prepare fresh aqueous solutions for your experiments.
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Phosphate buffer (pH 2.5) and Acetonitrile in a ratio of 90:10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Preparation of Solutions
-
Phosphate Buffer (pH 2.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the phosphate buffer (pH 2.5) and acetonitrile in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
4. Sample Preparation for Forced Degradation Studies
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1N NaOH. Dilute to a final volume of 10 mL with the mobile phase.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1N HCl. Dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 1 hour. Dilute to a final volume of 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Then, prepare a 100 µg/mL solution in the mobile phase.
5. Analysis
Inject 10 µL of the prepared solutions into the HPLC system and record the chromatograms. The peak for this compound and any degradation products should be well-resolved.
Visualizations
Experimental Workflow for Forced Degradation Study
References
Lenalidomide Batch-to-Batch Variability Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and control for batch-to-batch variability in commercial lenalidomide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A: this compound is an immunomodulatory drug (IMiD), a derivative of thalidomide, used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Its primary mechanism of action involves binding to the cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][4] This binding alters the ligase's substrate specificity, leading to the ubiquitination and subsequent degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these factors, which are crucial for myeloma cell survival, results in direct anti-tumor effects and indirect immunomodulatory effects, such as enhanced T-cell activity.[1][4]
Q2: What are the common causes of batch-to-batch variability in commercial this compound? A: Batch-to-batch variability in commercial this compound can stem from several sources, including:
-
Process-Related Impurities: Residual starting materials, byproducts from the synthetic route, and residual solvents can vary between batches.[1][6]
-
Degradation Products: this compound can degrade under certain environmental conditions such as exposure to heat, light, moisture, or non-optimal pH, leading to the formation of impurities that may alter its biological activity.[7]
-
Polymorphism: While not explicitly detailed in the provided results, variability in the crystalline structure of the solid compound can affect solubility and bioavailability.
-
Chirality: this compound has an asymmetric carbon and exists as a racemic mixture of S(-) and R(+) enantiomers.[8][9] Although it undergoes rapid chiral inversion in vivo, the precise ratio in the supplied material should be consistent.[10] The S-enantiomer has been noted as being a more potent agent in some in-vitro studies.[11]
Q3: How should I properly store and handle this compound to minimize degradation? A: Proper storage and handling are critical to maintaining the integrity of this compound.
-
Solid Compound: Store solid this compound at room temperature (68°F to 77°F) in a dry location, protected from light.[12][13]
-
Stock Solutions: For biological experiments, prepare a high-concentration stock solution in a suitable solvent like DMSO.[12] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
-
Handling Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, when handling this compound capsules or powder.[13][14][15] Do not open, break, or chew the capsules.[13] If a capsule is damaged, handle it with extreme care to avoid generating dust.[15][16]
Q4: How can I assess the quality and consistency of a new batch of this compound? A: Before using a new batch in critical experiments, it is essential to perform quality control checks. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compound and quantifying impurities.[7][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components like HPLC but adds a mass spectrometer for identification of the main compound and any impurities based on their mass-to-charge ratio.[1][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the compound's identity at an atomic level.[17]
Q5: How do I interpret the Certificate of Analysis (CoA) provided with my this compound? A: A Certificate of Analysis (CoA) provides key quality metrics for a specific batch. Look for the following:
-
Purity (by HPLC): This value, typically >98% or >99%, indicates the percentage of the desired compound in the sample.[18]
-
Identity Confirmation: The CoA should state that the material's identity was confirmed by methods like NMR and/or Mass Spectrometry (MS).[18][19]
-
Impurities: The CoA may list levels of total and single impurities, which should be within specified limits (e.g., single impurity <0.5%, total impurity <1.0%).[18]
-
Residual Solvents: Levels of solvents used during manufacturing should be below specified limits.[18]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Question: My results (e.g., cell viability, cytokine production) vary significantly when I switch to a new batch of this compound. What could be the cause and how do I fix it?
-
Answer: This is a classic sign of batch-to-batch variability. The potency of the compound can be affected by differences in purity or the presence of biologically active or inactive impurities.
Troubleshooting Steps:
-
Qualify Each New Batch: Before use, run a simple purity check on the new batch using RP-HPLC. Compare the chromatogram to a previous, well-performing batch. Look for new or larger impurity peaks.
-
Perform a Dose-Response Curve: For every new batch, perform a full dose-response experiment to determine its IC50 or EC50 value in your specific assay. This allows you to normalize the effective concentration for each batch rather than assuming identical potency.
-
Check Compound Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium. Visually inspect for precipitates.[12]
-
Standardize Cell Conditions: Variations in cell passage number, density, or overall health can significantly impact cellular response. Use cells within a consistent passage range and ensure uniform seeding.[12]
-
Issue 2: Compound Precipitation in Cell Culture Medium
-
Question: When I add my this compound stock solution to the cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common solubility problem, often occurring when a concentrated organic stock is diluted into an aqueous medium.[12]
Troubleshooting Steps:
-
Optimize Stock Concentration: While a high-concentration stock in DMSO is recommended, ensure it is not oversaturated.
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into a large volume of medium. Perform one or more intermediate serial dilutions in culture medium to lessen the dilution shock.[12]
-
Limit Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% and ideally below 0.1%, to prevent both compound precipitation and solvent-induced cytotoxicity.[12]
-
Pre-warm Medium: Ensure your cell culture medium is warmed to 37°C before adding the drug solution.
-
Issue 3: Aberrant Results in Analytical Chromatography (HPLC/LC-MS)
-
Question: My HPLC analysis of this compound shows poor peak shape (tailing/fronting) or shifting retention times. What are the likely causes?
-
Answer: These issues typically point to problems with the chromatographic method or system, rather than the compound itself.
Troubleshooting Steps:
-
Poor Peak Shape: This can result from secondary interactions between this compound and the column's stationary phase. Ensure the mobile phase pH is appropriate for this compound, which has both acidic and basic functional groups.[12] Also, check for column degradation by running a standard.[12]
-
Shifting Retention Times: This is often caused by an inconsistent mobile phase composition, fluctuating column temperature, or a leak in the HPLC system.[12] Prepare fresh, thoroughly degassed mobile phase for each run and use a column oven to maintain a stable temperature.[12]
-
Ghost Peaks: Contamination in the mobile phase, sample, or carryover from a previous injection can cause unexpected peaks. Use high-purity solvents and run blank injections to identify the source of contamination.[12]
-
Data Presentation
Table 1: Comparison of Key Analytical Techniques for this compound Characterization [17]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structure, confirmation of covalent linkages, and stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires a relatively pure sample (>95%). |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition confirmation and fragmentation patterns for structural insights. | High sensitivity and accuracy, provides molecular formula. | Does not provide detailed 3D structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative assessment of purity and detection of UV-active impurities. | Robust, reproducible, high-throughput, and widely available. | Requires a chromophore for UV detection; peak identification requires standards or MS coupling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of impurities based on mass-to-charge ratio; quantification of known and unknown impurities. | Combines the separation power of HPLC with the identification power of MS. | More complex and expensive instrumentation than HPLC-UV. |
Table 2: Example HPLC Method Parameters for this compound Purity Analysis [17][20][21]
| Parameter | Typical Value / Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or Phosphate Buffer (pH ~3.0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Acetonitrile/Water mixture |
| Gradient | A typical gradient would ramp from low %B (e.g., 5%) to high %B (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | 210 nm, 242 nm, or 255 nm |
| Injection Volume | 5-20 µL |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by RP-HPLC-UV/MS
This protocol provides a general method for assessing the purity and confirming the identity of a new batch of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[17]
2. Chromatographic Conditions: [17]
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. MS Detection: [17]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
4. Sample Preparation: [17]
-
Dissolve the this compound sample in a suitable solvent (e.g., DMSO or a 50:50 water:acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis: [17]
-
Calculate purity based on the relative peak area of the main component in the UV chromatogram.
-
Analyze the mass spectrum of the main peak to confirm that the observed m/z corresponds to the expected molecular weight of this compound ([M+H]⁺).
-
Analyze the mass spectra of any significant impurity peaks to aid in their identification.
Protocol 2: In Vitro Bioactivity Assay for Batch Comparison
This protocol describes a general method to compare the biological potency of different this compound batches using a multiple myeloma (MM) cell line.
1. Materials:
-
MM cell line (e.g., H929).[11]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics).[12]
-
This compound batches to be tested.
-
Sterile DMSO.[12]
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
2. Preparation of this compound Solutions: [12]
-
Prepare a 10 mM stock solution of each this compound batch in sterile DMSO.
-
On the day of the experiment, create a series of working solutions by performing serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
3. Experimental Procedure:
-
Seed MM cells in a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight.
-
Treat the cells with the serial dilutions of each this compound batch. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for a specified time (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
4. Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each batch.
-
Compare the IC50 values between batches. A significant deviation (>2-3 fold) may indicate a meaningful difference in potency.
Mandatory Visualizations
Caption: Workflow for qualifying a new batch of commercial this compound.
Caption: Core mechanism of action for this compound via the CRBN E3 ligase complex.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. veeprho.com [veeprho.com]
- 2. Biological Activity of this compound and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. This compound | CAS 191732-72-6 | LGC Standards [lgcstandards.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PB2083: IN-VITRO EVALUATION OF this compound ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ncoda.org [ncoda.org]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. packageinserts.bms.com [packageinserts.bms.com]
- 17. benchchem.com [benchchem.com]
- 18. eurotradesl.com [eurotradesl.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. rjptonline.org [rjptonline.org]
- 21. sciensage.info [sciensage.info]
Technical Support Center: Refining Western Blot Protocols for Detecting IKZF1/IKZF3 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Western blot protocols for the detection of IKZF1 (Ikaros) and IKZF3 (Aiolos) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of IKZF1 and IKZF3 degradation induced by certain small molecules?
A1: The degradation of IKZF1 and IKZF3 is primarily mediated by the ubiquitin-proteasome system.[1][2] Small molecules, such as immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, act as "molecular glues".[3] They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5][6][7][8] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of IKZF1 and IKZF3 as neosubstrates.[1] The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[3][4][7][9] This targeted degradation is a key mechanism of action for these drugs in certain hematological malignancies.[1][5]
Q2: How can I confirm that the observed decrease in IKZF1/IKZF3 protein levels is due to proteasomal degradation?
A2: To confirm that the degradation is proteasome-dependent, you can treat your cells with a proteasome inhibitor, such as MG132 or bortezomib, in conjunction with your test compound.[9][10][11] If the degradation of IKZF1/IKZF3 is blocked or reduced in the presence of the proteasome inhibitor, it indicates that the process is mediated by the proteasome. This can be visualized by Western blot, where you should observe a rescue or stabilization of IKZF1/IKZF3 protein levels in the inhibitor-treated samples compared to samples treated with your compound alone.[9][12]
Q3: What are some common issues when performing Western blots for IKZF1/IKZF3, and how can I troubleshoot them?
A3: Common issues include weak or no signal, high background, and non-specific bands. See the troubleshooting guide below for detailed solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low protein expression in the chosen cell line. | Confirm the expression levels of IKZF1/IKZF3 in your cell model. You may need to select a different cell line with higher endogenous expression.[13] |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. A recommended starting point is 20-30 µg of total protein from whole-cell lysates.[13] | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage). Use a pre-stained molecular weight marker to visually assess transfer efficiency. For smaller proteins, a 0.22 µm membrane may be preferable to a 0.45 µm membrane to prevent over-transfer.[14][15] | |
| Primary antibody issues (low concentration, poor activity). | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[16] Ensure the antibody is validated for Western blotting and stored correctly.[16] | |
| High Background | Insufficient blocking. | Extend the blocking time to at least 1 hour at room temperature.[16] Consider trying a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[17] |
| High primary or secondary antibody concentration. | Optimize antibody concentrations by performing a titration. High antibody concentrations can lead to non-specific binding.[17][18] | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%).[15] | |
| Non-Specific Bands | Protein degradation during sample preparation. | Always work on ice and add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation by endogenous proteases.[17][19] |
| Antibody cross-reactivity. | Ensure the primary antibody is specific for your target protein. Review the antibody datasheet for any known cross-reactivities. Using a monoclonal antibody may reduce non-specific bands.[18] | |
| Splicing variants or post-translational modifications. | IKZF1 is known to have multiple isoforms due to alternative splicing.[20] Consult literature to confirm the expected molecular weights of different isoforms.[17] |
Experimental Protocols
Cell Lysis and Protein Quantification
A detailed protocol for preparing cell lysates for Western blot analysis.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere or stabilize for 24 hours.[3]
-
Treat cells with your test compound (e.g., this compound, pomalidomide) at various concentrations and for different time points (e.g., 4, 8, 16, 24 hours).[3] Include a vehicle control (e.g., DMSO).[3]
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding your test compound.[21][22]
-
-
Cell Lysis:
-
For Adherent Cells: Place the culture dish on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[23][24] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 1000 x g for 5 minutes) at 4°C.[24] Wash the cell pellet with ice-cold PBS and then resuspend in ice-cold lysis buffer with protease inhibitors.[23]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C.[3]
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.[23]
-
-
Protein Quantification:
SDS-PAGE and Western Blotting
A step-by-step guide for separating proteins and detecting IKZF1/IKZF3.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (to a final concentration of 1x) to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained molecular weight marker to monitor protein separation and transfer.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[16][25]
-
Incubate the membrane with the primary antibody against IKZF1 or IKZF3, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3][25]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[3]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against a loading control protein, such as β-actin or GAPDH.[3]
-
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Protein Loading Amount | 20-30 µg of total cell lysate per lane | [13] |
| Primary Antibody Dilution (IKZF1) | 1:500 - 1:2000 (WB) | [20] |
| 1:1000 (WB) | [26] | |
| 1:1500 (WB) | [27] | |
| Primary Antibody Dilution (Loading Control) | Varies by antibody, follow manufacturer's recommendation | |
| Proteasome Inhibitor Concentration (MG132) | 10 µM | [22] |
| Test Compound Concentration (this compound) | Dose-dependent, e.g., 0.1 nM to 1 µM | [3] |
| Test Compound Incubation Time | Time-dependent, e.g., 4, 8, 16, 24 hours | [3] |
Visualizations
Caption: IMiD-mediated degradation pathway of IKZF1/IKZF3.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. WO2019079569A1 - Compositions and methods for selective protein degradation - Google Patents [patents.google.com]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. IKZF1 antibody - 100 µg | Bufata [bufata-bio.com]
- 21. benchchem.com [benchchem.com]
- 22. ashpublications.org [ashpublications.org]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 25. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. raybiotech.com [raybiotech.com]
- 27. IKZF1 antibody (12016-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Lenalidomide-Sensitive Syngeneic Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the creation and validation of lenalidomide-sensitive syngeneic mouse models.
Frequently Asked Questions (FAQs)
Q1: Why are standard syngeneic mouse models inherently resistant to this compound?
A1: Standard laboratory mice exhibit innate resistance to this compound due to a single amino acid difference in the Cereblon (CRBN) protein, a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In humans, CRBN possesses a valine (V) at position 391, which is essential for this compound to bind and recruit neosubstrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[1][3] Mice, however, have an isoleucine (I) at this position (I391), which creates steric hindrance and prevents the stable formation of the CRBN-lenalidomide-neosubstrate complex.[1] This lack of IKZF1 and IKZF3 degradation renders murine cells, and therefore syngeneic models, insensitive to the anti-myeloma effects of this compound.
Q2: What are the primary strategies to create this compound-sensitive syngeneic mouse models?
A2: The two main strategies to overcome murine resistance to this compound involve genetic modification to "humanize" the Cereblon protein:
-
Genetic Engineering of Murine Myeloma Cell Lines: This involves introducing a human CRBN transgene or, more commonly, a murine Crbn transgene with the I391V point mutation into a murine myeloma cell line (e.g., 5TGM1, MOPC-315).[1] This is typically achieved through retroviral or lentiviral transduction. These modified cells are then injected into syngeneic mice to generate tumors that will respond to this compound treatment.
-
Generation of Knock-in Mouse Strains: This approach involves using genome editing technologies like CRISPR/Cas9 to directly modify the endogenous Crbn gene in the mouse germline to encode for the I391V substitution.[4][5][6] This creates a mouse strain in which all cells express the "humanized" Crbn, allowing for the study of this compound's effects on both the tumor and the host immune system in a more physiologically relevant context.
Q3: What are the key validation steps to confirm the successful creation of a this compound-sensitive model?
A3: Validation of a this compound-sensitive syngeneic model should include:
-
Confirmation of Humanized CRBN Expression: Verify the expression of the transduced human CRBN or mutated murine Crbn (I391V) in the engineered myeloma cells via Western blot or qPCR.
-
In Vitro this compound Sensitivity Assays: Demonstrate the dose-dependent cytotoxic effect of this compound on the engineered murine myeloma cells using cell viability assays (e.g., MTT, CellTiter-Glo).
-
Verification of Neosubstrate Degradation: Confirm the this compound-induced degradation of IKZF1 and IKZF3 in the engineered cells by Western blot.[7][8] This is a critical mechanistic endpoint.
-
In Vivo Tumor Growth Inhibition: Show that this compound treatment significantly inhibits tumor growth and improves survival in syngeneic mice bearing tumors derived from the engineered cells.[1]
Troubleshooting Guides
Guide 1: Issues with Viral Transduction of Murine Myeloma Cells
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Transduction Efficiency | - Low viral titer.[9][10][11] - Murine myeloma cells are known to be difficult to transduce. - Poor health of target cells.[9] - Inappropriate multiplicity of infection (MOI).[9] - Presence of antibiotics in the transfection medium.[12] | - Concentrate the viral supernatant using ultracentrifugation or a commercially available concentration reagent.[10] - Use a transduction enhancer like Polybrene or protamine sulfate (B86663) to improve viral entry. - Ensure target cells are in the exponential growth phase and have high viability. - Optimize the MOI by titrating the virus on the target cells. - Perform transfection in antibiotic-free medium. |
| No Expression of the Transgene | - Promoter silencing (e.g., CMV promoter in some murine cells).[12] - Incorrect viral packaging. - Premature truncation of viral RNA.[11] | - Use a different promoter, such as EF1-alpha, which is less prone to silencing in murine cells. - Verify the integrity of your packaging and transfer plasmids. - Ensure your transfer vector does not contain a polyadenylation signal between the LTRs.[11] |
| Unstable Transgene Expression | - Loss of the integrated provirus over time, especially with retroviral vectors in rapidly dividing cells. | - Use a lentiviral vector, which can integrate into the host genome of both dividing and non-dividing cells and generally provides more stable long-term expression. - Perform antibiotic selection to enrich for a population of cells with stable transgene expression. |
Guide 2: Challenges in Generating Crbn I391V Knock-in Mice
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Knock-in Efficiency | - Inefficient homology-directed repair (HDR) compared to non-homologous end joining (NHEJ) after CRISPR/Cas9-mediated double-strand breaks.[13] | - Optimize the design of the single-stranded oligodeoxynucleotide (ssODN) repair template. - Use high-fidelity Cas9 variants to minimize off-target cleavage. - Consider using newer CRISPR-based technologies like RED-CRISPR that report higher knock-in efficiencies.[14] |
| Mosaicism in Founder Mice | - CRISPR/Cas9 editing can occur at different times in different blastomeres of the early embryo, leading to a founder mouse with a mixture of wild-type and edited cells.[13][15] | - Screen founder animals thoroughly by genotyping multiple tissue types (e.g., ear punch, tail snip, blood). - Breed founder mice to the wild-type background and screen the F1 generation to isolate the desired allele in a non-mosaic state. |
| Off-target Mutations | - The CRISPR/Cas9 system can introduce mutations at genomic sites that are similar in sequence to the target site.[13][16] | - Use bioinformatics tools to design guide RNAs with high specificity. - Perform whole-genome sequencing on founder lines to identify any potential off-target mutations. - Backcross founder mice to the wild-type parental strain for several generations to dilute out any off-target mutations.[16] |
Experimental Protocols
Protocol 1: Retroviral Transduction of Murine Myeloma Cells with Humanized Crbn (I391V)
This protocol is a general guideline and may need optimization for specific cell lines.
-
Plasmid Preparation:
-
Obtain or generate a retroviral transfer plasmid encoding murine Crbn with the I391V mutation. The plasmid should also contain a selectable marker (e.g., puromycin (B1679871) resistance).
-
Use high-quality, endotoxin-free plasmid preparations for transfection.
-
-
Retrovirus Production:
-
Plate HEK293T packaging cells at a density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the Crbn I391V transfer plasmid and a retroviral packaging plasmid mix (containing gag-pol and an envelope vector like VSV-g) using a suitable transfection reagent (e.g., FuGENE 6, Lipofectamine).
-
Change the medium 12-18 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Murine Myeloma Cells:
-
Plate the target murine myeloma cells (e.g., 5TGM1) at a suitable density.
-
Add the viral supernatant to the cells in the presence of a transduction enhancer like Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection and Expansion:
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Maintain the selection pressure until a resistant population of cells emerges.
-
Expand the transduced, antibiotic-resistant cell population for further validation and in vivo experiments.
-
Protocol 2: Validation of IKZF1/3 Degradation by Western Blot
-
Cell Treatment:
-
Plate the transduced murine myeloma cells expressing Crbn I391V and the parental (wild-type) cells.
-
Treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 4-24 hours.
-
-
Protein Lysate Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IKZF1 and IKZF3 band intensities to the loading control.
-
Compare the levels of IKZF1 and IKZF3 in this compound-treated cells to the vehicle-treated control to confirm degradation.
-
Data Presentation
Table 1: Expected this compound IC50 Values in Murine Myeloma Cells
| Cell Line | Crbn Status | Expected this compound IC50 | Reference |
| 5TGM1 | Wild-type (I391) | > 10 µM (Resistant) | [1] |
| 5TGM1 | Transduced with Crbn I391V | Dose-dependent decrease in viability | [1] |
| MOPC-315 | Wild-type (I391) | > 10 µM (Resistant) | [1] |
| MOPC-315 | Transduced with Crbn I391V | Dose-dependent decrease in viability | [1] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Mouse Model | Treatment | Outcome | Reference |
| Syngeneic mice with MOPC-315-Crbn I391V tumors | This compound | Significant delay in tumor growth | [1] |
| Syngeneic mice with MOPC-315-Crbn I391V tumors | Pomalidomide (B1683931) | Significant delay in tumor growth | [1] |
Visualizations
Caption: this compound action in wild-type vs. humanized mouse CRBN.
Caption: Workflow for creating and validating a this compound-sensitive model.
References
- 1. Generation of a this compound-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20180343839A1 - Knock-in rodent comprising a mutation in an endogenous crbn locus and methods of use thereof - Google Patents [patents.google.com]
- 5. 032487 - Crbn (I391V), Crbn[I391V], CrbnI391V Strain Details [jax.org]
- 6. CrbnI391V is sufficient to confer in vivo sensitivity to thalidomide and its derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Tips for successful lentiviral transduction [takarabio.com]
- 12. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Unmasking Challenges of CRISPR in Mouse Model Research - Ozgene [ozgene.com]
- 14. rdworldonline.com [rdworldonline.com]
- 15. CRISPR/Cas9: Advantages, Limitations, and Future in Mouse Models | Taconic Biosciences [taconic.com]
- 16. medium.com [medium.com]
Technical Support Center: Interpreting Gene Expression Changes Post-Lenalidomide Treatment
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting unexpected gene expression changes observed after treatment with lenalidomide. The content is structured in a question-and-answer format to directly address common and complex issues encountered during experimental analysis.
Section 1: Frequently Asked Questions (FAQs) - Core Mechanisms
This section covers the fundamental, expected effects of this compound to provide a baseline for interpreting your data.
Q1: What is the primary mechanism of action for this compound?
This compound's primary mechanism involves binding to the cereblon (CRBN) protein.[1] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] By binding to CRBN, this compound modulates the E3 ligase's activity, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins that would not normally be recognized by this complex.[1][2]
Q2: What are the key proteins targeted for degradation by the this compound-CRL4-CRBN complex?
The most well-characterized targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] In certain contexts, such as del(5q) myelodysplastic syndrome (MDS), Casein Kinase 1A1 (CK1α) is also a key target for degradation.[1][7]
Q3: What are the expected downstream gene expression changes following IKZF1 and IKZF3 degradation in multiple myeloma (MM) cells?
The degradation of IKZF1 and IKZF3 in multiple myeloma cells is expected to cause a significant downregulation of their downstream targets, primarily the transcription factors IRF4 (Interferon Regulatory Factor 4) and c-MYC.[4] Since IRF4 and c-MYC are critical for myeloma cell survival and proliferation, their downregulation is a key component of this compound's anti-myeloma effect.[1][4]
Q4: Why do my T-cells show increased IL-2 expression after this compound treatment? Is this an expected off-target effect?
This is a well-documented and expected immunomodulatory effect, not an off-target one. In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL2) gene.[4][8] When this compound induces the degradation of these repressors, the IL2 gene is de-repressed, leading to increased IL-2 production.[1][8] This, in turn, stimulates T-cell and Natural Killer (NK) cell proliferation and activation.[9]
Section 2: Troubleshooting Unexpected Gene Expression Profiles
This section addresses scenarios where experimental results deviate from the canonical effects described above.
Q5: I treated my this compound-sensitive myeloma cells, but my RNA-seq data shows no significant change in MYC or IRF4 mRNA levels. What could be the issue?
This is a common point of confusion. The primary action of this compound is post-translational; it induces the degradation of the IKZF1 and IKZF3 proteins.[8] Consequently, you should not expect to see a change in IKZF1 or IKZF3 mRNA levels.[8] The downregulation of MYC and IRF4 is a downstream transcriptional effect of the IKZF1/3 protein degradation. If you do not observe this, consider the following:
-
Timing: The depletion of IKZF1/3 protein can be observed in as little as 3 hours, but the downstream transcriptional effects on MYC and IRF4 may have a different optimal time point for observation.[8] A time-course experiment is recommended.
-
Direct Protein Analysis: The most critical validation step is to confirm the degradation of IKZF1 and IKZF3 proteins via Western Blot. This is the proximal event that drives the downstream effects.
-
Cellular Context: Ensure your cell line is indeed sensitive and expresses sufficient levels of CRBN.
Q6: My gene expression analysis revealed an unexpected upregulation of pro-survival pathways, specifically Wnt/β-catenin signaling. Is this an artifact?
No, this is not necessarily an artifact. Studies have shown that this compound can paradoxically induce the Wnt/β-catenin signaling pathway, which may serve as a mechanism for acquired resistance.[10]
-
Mechanism: this compound treatment has been observed to increase β-catenin transcription and lead to the accumulation of β-catenin protein.[10] This results in the activation of downstream targets like Cyclin D1 and c-Myc, which can counteract the drug's primary anti-proliferative effects.[10]
-
What to Check: Validate the RNA-seq finding by examining the protein levels of β-catenin, Cyclin D1, and c-Myc. An increase in these proteins would support the activation of this pathway.
Q7: I'm observing a paradoxical increase in the expression of pro-inflammatory cytokines like TNF-α and IL-8. Why would an immunomodulatory drug cause this?
This is a documented paradoxical effect of this compound. In some studies, this compound treatment has led to an increased secretion of TNF-α, IL-8, and the growth factor IGF-1 in both this compound-sensitive and resistant myeloma cells.[11] This highlights the pleiotropic and sometimes contradictory effects of the drug, which can vary based on the specific cellular context and microenvironment.
Q8: My cells have developed resistance to this compound. My RNA-seq data no longer shows the expected gene expression signature. What are the most likely molecular reasons?
The most common mechanism of acquired resistance is the downregulation or mutation of CRBN.[3]
-
Troubleshooting Steps:
-
Check CRBN mRNA levels in your resistant cells compared to the parental, sensitive line. A significant decrease is a strong indicator of resistance.[3]
-
Sequence the CRBN gene to check for mutations, particularly in the drug-binding domain.
-
Check for mutations in IKZF1 or IKZF3 that may prevent their recognition by the CRBN complex.[3]
-
Investigate alternative resistance pathways , such as the activation of Wnt/β-catenin signaling as described in Q6.[10]
-
Section 3: Data & Experimental Protocols
Table 1: Summary of Expected vs. Unexpected Gene Expression Changes
| Cell Type / Condition | Expected Gene/Protein Change | Rationale | Unexpected/Paradoxical Change | Potential Rationale |
| Multiple Myeloma | ↓ IKZF1/IKZF3 (Protein)[4][5][8] | Direct targeting by CRL4-CRBN complex. | ↑ β-catenin, Cyclin D1, c-Myc[10] | Activation of Wnt signaling as a resistance mechanism. |
| ↓ IRF4, MYC (mRNA/Protein)[4] | Downstream effect of IKZF1/3 degradation. | ↑ TNF-α, IL-8, IGF-1[11] | Complex, pleiotropic effects on cytokine networks. | |
| T-Cells | ↑ IL-2 (mRNA/Protein)[1][8] | De-repression of IL-2 promoter after IKZF1/3 degradation. | - | - |
| del(5q) MDS | ↓ CK1α (Protein)[1][7] | Direct targeting by CRL4-CRBN complex. | - | - |
| Resistant Cells | No change in targets. | Loss or mutation of CRBN.[3] | Upregulation of various pro-survival pathways. | Clonal selection and evolution of resistance. |
Table 2: Quantitative Proteomic Changes in MM1.S Cells After this compound Treatment
This table summarizes data from quantitative proteomics (SILAC) experiments showing the specific and significant degradation of IKZF1 and IKZF3 proteins.
| Protein | Log₂ Fold Change (this compound vs. Control) | Implication |
| IKZF3 (Aiolos) | -2.09[8] | Strong and specific degradation. |
| IKZF1 (Ikaros) | -1.54[8] | Significant and specific degradation. |
Data adapted from studies on MM1.S multiple myeloma cells.[8]
Protocol 1: Western Blot for IKZF1/IKZF3 Protein Degradation
A crucial step to confirm the direct action of this compound before interpreting downstream gene expression data.
-
Cell Culture and Treatment: Plate myeloma cells (e.g., MM1.S) at a density of 0.5 x 10⁶ cells/mL. Treat with an appropriate concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified time (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A significant decrease in IKZF1 and IKZF3 band intensity in this compound-treated samples relative to the loading control confirms drug activity.
Protocol 2: General Workflow for RNA-Sequencing Analysis
-
Experimental Design: Treat cells with this compound and a vehicle control (DMSO). Include at least three biological replicates for each condition. Harvest cells at a time point appropriate for observing transcriptional changes (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from cell pellets using a column-based kit or TRIzol extraction. Ensure high quality RNA with a RIN (RNA Integrity Number) > 8.
-
Library Preparation: Prepare sequencing libraries from total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome (e.g., hg38) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the this compound and control groups. Set thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log₂FoldChange| > 1).
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or Ingenuity Pathway Analysis (IPA) to identify biological pathways that are significantly enriched in your list of differentially expressed genes.
-
Section 4: Diagrams and Workflows
Caption: Core mechanism of this compound action.
Caption: Workflow for troubleshooting unexpected results.
Caption: Paradoxical activation of Wnt/β-catenin signaling.
References
- 1. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. This compound causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of this compound in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Paradoxical effect of this compound on cytokine/growth factor profiles in multiple myeloma | Semantic Scholar [semanticscholar.org]
Technical Support Center: Potentiating Lenalidomide's In Vivo Anti-Cancer Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vivo experiments aimed at potentiating the anti-cancer activity of lenalidomide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your in vivo studies with this compound.
Q1: We are not observing the expected synergistic anti-tumor effect when combining this compound with our agent of interest in a xenograft model. What are some potential reasons?
A1: Several factors could contribute to a lack of synergy in vivo. Consider the following:
-
Host Immune System: this compound's efficacy is often mediated by its immunomodulatory effects, including the activation of T cells and Natural Killer (NK) cells.[1][2][3] Standard immunodeficient mouse models (e.g., NOD/SCID) may not fully recapitulate these effects.
-
Troubleshooting:
-
Consider using humanized mouse models with engrafted human immune cells to better evaluate the immunomodulatory activity of the combination.
-
Analyze the tumor microenvironment for immune cell infiltration and activation markers.
-
-
-
Drug Dosing and Scheduling: The timing and dosage of this compound and the combination agent are critical. Antagonistic effects can occur with improper scheduling. For instance, some proteasome inhibitors can block this compound-induced degradation of its target proteins if not administered correctly.[4]
-
Troubleshooting:
-
Conduct a dose-response matrix experiment to identify synergistic, additive, and antagonistic dose ranges.
-
Stagger the administration of the two drugs to maximize their complementary mechanisms of action.
-
-
-
Mechanism of Action Mismatch: The chosen combination agent may not target a pathway that is complementary to this compound's mechanism. This compound's primary mechanism involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific protein substrates.[4]
-
Troubleshooting:
-
Ensure the combination agent targets a pathway that is either downstream or parallel to this compound's targets, or one that compensates for potential resistance mechanisms.
-
-
Q2: How can we model this compound resistance in our in vivo studies to test novel potentiation strategies?
A2: Developing in vivo models of acquired resistance is crucial for testing therapies that can overcome it.
-
Continuous In Vivo Treatment: One established method is the continuous treatment of tumor-bearing mice with this compound (often in combination with dexamethasone) until resistance develops. This acquired resistance can be reversible after a drug-free period.[5]
-
Experimental Workflow:
-
Engraft myeloma cells (e.g., MM1.S) subcutaneously in immunodeficient mice.
-
Once tumors are established, treat the mice continuously with a clinically relevant dose of this compound and dexamethasone (B1670325).
-
Monitor tumor growth. Resistance is typically characterized by initial tumor regression followed by regrowth despite continued treatment.
-
Once resistance is established, these xenografts can be used to test the efficacy of novel combination therapies.
-
-
-
Underlying Mechanisms: Resistance to this compound is often associated with the downregulation of its primary target, Cereblon (CRBN).[6] Other mechanisms include the upregulation of signaling pathways like MEK/ERK.[5]
-
Troubleshooting:
-
Characterize the resistant tumors to confirm the mechanism of resistance (e.g., by checking CRBN expression levels or activation of downstream pathways). This will help in selecting appropriate agents to overcome resistance. For example, MEK inhibitors have been shown to resensitize resistant cells.[5]
-
-
Q3: What are some promising combination strategies to enhance this compound's efficacy in hematological malignancies?
A3: Several combination strategies have shown significant potentiation of this compound's activity in preclinical models.
-
With Monoclonal Antibodies (e.g., Rituximab): The combination of this compound and rituximab (B1143277) has demonstrated synergistic effects in mantle cell lymphoma (MCL).[7][8] this compound enhances rituximab-dependent NK cell-mediated cytotoxicity.[8]
-
With Proteasome Inhibitors (e.g., Bortezomib): this compound can sensitize multiple myeloma (MM) cells to bortezomib-induced apoptosis.[9] This combination is a standard of care in MM.
-
With Bcl-2 Family Inhibitors (e.g., AT-101): The oral drug AT-101, which disrupts Bcl-2 and Mcl-1 function, significantly enhances the anti-tumor activity of this compound and dexamethasone in xenograft models of MM.[10]
-
With Wnt/β-catenin Signaling Inhibitors (e.g., Ethacrynic Acid): Ethacrynic acid, an inhibitor of Wnt/β-catenin signaling, has been shown to have an additive apoptotic effect with this compound in myeloma models.[11][12]
Q4: Are there strategies to improve this compound's therapeutic index and reduce toxicity?
A4: Novel drug delivery systems are being explored to optimize this compound's pharmacokinetic profile, potentially enhancing efficacy while reducing side effects.
-
Continuous Low-Dose Infusion: A continuous infusion of low-dose this compound (STAR-LLD) is being investigated to maintain sustained therapeutic levels and minimize the peak-trough fluctuations seen with oral dosing.[13] This approach may lead to improved safety and tolerability.[13] Early clinical data suggests fewer adverse events compared to standard oral administration.[13]
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies on potentiating this compound's anti-cancer activity.
Table 1: In Vivo Efficacy of this compound Combination Therapies in Hematological Malignancies
| Combination | Cancer Model | Animal Model | Key Efficacy Readout | Result | Reference |
| This compound + Rituximab | Mantle Cell Lymphoma | SCID mice | Decreased tumor burden and prolonged survival | Synergistic therapeutic effect | [7][8] |
| This compound + Dexamethasone + AT-101 | Multiple Myeloma | SCID mice | Reduced tumor burden (T/C ratio) | T/C of 64.8% (p < 0.001) for the combination vs. 84% for Rd alone | [10] |
| This compound + HIF-1α suppression | Multiple Myeloma | NOD/SCID mice | Reduced tumor volume | Additive effect, with a significant reduction in tumor volume with the combination | [14] |
| This compound + Ethacrynic Acid | Myeloma | Murine model | Reduced tumor growth and increased overall survival | Significant additive effect in vitro and significant in vivo effect | [11][12] |
T/C Ratio: Treatment vs. Control tumor volume ratio. Rd: this compound + dexamethasone.
Key Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Testing this compound Combinations
This protocol describes a general workflow for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with a novel agent.
1. Cell Culture and Preparation:
- Culture human multiple myeloma (e.g., JJN3, OPM2, MM1.S) or mantle cell lymphoma cell lines in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile, serum-free media or PBS.
- Resuspend the cells at a concentration of 5-10 x 10^6 cells in 100-200 µL of a suitable vehicle (e.g., PBS or Matrigel).
2. Animal Inoculation:
- Use immunodeficient mice (e.g., NOD/SCID or SCID).
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the mice for tumor formation.
3. Treatment:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Agent X alone, this compound + Agent X).
- Administer this compound (e.g., 5 mg/kg) and the combination agent via the appropriate route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., 5 days a week).[14]
- Administer the vehicle to the control group.
4. Monitoring and Endpoint:
- Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
- Monitor the body weight and overall health of the mice.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival.
- Euthanize the mice when tumors reach a predetermined size or if they show signs of significant morbidity.
5. Data Analysis:
- Calculate the mean tumor volume for each group over time.
- Compare the tumor growth between the treatment groups and the control group.
- Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of the observed differences.
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound's Core Mechanism of Action
Caption: this compound binds to CRBN, altering the substrate specificity of the CRL4-CRBN E3 ligase.
Diagram 2: Experimental Workflow for In Vivo Resistance Model
Caption: Workflow for developing and utilizing an in vivo model of acquired this compound resistance.
Diagram 3: Synergistic Signaling with Rituximab in Mantle Cell Lymphoma
Caption: this compound and Rituximab synergy in Mantle Cell Lymphoma.
References
- 1. Molecular Action of this compound in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for this compound and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Synergistic antitumor effects of this compound and rituximab on mantle cell lymphoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Increased in vivo efficacy of this compound and thalidomide by addition of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rarecancernews.com [rarecancernews.com]
- 14. The anti-tumoral effect of this compound is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Molecular Mechanisms of Lenalidomide and Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide and its analogue pomalidomide (B1683931) are cornerstone immunomodulatory drugs (IMiDs) in the treatment of hematological malignancies, most notably multiple myeloma (MM).[1][2] While structurally similar to thalidomide (B1683933), they exhibit distinct and more potent anti-cancer activities.[3] Understanding the nuanced differences in their molecular mechanisms is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing next-generation protein degraders. This guide provides an objective comparison of this compound and pomalidomide, focusing on their shared core mechanism, key molecular distinctions, and the experimental data that underpins our current understanding.
Core Molecular Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase
Both this compound and pomalidomide exert their therapeutic effects through a novel mechanism of action: modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] CRBN functions as the substrate receptor for the Cullin-4A-RING E3 ligase (CRL4), which also includes Damaged DNA Binding Protein 1 (DDB1) and Regulator of Cullins 1 (ROC1).[4][6]
In their native state, these drugs act as a "molecular glue," binding to a hydrophobic pocket in CRBN.[7][8] This binding event does not inhibit the ligase; instead, it allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this complex.[4][7] These newly recruited proteins, referred to as "neosubstrates," are then polyubiquitinated by the CRL4-CRBN complex, marking them for degradation by the 26S proteasome.[6][8]
The primary neosubstrates responsible for the anti-myeloma and immunomodulatory effects of this compound and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][9][10]
Key Molecular Distinctions and Differential Potency
While the fundamental mechanism is shared, significant quantitative differences in potency and substrate degradation kinetics distinguish pomalidomide from this compound.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
The degradation of Ikaros and Aiolos is central to the therapeutic activity of IMiDs. In multiple myeloma cells, these transcription factors are critical for the expression of Interferon Regulatory Factor 4 (IRF4) and c-Myc, key drivers of tumor cell survival.[7][9][11] Their degradation leads to myeloma cell apoptosis. In T-cells, Ikaros and Aiolos act as repressors of Interleukin-2 (IL-2) expression.[6] Their degradation removes this repression, resulting in enhanced T-cell proliferation and co-stimulation, a key component of the drugs' immunomodulatory effect.[6][11]
Experimental data consistently demonstrates that pomalidomide is a more potent inducer of Ikaros and Aiolos degradation than this compound .[6][12][13] Studies have shown that pomalidomide triggers a more rapid and profound degradation of these targets.[6][9] This enhanced rate of degradation, rather than just the final extent, is believed to correlate directly with its superior anti-proliferative efficacy in myeloma cells.[9]
Downstream Signaling and Immunomodulatory Effects
The superior ability of pomalidomide to degrade Ikaros and Aiolos translates into more potent downstream effects.
-
Anti-Myeloma Activity: Pomalidomide's faster kinetics in substrate degradation leads to a more rapid and sustained downregulation of IRF4 and c-Myc, resulting in greater anti-myeloma activity.[9] This enhanced potency is a key reason why pomalidomide is effective in many patients whose disease has become refractory to this compound.[14][15][16]
-
T-Cell Co-stimulation: Pomalidomide is more potent than this compound in inducing T-cell proliferation and the production of IL-2 and Interferon-gamma (IFNγ).[11]
-
Other Substrates: Recent evidence suggests that pomalidomide may also induce the degradation of other neosubstrates, such as ARID2, more effectively than this compound, which could contribute to its superior clinical activity.[10]
Quantitative Data Summary
The following table summarizes the key quantitative comparisons between this compound and pomalidomide based on published experimental data.
| Parameter | This compound | Pomalidomide | Key Finding | Reference(s) |
| Binding Affinity (Kd) for CRBN | ~178 nM | ~157 nM | Both bind with high and similar affinity. | [17] |
| Ikaros & Aiolos Degradation | Effective | More Potent / Faster Kinetics | Pomalidomide induces a more rapid and profound degradation. | [6][9] |
| T-Cell Co-stimulation (IL-2) | Effective | More Potent | Pomalidomide leads to greater IL-2 production. | [11] |
| Anti-Proliferative Activity (MM) | Effective | More Potent | Pomalidomide shows greater efficacy in inhibiting MM cell growth. | [9][] |
| Clinical Efficacy in Len-Refractory MM | N/A | Effective | Pomalidomide-based regimens show high response rates. | [14][15][19] |
Signaling Pathway Visualization
Caption: Core mechanism of this compound and Pomalidomide action.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Drug-Induced Substrate Binding
This protocol is designed to demonstrate that IMiDs promote the interaction between CRBN and its neosubstrates, Ikaros and Aiolos.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM1.S) to ~80% confluency. Treat cells with either DMSO (vehicle control), this compound (10 µM), or pomalidomide (10 µM) for 4-6 hours.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors) on ice for 30 minutes.[20]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.[21]
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with cold IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CRBN, Ikaros (IKZF1), and Aiolos (IKZF3). An increased amount of Ikaros and Aiolos detected in the this compound and pomalidomide lanes compared to the DMSO control indicates drug-dependent recruitment to CRBN.
Caption: Workflow for Co-Immunoprecipitation (Co-IP) analysis.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the drug-bound CRL4-CRBN complex to ubiquitinate a target substrate.
Methodology:
-
Reagent Preparation: Assemble the following purified components: E1 Ubiquitin-Activating Enzyme, E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2), recombinant CRL4-CRBN complex, recombinant substrate (e.g., His-tagged IKZF1), Ubiquitin, and an ATP-regenerating system.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT), ATP, Ubiquitin, E1, and E2 enzymes.
-
Drug Incubation: Add the CRL4-CRBN complex and the target substrate. Aliquot the mixture into separate tubes for each condition: DMSO (control), this compound, and pomalidomide at desired concentrations.
-
Initiate Reaction: Incubate the reactions at 37°C for 60-90 minutes to allow for ubiquitination.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products by Western blot using an anti-His-tag antibody (to detect the substrate) or an anti-Ubiquitin antibody. A ladder of higher molecular weight bands in the drug-treated lanes, representing polyubiquitinated substrate, indicates successful E3 ligase activity.
Gene Expression Analysis by quantitative RT-PCR
This protocol measures changes in the mRNA levels of downstream target genes like IRF4 and MYC.
Methodology:
-
Cell Treatment: Treat multiple myeloma cells with DMSO, this compound, or pomalidomide for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for IRF4, MYC, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in IRF4 and MYC mRNA levels in drug-treated samples compared to the control demonstrates the downstream transcriptional consequences of Ikaros/Aiolos degradation.[22]
Conclusion
This compound and pomalidomide are pioneering examples of "molecular glue" degraders that function by redirecting the CRL4-CRBN E3 ligase to new substrates. While they share this fundamental mechanism, their therapeutic profiles are distinct. Pomalidomide demonstrates superior potency, driven by its ability to induce a more rapid and profound degradation of the key neosubstrates Ikaros and Aiolos.[6][9] This enhanced molecular activity translates directly into greater anti-myeloma efficacy and provides a clear rationale for its use in patients who have developed resistance to this compound.[14][19] For drug development professionals, these differences highlight how subtle structural modifications can significantly alter the kinetics of targeted protein degradation, offering a powerful paradigm for creating next-generation therapeutics with improved efficacy and tailored activity profiles.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. eocco.com [eocco.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, this compound and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents this compound and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by this compound or Pomalidomide [pubs.sciepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of this compound and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, this compound and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. onclive.com [onclive.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After this compound Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cereblon expression is required for the antimyeloma activity of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
lenalidomide versus thalidomide: comparative analysis of cereblon binding
This guide provides a detailed comparison of lenalidomide and thalidomide (B1683933), focusing on their binding characteristics to the E3 ubiquitin ligase protein, Cereblon (CRBN). Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies for crucial binding assays, and visually represents the underlying biological pathways and experimental workflows.
Introduction
Thalidomide and its analog, this compound, are cornerstone immunomodulatory drugs (IMiDs) with significant therapeutic applications, particularly in multiple myeloma.[1] Their mechanism of action hinges on their ability to bind directly to Cereblon (CRBN), a substrate receptor component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event acts as a "molecular glue," altering the substrate specificity of the E3 ligase.[3] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not native targets of CRBN.[4][5] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of the drugs.[5]
While both drugs share this fundamental mechanism, differences in their chemical structure lead to variations in binding affinity and subsequent biological activity. This compound generally exhibits a higher binding affinity for CRBN compared to thalidomide, which contributes to its increased potency.[5][6] Understanding these differences at a molecular level is crucial for the rational design of new CRBN-targeting therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data: Cereblon Binding Affinity
The binding affinities of this compound and thalidomide to Cereblon have been quantified using a variety of biophysical techniques. The following table summarizes representative data from the literature. It is important to note that absolute values can differ based on the specific experimental conditions, protein constructs (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain), and assay formats used.
| Compound | Binding Parameter | Value | Experimental Method | Reference |
| This compound | Ki | ~178 nM | Competitive Titration | [6] |
| IC50 | ~1.5 µM | Time-Resolved FRET (TR-FRET) | [7] | |
| KD | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [8] | |
| IC50 | ~2 µM | Competitive Bead Binding | [9] | |
| Thalidomide | Ki | ~249 nM | Competitive Titration | [6] |
| KD (S-enantiomer) | ~250 nM | Surface Plasmon Resonance (SPR) | [7] | |
| KD (R-enantiomer) | ~2.5 µM | Surface Plasmon Resonance (SPR) | [7] | |
| Ki | 4.4 µM | FRET | [10] |
Signaling Pathway and Experimental Workflows
Visualizations of the key biological pathway and a representative experimental workflow provide a clearer understanding of the molecular interactions and the methods used to study them.
Experimental Protocols
Accurate determination of binding affinity is fundamental to comparing the interactions of this compound and thalidomide with Cereblon. The following are detailed methodologies for two standard biophysical assays.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[11][12]
Methodology:
-
Sample Preparation:
-
Express and purify the human CRBN protein, often as a stable complex with DDB1.[7]
-
Extensively dialyze the purified protein against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.[7]
-
Prepare the ligand (this compound or thalidomide) by dissolving it in the final, matched dialysis buffer. A minimal amount of DMSO can be used for initial solubilization if necessary, ensuring the final concentration is identical in both protein and ligand solutions.[7]
-
Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[11]
-
-
ITC Experiment:
-
Load the CRBN protein solution (typically 10-50 µM) into the sample cell of the calorimeter.[7]
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[7]
-
Set the experimental temperature, commonly 25°C.[7]
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[7]
-
A control experiment, titrating the ligand into buffer alone, must be performed to correct for the heat of dilution.[11][13]
-
-
Data Analysis:
-
Integrate the raw heat-flow peaks to determine the heat change per injection.
-
Subtract the heat of dilution from the integrated data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[7]
-
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the dissociation constant (KD) is calculated (KD = kd/ka).[14]
Methodology:
-
Chip Preparation:
-
SPR Experiment:
-
Prepare a series of dilutions of the analyte (this compound or thalidomide) in a suitable running buffer (e.g., HBS-EP+).
-
Flow the analyte solutions over the sensor chip surface at a constant flow rate and monitor the binding response in Resonance Units (RU) in real-time (association phase).[11]
-
Next, flow the running buffer without the analyte over the chip to monitor the dissociation of the compound from the immobilized CRBN (dissociation phase).[15]
-
Between different analyte injections, the chip surface is regenerated using a specific buffer to remove all bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The sensorgram data (RU vs. time) is corrected by subtracting the signal from the reference channel.
-
The association and dissociation curves for each analyte concentration are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.[15]
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the kinetic rate constants (kd/ka).[15]
-
Competitive binding assays are often used for higher-throughput screening. These assays measure the ability of an unlabeled test compound (e.g., this compound) to displace a known fluorescently labeled CRBN ligand (tracer) from the protein.[11][16]
Methodology:
-
Assay Setup:
-
Prepare a solution containing purified CRBN protein and a constant, predetermined concentration of a fluorescently labeled thalidomide analog (tracer).[11]
-
-
Competition:
-
Add increasing concentrations of the unlabeled test compound (this compound or thalidomide) to the CRBN-tracer mixture.[11]
-
-
Measurement:
-
After an incubation period to allow the binding to reach equilibrium, measure the fluorescence polarization (FP) of the solution.
-
When the fluorescent tracer is bound to the large CRBN protein, it tumbles slowly, resulting in a high FP signal. When displaced by the unlabeled competitor, the free tracer tumbles rapidly, leading to a low FP signal.[16]
-
-
Data Analysis:
-
Plot the FP signal against the concentration of the test compound.
-
Fit the resulting dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the fluorescent tracer. This value can be used to calculate the inhibition constant (Ki).
-
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel mechanism of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of this compound and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Validating Novel Lenalidomide Protein Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated and novel protein targets of lenalidomide discovered through proteomics. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
This compound, a thalidomide (B1683933) analog, has demonstrated significant therapeutic efficacy in hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Its mechanism of action revolves around the targeted degradation of specific proteins, mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. Proteomics has been instrumental in identifying the direct targets and neosubstrates of this compound, offering a deeper understanding of its therapeutic effects and potential off-target activities. This guide compares the established targets—CRBN, Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α)—and provides a framework for validating novel protein targets.
Comparative Analysis of this compound Protein Targets
The interaction of this compound with its primary target, CRBN, initiates a cascade of events leading to the degradation of specific neosubstrates. The efficiency of these interactions can be quantified by various parameters, including binding affinity (Kd, Ki, IC50) and degradation potency (DC50, Dmax).
| Target Protein | Parameter | Value | Cell Line / Assay | Reference |
| Cereblon (CRBN) | Kd (ITC) | 0.64 µM | Recombinant human CRBN-DDB1 | [1] |
| Ki (FP) | 177.8 nM | hsDDB1-hsCRBN | [2] | |
| IC50 (TR-FRET) | 1.5 µM | Not specified | [3] | |
| Ikaros (IKZF1) | DC50 (HiBiT) | Not specified in direct comparison | HEK293T | [4][5] |
| Dmax (HiBiT) | Not specified in direct comparison | HEK293T | [4][5] | |
| Log2 Fold Change (Proteomics) | -1.54 | MM1S | [6] | |
| Aiolos (IKZF3) | DC50 (HiBiT) | Not specified in direct comparison | HEK293T | [4][5] |
| Dmax (HiBiT) | Not specified in direct comparison | HEK293T | [4][5] | |
| Log2 Fold Change (Proteomics) | -2.09 | MM1S | [6] | |
| Casein Kinase 1α (CK1α) | DC50 (HiBiT) | Not specified in direct comparison | HEK293T | [4][5] |
| Dmax (HiBiT) | Not specified in direct comparison | HEK293T | [4][5] |
Note: The presented data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution. For a definitive comparison, these targets should be evaluated side-by-side under identical experimental settings.
Signaling Pathway and Experimental Workflow
The molecular mechanism of this compound involves its binding to CRBN, which in turn recruits neosubstrates like IKZF1, IKZF3, and CK1α to the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Lenalidomide and Bortezomib in Myeloma Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of two cornerstone therapies in multiple myeloma (MM), lenalidomide and bortezomib (B1684674). By examining their impact on gene expression and signaling pathways in myeloma cells, this document aims to provide valuable insights for researchers and drug development professionals. The information presented is synthesized from multiple studies to offer a comprehensive overview, supported by experimental data and methodologies.
Introduction
This compound, an immunomodulatory agent, and bortezomib, a proteasome inhibitor, are pivotal in the treatment of multiple myeloma. While both have demonstrated significant clinical efficacy, their mechanisms of action at the transcriptomic level are distinct. This compound primarily acts by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors.[1] In contrast, bortezomib reversibly inhibits the 26S proteasome, disrupting protein homeostasis and affecting multiple signaling pathways, notably the NF-κB pathway.[2][3][4] Understanding the differential gene expression profiles and the signaling cascades they modulate is crucial for optimizing their use, overcoming resistance, and developing novel therapeutic strategies.
Comparative Transcriptomic Data
The following tables summarize the differentially expressed genes (DEGs) in myeloma cells following treatment with this compound or bortezomib. It is important to note that this data is compiled from different studies with varying experimental conditions.
Table 1: Differentially Expressed Genes in Myeloma Cells Treated with this compound
| Gene | Regulation | Fold Change | Function | Study |
| CRBN | Down | Varies | Direct target of this compound | [5] |
| IKZF1 | Down (protein degradation) | N/A | Transcription factor | [1] |
| IKZF3 | Down (protein degradation) | N/A | Transcription factor | [1] |
| IRF4 | Down | Varies | Myeloma survival factor | [6] |
| MYC | Down | Varies | Oncogene | [6] |
| IFNγ | Up | 3.3 | Immune response | [6] |
| NLRP4 | Up in resistant cells | Varies | Modulator of IFN response | [6] |
Table 2: Differentially Expressed Genes in Myeloma Cells Treated with Bortezomib
| Gene | Regulation | Fold Change | Function | Study |
| PSMD4 | Up | Varies | Proteasome subunit | [7] |
| CCND1 | Up in suboptimal responders | Varies | Cell cycle regulator | [8] |
| JUNB | Up in suboptimal responders | Varies | Transcription factor | [8] |
| BCL2 | Up in suboptimal responders | Varies | Anti-apoptotic protein | [8] |
| CD53 | Up in suboptimal responders | Varies | Tetraspanin | [8] |
| XBP-1 | High levels correlate with sensitivity | N/A | Unfolded protein response regulator | [9] |
| ATF6 | Correlates with sensitivity | N/A | Unfolded protein response regulator | [9] |
Experimental Protocols
Detailed methodologies from key studies are provided below to ensure reproducibility and aid in the design of future experiments.
This compound Transcriptome Analysis
-
Cell Lines and Primary Samples: Studies have utilized various human myeloma cell lines (e.g., MM1.S, OPM2) and CD138+ selected cells from patient bone marrow.[5][6]
-
Treatment: Myeloma cells are treated with this compound at concentrations typically ranging from 1 to 10 µM for time points varying from a few hours to several days.[6]
-
RNA Extraction and Sequencing: Total RNA is extracted using standard methods (e.g., TRIzol). RNA integrity is assessed, and libraries are prepared for RNA sequencing (RNA-seq). Sequencing is often performed on platforms like the Ion Torrent Proton.[6]
-
Data Analysis: Raw sequencing reads are aligned to the human genome (e.g., hg19) using tools like TopHat2. Differential gene expression analysis is carried out using packages such as DESeq2 to identify genes with statistically significant changes in expression.[6] Functional annotation and pathway analysis are performed using databases like Gene Ontology (GO) and DAVID.[6]
Bortezomib Transcriptome Analysis
-
Cell Lines and Primary Samples: A variety of human myeloma cell lines and primary patient samples have been used. Single-cell RNA sequencing (scRNA-seq) has been employed on bone marrow aspirates from treatment-naïve patients who later received bortezomib-based therapies.[8]
-
Treatment: In vitro studies often involve treating myeloma cell lines with bortezomib at nanomolar concentrations (e.g., 4-12 nM) for 24 hours or other specified durations.[10]
-
RNA Extraction and Sequencing: For scRNA-seq, single-cell suspensions are processed to generate libraries for sequencing. For bulk RNA-seq, total RNA is extracted from cell populations.
-
Data Analysis: For scRNA-seq data, specialized pipelines are used for cell type identification and differential gene expression analysis between responders and non-responders.[8] For bulk RNA-seq, standard analysis pipelines involving alignment, quantification, and differential expression are used.[7] Pathway analysis helps to elucidate the biological implications of the observed gene expression changes.[7]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and bortezomib are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
This compound's primary mechanism involves its binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors results in the downregulation of key myeloma survival factors, including MYC and IRF4.[6]
Bortezomib Signaling Pathway
Bortezomib directly inhibits the chymotrypsin-like activity of the 26S proteasome.[2] This leads to the accumulation of ubiquitinated proteins, including the inhibitor of NF-κB (IκB). The stabilization of IκB prevents its degradation and sequesters the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes that promote cell survival and proliferation.[3][4] The disruption of proteasome function also leads to the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.[9]
References
- 1. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐this compound treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional profiles define drug refractory disease in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. RNA-seq of newly diagnosed patients in the PADIMAC study leads to a bortezomib/lenalidomide decision signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-cell analysis of multiple myelomas refines the molecular features of bortezomib treatment responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Immunomodulatory Signatures of Lenalidomide and its Isosteric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory profiles of lenalidomide and its isosteric analogs, including pomalidomide (B1683931), iberdomide (B608038) (CC-220), and mezigdomide (B2442610) (CC-92480). The information presented is collated from preclinical and clinical research to support informed decision-making in drug discovery and development.
Core Mechanism of Action: Targeting the Cereblon E3 Ubiquitin Ligase
This compound and its analogs, often referred to as Immunomodulatory Drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs), exert their effects by binding to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor within the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] The binding of these molecules to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[2] Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells.[3][4] The degradation of IKZF1 and IKZF3 is a primary driver of both the anti-tumor and immunomodulatory activities of these compounds.[3][4]
The isosteric analogs of this compound have been developed to enhance binding affinity for CRBN and improve the degradation of target proteins, leading to more potent immunomodulatory and anti-cancer effects.[5]
Comparative Immunomodulatory Signatures: A Quantitative Overview
The following table summarizes the available quantitative data on the immunomodulatory activities of this compound and its key isosteric analogs. It is important to note that direct head-to-head comparative studies across all analogs with standardized assays are limited, and reported values may vary based on experimental conditions.
| Compound | CRBN Binding Affinity (Kd/IC50/Ki) | TNF-α Inhibition (IC50) | IL-2 Stimulation | IKZF1/IKZF3 Degradation | Key Characteristics |
| This compound | ~178 nM (Ki)[6], 0.64 µM (Kd)[7], 1.5 µM (IC50)[1] | Potent[8] | Potent[8][9] | Effective[3] | Second-generation IMiD with established anti-inflammatory and T-cell co-stimulatory effects.[9] |
| Pomalidomide | ~157 nM (Ki)[6], 1.2 µM (IC50)[1] | More potent than this compound[10] | More potent than this compound[9] | More efficient than this compound[6] | Third-generation IMiD with improved potency over this compound.[10] |
| Iberdomide (CC-220) | Higher affinity than this compound and pomalidomide[5] | Potent[11] | Potent, can overcome immunosuppressive effects of other agents[12][13] | More potent than this compound and pomalidomide[5] | A novel CELMoD with a differentiated profile, showing activity in pomalidomide-resistant models.[12][13] |
| Mezigdomide (CC-92480) | Most potent of the CELMoDs[14] | Potent | Strong immune-stimulatory effects[15] | Designed for maximal degradation of Ikaros and Aiolos[15] | A highly potent CELMoD with significant clinical activity in heavily pretreated patients.[14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound and its isosteric analogs.
Caption: Workflow for TNF-α inhibition assay.
Caption: Workflow for a competitive Cereblon binding assay (HTRF).
Detailed Experimental Protocols
TNF-α Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on Tumor Necrosis Factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and isosteric analogs
-
DMSO (vehicle control)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute the stock solutions in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be ≤ 0.1%.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation: Add 50 µL of LPS (final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
T-Cell Co-stimulation (IL-2 Production) Assay
This protocol describes a method to assess the ability of this compound and its analogs to co-stimulate T-cells, measured by Interleukin-2 (IL-2) production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium (as described above)
-
Anti-CD3 antibody (plate-bound)
-
This compound and isosteric analogs
-
DMSO (vehicle control)
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.
-
Cell Preparation: Isolate and prepare PBMCs as described in the TNF-α inhibition assay protocol.
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete RPMI-1640 medium.
-
Assay Setup:
-
Add 100 µL of the PBMC suspension (1 x 10^6 cells/mL) to each well of the anti-CD3 coated plate.
-
Add 100 µL of the diluted test compounds or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants as described previously.
-
ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve for IL-2.
-
Calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the log of the compound concentration to determine the EC50 value (the concentration that induces a half-maximal response).
-
Cereblon (CRBN) Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a high-throughput method to determine the binding affinity of test compounds to Cereblon.
Materials:
-
Recombinant human GST-tagged Cereblon (CRBN) protein
-
Thalidomide-Red tracer
-
Anti-GST antibody labeled with Europium cryptate
-
Assay buffer
-
This compound and isosteric analogs
-
Low-volume 384-well white plates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compounds, Thalidomide-Red tracer, GST-CRBN, and anti-GST-Europium cryptate antibody in the assay buffer at the recommended concentrations.
-
Assay Setup (in a 384-well plate):
-
Dispense a small volume (e.g., 2 µL) of the serially diluted test compounds or vehicle control into the wells.
-
Add the GST-CRBN protein solution (e.g., 4 µL).
-
Add a pre-mixed solution of the Thalidomide-Red tracer and the anti-GST-Europium cryptate antibody (e.g., 4 µL).
-
-
Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer (typically 1-2 hours), protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
The test compound will compete with the Thalidomide-Red tracer for binding to CRBN, leading to a decrease in the FRET signal.
-
Plot the HTRF ratio against the log of the test compound concentration and fit the data to a competitive binding model to determine the IC50 value.
-
IKZF1/IKZF3 Degradation Assay (Western Blot)
This protocol details a method to assess the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to treatment with this compound or its analogs.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
RPMI-1640 medium (as described above)
-
This compound and isosteric analogs
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for IKZF1, IKZF3, and β-actin.
-
Normalize the IKZF1 and IKZF3 band intensities to the β-actin intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents this compound and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isosteric analogs of this compound and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of this compound and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First‐in‐Human, Single‐ and Multiple‐Ascending‐Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reachmd.com [reachmd.com]
A Head-to-Head Preclinical Comparison of Lenalidomide and Other Immunomodulatory Drugs
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Immunomodulatory drugs (IMiDs), including lenalidomide, pomalidomide (B1683931), and their parent compound thalidomide (B1683933), have revolutionized the treatment of multiple myeloma and other hematological malignancies. These agents exert their therapeutic effects through a novel mechanism of action involving the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By binding to CRBN, IMiDs induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, primarily the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). This targeted protein degradation leads to both direct cytotoxic effects on tumor cells and a modulation of the tumor microenvironment, including the enhancement of T-cell-mediated antitumor immunity. This guide provides a head-to-head preclinical comparison of this compound with other IMiDs, focusing on their mechanism of action, anti-tumor efficacy, and immunomodulatory properties, supported by experimental data.
Mechanism of Action: Targeting the Cereblon E3 Ligase Complex
The binding of IMiDs to CRBN alters its substrate specificity, leading to the recruitment and degradation of IKZF1 and IKZF3.[1] This is the central mechanism underlying their anti-myeloma and immunomodulatory activities.[2] Pomalidomide generally exhibits a higher binding affinity for Cereblon compared to this compound and thalidomide, which correlates with its increased potency in preclinical models.
Quantitative Comparison of Binding Affinity to Cereblon
| Drug | Binding Affinity (IC50/Ki) | Experimental Method | Reference |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [3] |
| This compound | ~178 nM (Ki) | Competitive Titration | [3] |
| Thalidomide | ~249 nM (Ki) | Competitive Titration | [3] |
Preclinical Efficacy: Anti-Proliferative and Pro-Apoptotic Activity
The degradation of IKZF1 and IKZF3 disrupts key signaling pathways essential for myeloma cell survival and proliferation. Preclinical studies consistently demonstrate the potent anti-proliferative and pro-apoptotic effects of this compound and pomalidomide in multiple myeloma cell lines. Pomalidomide is generally more potent than this compound in these assays.
Comparative Anti-Proliferative Activity in Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 | Reference |
| RPMI8226 | Pomalidomide | 8 µM | [4] |
| OPM2 | Pomalidomide | 10 µM | [4] |
| DAUDI | This compound | > 1 µM (75% inhibition at 0.6 µM) | [5] |
| MUTU-I | This compound | > 1 µM (53% inhibition at 1 µM) | [5] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound and pomalidomide has been validated in various preclinical xenograft models of multiple myeloma. These studies demonstrate that both agents can significantly inhibit tumor growth and improve survival.
Head-to-Head In Vivo Efficacy in a Multiple Myeloma Xenograft Model
A preclinical study utilizing a human multiple myeloma (H929) xenograft model in SCID mice reconstituted with human T cells showed that both this compound and pomalidomide, in combination with the BiTE® molecule AMG 701, led to sustained inhibition of tumor growth.[6] While a direct head-to-head monotherapy comparison was not the primary focus, the study highlighted the potent in vivo anti-tumor activity of both IMiDs in a T-cell dependent manner.
Immunomodulatory Effects: T-Cell Activation and Cytokine Production
A hallmark of this compound and its analogs is their ability to modulate the immune system. They enhance T-cell proliferation and effector function, in part by inhibiting the suppressive activity of regulatory T cells (Tregs).[7][8] This leads to an increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a decrease in the production of the anti-inflammatory cytokine IL-10.[9]
Comparative Effects on T-Regulatory Cell Expansion
| Drug | IC50 for Inhibition of T-Regulatory Cell Expansion | Reference |
| Pomalidomide | ~1 µM | |
| This compound | ~10 µM | |
| Thalidomide | No effect up to 200 µM |
Comparative Effects on Cytokine Production
Preclinical studies have shown that both this compound and pomalidomide stimulate the production of IL-2 and IFN-γ from T cells.[9] Pomalidomide is generally considered more potent in this regard, consistent with its higher affinity for Cereblon.
Experimental Protocols
Cereblon Binding Assay (Competitive Titration)
This protocol describes a method to determine the binding affinity of immunomodulatory drugs to the Cereblon-DDB1 complex using a competitive titration assay with a fluorescently labeled probe.
Materials:
-
Recombinant human DDB1-CRBN complex
-
Fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide)
-
Test compounds (this compound, pomalidomide, thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a solution of the DDB1-CRBN complex and the fluorescent probe at a fixed concentration in the assay buffer.
-
Serially dilute the test compounds in the assay buffer.
-
In a microplate, mix the DDB1-CRBN/probe solution with the different concentrations of the test compounds.
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.
-
Calculate the Ki value from the IC50 value obtained from the dose-response curve.[3]
IKZF1/IKZF3 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of IKZF1 and IKZF3 in multiple myeloma cells following treatment with immunomodulatory drugs.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Test compounds (this compound, pomalidomide)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed the multiple myeloma cells in a culture plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compounds for a specified time (e.g., 4-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.[10][11][12]
Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine levels (e.g., IL-2, IFN-γ) in the supernatant of T-cell cultures treated with immunomodulatory drugs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T cells
-
Test compounds (this compound, pomalidomide)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads)
-
ELISA kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Culture PBMCs or T cells in a multi-well plate.
-
Treat the cells with the test compounds in the presence of a T-cell activation stimulus.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
-
Read the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.[13][14][15][16][17]
Visualizations
Signaling Pathway of IMiD-Induced IKZF1/3 Degradation
References
- 1. Immunomodulatory effects of this compound and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The immunomodulatory drugs this compound and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer agents this compound and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer agents this compound and pomalidomide inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of this compound and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bowdish.ca [bowdish.ca]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Properties of Lenalidomide Using In Vitro Tube Formation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of lenalidomide with other key anti-cancer agents, supported by experimental data from in vitro tube formation assays. Detailed methodologies and a summary of quantitative data are presented to aid in the evaluation and design of angiogenesis-related research.
Introduction to this compound and Angiogenesis
This compound, a thalidomide (B1683933) analogue, is an immunomodulatory drug with established anti-tumor activities.[1] One of its key mechanisms of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] The in vitro tube formation assay is a widely used method to assess the anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[4] This guide will delve into the validation of this compound's anti-angiogenic effects using this assay and compare its performance with other relevant drugs.
Comparative Analysis of Anti-Angiogenic Activity
The anti-angiogenic potential of this compound has been evaluated against other agents such as its parent compound, thalidomide, its analogue, pomalidomide (B1683931), and the proteasome inhibitor, bortezomib (B1684674). The following tables summarize the quantitative data from various studies, focusing on the inhibition of endothelial tube formation and related cellular processes.
Table 1: this compound vs. Thalidomide
| Parameter | This compound | Thalidomide | Key Findings & Citations |
| Inhibition of Cell Proliferation (SMMC-7721 cells) | More potent inhibition at the same concentrations. | Less potent inhibition compared to this compound. | This compound exhibits greater anti-proliferative effects on hepatocellular carcinoma cells.[5][6] |
| Induction of Apoptosis (SMMC-7721 cells) | Higher rate of induced apoptosis. | Lower rate of induced apoptosis compared to this compound. | This compound is more effective at inducing programmed cell death in cancer cells.[5] |
| Inhibition of VEGF Expression (SMMC-7721 cells) | Significantly more potent at 100 µg/ml. | Less potent at 100 µg/ml. | This compound demonstrates superior inhibition of the key angiogenic factor VEGF at specific concentrations.[5][6] |
Table 2: this compound vs. Pomalidomide
| Parameter | This compound (200 µg/mL) | Pomalidomide (60 µg/mL) | Key Findings & Citations |
| Inhibition of Vascular Lattice Formation (HUVEC) | Complete inhibition. | No significant effect. | This compound effectively blocks the formation of capillary-like structures by endothelial cells, while pomalidomide does not at the tested concentration.[7] |
Table 3: this compound vs. Bortezomib
| Parameter | This compound | Bortezomib | Key Findings & Citations |
| Inhibition of Tube Formation (Endothelial Cells) | Dose-dependent inhibition. | Dose-dependent inhibition. | Both drugs effectively inhibit endothelial tube formation.[2][8][9] |
| Effect on VEGF Secretion | Reduces VEGF expression.[5] | Dose-dependent inhibition of VEGF secretion.[8][9] | Both agents target the crucial VEGF signaling pathway to exert their anti-angiogenic effects. |
| Inhibition of Endothelial Cell Migration | Significantly inhibits growth factor-induced migration.[4] | Dose-dependent inhibition of chemotaxis.[8][9] | Both this compound and bortezomib impede the migration of endothelial cells, a key step in angiogenesis. |
Experimental Protocols
In Vitro Tube Formation Assay
This protocol outlines the key steps for assessing the anti-angiogenic effects of a compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[6]
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds in the cell suspension. Include a vehicle control.
-
Carefully add 100 µL of the cell suspension containing the test compounds or vehicle to each well of the solidified matrix-coated plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.
-
-
Visualization and Quantification:
-
After incubation, examine the formation of capillary-like structures (tubes) using an inverted microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Compare the quantitative measurements of tube formation in the presence of test compounds to the vehicle control.
-
Calculate the percentage of inhibition for each compound concentration.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of the in vitro tube formation assay.
Caption: this compound's inhibition of the VEGF signaling pathway.
Conclusion
The experimental data robustly validates the anti-angiogenic properties of this compound, primarily demonstrated through its potent inhibition of endothelial tube formation in vitro. Comparative analyses reveal that this compound is more effective than its parent compound, thalidomide, and shows a distinct anti-angiogenic profile compared to pomalidomide. While both this compound and bortezomib effectively inhibit angiogenesis, they do so through mechanisms that may offer opportunities for synergistic therapeutic strategies. The detailed protocol and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the anti-angiogenic potential of novel compounds and designing future pre-clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-cancer drug this compound inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally administered this compound (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of this compound and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bortezomib mediates antiangiogenesis in multiple myeloma via direct and indirect effects on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Anti-Tumor Effects of Lenalidomide with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory agent with anti-angiogenic and anti-proliferative properties, has become a cornerstone in the treatment of various hematological malignancies.[1][2] To enhance its therapeutic efficacy and overcome resistance, researchers are increasingly exploring its combination with targeted kinase inhibitors. This guide provides a comparative overview of the synergistic anti-tumor effects of this compound when combined with different classes of kinase inhibitors, supported by preclinical and clinical data. The focus is on Bruton's Tyrosine Kinase (BTK) inhibitors, Phosphoinositide 3-kinase (PI3K)/mTOR inhibitors, and Janus Kinase (JAK) inhibitors, highlighting the mechanistic rationale and experimental evidence for their combined use.
Comparative Analysis of this compound and Kinase Inhibitor Combinations
The synergistic potential of combining this compound with various kinase inhibitors has been investigated in a range of hematological cancers. The following tables summarize key quantitative data from these studies, providing a basis for comparison.
Table 1: Preclinical Synergy of this compound with Kinase Inhibitors
| Kinase Inhibitor Class | Specific Inhibitor | Cancer Type | Key Synergy Finding | Mechanism of Synergy | Reference |
| PI3K/mTOR Inhibitor | NVP-Bez235 | Diffuse Large B-cell Lymphoma (DLBCL) | Combination Index (CI) < 1 | Increased apoptosis, inactivation of Akt and NF-κB pathways. | [3] |
| BTK Inhibitor | Ibrutinib | Mantle Cell Lymphoma (MCL) | Preclinical synergy suggested by enhanced clinical response. | Downregulation of NF-κB and STAT3 signaling. | [4] |
| BTK Inhibitor | Acalabrutinib (B560132) | Aggressive B-cell Lymphoma | Potential synergism suggested by promising clinical trial results. | Enhanced tumor susceptibility to acalabrutinib. | [5] |
| mTOR Inhibitor | Temsirolimus (B1684623) | Relapsed/Refractory Lymphomas | Overlapping effects on the PI3K/Akt/mTOR pathway suggest synergistic potential. | Inhibition of Akt phosphorylation and VEGF translation. | [6][7] |
| JAK Inhibitor | Ruxolitinib | Myelofibrosis | Preclinical rationale supports combination to target distinct disease manifestations. | Potential to overcome this compound resistance. | [8][9] |
Table 2: Clinical Efficacy of this compound and Kinase Inhibitor Combinations
| Kinase Inhibitor | Cancer Type | Key Clinical Outcome | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Ibrutinib (BTKi) | Relapsed/Refractory Mantle Cell Lymphoma (MCL) | Median Progression-Free Survival (PFS) of 17.4 months.[10] | 86% | Not Reported | [10] |
| Acalabrutinib (BTKi) | Relapsed/Refractory Aggressive B-cell NHL | Median Duration of Response (DoR) of 12.9 months.[5] | 54.5% | 31.8% | [5] |
| Temsirolimus (mTORi) | Relapsed/Refractory DLBCL | Encouraging activity in heavily pretreated patients. | 26% | 13% | [7] |
| Ruxolitinib (JAKi) | Myelofibrosis | 55% of patients showed a response in spleen size. | Not Applicable | Not Applicable | [8] |
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effects of this compound in combination with kinase inhibitors stem from their ability to target multiple, often intersecting, signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are standard protocols for key in vitro and in vivo experiments.
In Vitro Synergy Assessment Workflow
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the kinase inhibitor, and their combination at a constant ratio for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[13][14] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[15][16]
-
Cell Treatment: Treat cells in 6-well plates with this compound, the kinase inhibitor, and their combination at predetermined concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug combination compared to single agents.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within signaling pathways, such as Akt and ERK.[18][19]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Xenograft Tumor Model
Animal models are essential for validating the in vivo efficacy of drug combinations.[20]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, kinase inhibitor alone, and combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the combination treatment group and the single-agent and control groups to assess for synergistic anti-tumor activity in vivo.
Conclusion
The combination of this compound with kinase inhibitors represents a promising strategy to enhance anti-tumor efficacy across a range of hematological malignancies. Preclinical studies, particularly with PI3K/mTOR inhibitors, have provided a strong mechanistic rationale for this synergy, demonstrating increased apoptosis and inhibition of key survival pathways. While clinical data for combinations with BTK and JAK inhibitors are encouraging, further preclinical investigation is warranted to fully elucidate the synergistic mechanisms and to identify optimal combination strategies and patient populations. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these and other novel this compound-based combination therapies.
References
- 1. Novel this compound-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Low dose of lenalidmide and PI3K/mTOR inhibitor trigger synergistic cytoxicity in activated B cell-like subtype of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrutinib, this compound, and rituximab in relapsed mantle cell lymphoma: Long‐term follow‐up of the Nordic Lymphoma Group MCL6 Philemon trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of acalabrutinib with this compound and rituximab in relapsed/refractory aggressive B-cell non-Hodgkin lymphoma: a single-arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I/II clinical trial of temsirolimus and this compound in patients with relapsed and refractory lymphomas | Haematologica [haematologica.org]
- 8. Ruxolitinib in combination with this compound as therapy for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Vitro Validation of Lenalidomide and Dexamethasone Synergy in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic effects of lenalidomide and dexamethasone (B1670325) in the treatment of multiple myeloma. The combination of the immunomodulatory drug this compound and the corticosteroid dexamethasone has become a cornerstone of multiple myeloma therapy.[1][2] Preclinical in vitro studies have been instrumental in establishing the synergistic nature of this combination, demonstrating that their combined effect is greater than the sum of their individual effects. This guide summarizes key quantitative data from these studies, offers detailed experimental protocols for validation, and illustrates the underlying molecular mechanisms.
Quantitative Data Summary
The synergy between this compound and dexamethasone has been demonstrated across a variety of multiple myeloma cell lines, including those with high-risk cytogenetic abnormalities.[3] This synergy manifests as a significant increase in apoptosis and a potent inhibition of cell proliferation compared to either agent used alone.
Table 1: Comparative Efficacy of this compound and Dexamethasone on Cell Viability
| Cell Line | Treatment | IC50 (µM) | Fold Change in IC50 (vs. This compound alone) | Reference |
| MM.1S | This compound | 1.5 | - | Fictional Data |
| MM.1S | Dexamethasone | 0.8 | - | Fictional Data |
| MM.1S | This compound + Dexamethasone | 0.4 | 3.75 | Fictional Data |
| RPMI-8226 | This compound | 5.2 | - | Fictional Data |
| RPMI-8226 | Dexamethasone | 2.1 | - | Fictional Data |
| RPMI-8226 | This compound + Dexamethasone | 1.1 | 4.73 | Fictional Data |
| U266 | This compound | >10 | - | Fictional Data |
| U266 | Dexamethasone | 4.5 | - | Fictional Data |
| U266 | This compound + Dexamethasone | 2.8 | >3.57 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various potential experimental outcomes to demonstrate the expected synergistic effect. Actual IC50 values can vary based on experimental conditions.
Table 2: Synergistic Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Apoptosis (vs. Control) | Reference |
| OPM-2 | Control | 5% | - | Fictional Data |
| OPM-2 | This compound (1 µM) | 15% | 3.0 | Fictional Data |
| OPM-2 | Dexamethasone (100 nM) | 20% | 4.0 | Fictional Data |
| OPM-2 | This compound + Dexamethasone | 55% | 11.0 | Fictional Data |
| H929 | Control | 3% | - | Fictional Data |
| H929 | This compound (5 µM) | 12% | 4.0 | Fictional Data |
| H929 | Dexamethasone (200 nM) | 18% | 6.0 | Fictional Data |
| H929 | This compound + Dexamethasone | 62% | 20.7 | Fictional Data |
Note: The data in this table is representative of typical results from apoptosis assays and is intended for comparative illustration.
Signaling Pathways and Experimental Workflow
The synergistic anti-myeloma activity of this compound and dexamethasone is attributed to their complementary effects on key signaling pathways that control cell survival and apoptosis.
Caption: Synergistic activation of apoptotic pathways by this compound and dexamethasone.
A typical workflow for the in vitro validation of this synergy involves a series of established cell-based assays.
Caption: A standard workflow for assessing the in vitro synergy of drug combinations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and dexamethasone on the metabolic activity of multiple myeloma cells, which is an indicator of cell viability.
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Dexamethasone (stock solution in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, dexamethasone, and the combination in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO or ethanol).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound and dexamethasone.
Materials:
-
Treated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS and resuspend them in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Caspase Activation
This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis, in response to treatment.
Materials:
-
Treated multiple myeloma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of caspase cleavage.
References
- 1. A review of this compound in combination with dexamethasone for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound in combination with dexamethasone for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone synergizes with this compound to inhibit multiple myeloma tumor growth, but reduces this compound-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lenalidomide
For researchers, scientists, and drug development professionals, the proper handling and disposal of lenalidomide, a potent cytotoxic compound, is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, stringent protocols must be followed to mitigate risks of exposure and contamination. This compound is classified as a hazardous drug that may impair fertility, harm an unborn child, and cause organ damage through prolonged or repeated exposure. Consequently, all waste materials contaminated with this compound must be managed as cytotoxic waste.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct use of Personal Protective Equipment (PPE). This is essential to minimize any risk of exposure. The following table outlines the necessary PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs. | Prevents skin contact with the cytotoxic compound. |
| Gown | Long-sleeved, impermeable, with cuffs and back closure. | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required when handling |
Safeguarding Researchers: A Comprehensive Guide to Handling Lenalidomide
Essential protocols for the safe management, use, and disposal of Lenalidomide in a laboratory setting, ensuring the protection of personnel and the environment.
This compound is a potent immunomodulatory agent with recognized hazardous properties, including the potential to cause fetal harm and organ damage upon repeated exposure.[1] Strict adherence to safety protocols is therefore paramount for all personnel involved in its handling. This guide provides detailed procedures for the use of personal protective equipment (PPE), operational handling, spill management, and waste disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the correct use and disposal of PPE.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, disposable, nitrile, polyvinyl chloride, latex, or polyethylene (B3416737) gloves.[1][3] | Prevents skin contact with the cytotoxic compound.[1] Studies have shown no permeability in these glove types when handling this compound.[3] |
| Gown | Long-sleeved, impermeable, with cuffs and back closure.[1] | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][4] | Protects eyes from splashes or aerosolized particles.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or a full-face particle respirator type N100 (US) or type P3 (EN 143)).[1][4] | Required when handling powders, creating aerosols, or when engineering controls are insufficient to control airborne levels.[1][4][5] |
Operational Handling and Storage
Safe handling practices are crucial to minimize the risk of exposure during routine laboratory procedures.
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly.[1]
-
Containment: Whenever possible, handle this compound within a Class II laminar flow biological safety cabinet or a laboratory fume hood to contain any airborne particles.[6]
-
Capsule Integrity: Do not open, break, or chew this compound capsules.[7] If a capsule is crushed or broken, take immediate steps to prevent dust dispersal.[2][8]
-
Avoid Contact: Minimize direct contact with the compound.[9] If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[2][7] If eye contact occurs, flush with copious amounts of water for at least 15 minutes.[2][10]
-
Hygiene: Always wash hands with soap and water after handling this compound and before leaving the work area.[1][9] Do not eat, drink, or smoke in areas where this compound is handled.[4][9]
Storage:
| Parameter | Specification |
| Temperature | Store at room temperature between 20°C and 25°C (68°F and 77°F).[7][9] |
| Conditions | Keep in a dry, cool, and well-ventilated place, away from light.[7][9] |
| Security | Store in a locked-up location to restrict access.[4][8][9] |
| Container | Keep containers tightly closed.[5][9] |
Spill Management Protocol
In the event of a spill, a swift and organized response is critical to prevent exposure and contamination.[1]
Minor Spill Cleanup:
-
Restrict Access: Immediately alert others in the vicinity and secure the area to prevent entry.[1]
-
Don PPE: Put on the appropriate PPE as detailed in the table above.[1]
-
Containment:
-
Decontamination:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using a scoop or other appropriate tools and place them into a designated cytotoxic waste container.[1][11]
-
Clean the spill area with a suitable decontamination solution (e.g., a high-pH solution) followed by a clean, wet cloth, and then a dry cloth.[1] Some protocols recommend decontaminating the area twice.[8]
-
-
Waste Disposal: All cleanup materials must be disposed of as cytotoxic waste.[1]
-
Hand Hygiene: Thoroughly wash hands with soap and water after removing PPE.[1]
-
Documentation: Report the spill to the laboratory supervisor and document the incident according to institutional procedures.[1]
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as cytotoxic waste.[1]
Waste Segregation:
-
Non-sharp waste: Items such as contaminated gloves, gowns, bench paper, and intact vials should be placed in a designated, leak-proof, cytotoxic waste bag (often yellow).[1]
-
Sharps waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated cytotoxic sharps container (often with a purple lid).[1]
Disposal Procedure:
-
Collection: Place all contaminated waste in the appropriate, clearly labeled cytotoxic waste containers.[1]
-
Handling: Wear disposable gloves when handling waste containers. Gloves should be carefully removed to prevent skin exposure, placed in a sealable plastic bag, and disposed of as cytotoxic waste.[2]
-
Final Disposal: Unused this compound capsules should be returned to the pharmacy or a designated program for proper disposal.[2][12] All cytotoxic waste must be disposed of through an approved hazardous waste vendor, with incineration being the preferred method.[1]
Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 3. Contamination of this compound on blister packages after administration and its exposure countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dimi.unige.it [dimi.unige.it]
- 6. usa.cipla.com [usa.cipla.com]
- 7. ncoda.org [ncoda.org]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. viatris.com [viatris.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. youtube.com [youtube.com]
- 12. lenalidomiderems.com [lenalidomiderems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
